molecular formula C10H18O B1674924 L-Linalool CAS No. 126-91-0

L-Linalool

Cat. No.: B1674924
CAS No.: 126-91-0
M. Wt: 154.25 g/mol
InChI Key: CDOSHBSSFJOMGT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Linalool, also known as (R)-(-)-linalool or licareol, is a naturally occurring, enantiopure monoterpene alcohol recognized for its distinct woody and lavender-like aroma . This chiral compound is a major volatile constituent in the essential oils of lavender (Lavandula officinalis), bay laurel (Laurus nobilis), and sweet basil (Ocimum basilicum) . With a molecular formula of C10H18O and a molecular weight of 154.25 g/mol, it presents as a colorless liquid . For researchers, (-)-Linalool holds significant value across multiple disciplines. In neurological and behavioral studies, it demonstrates notable anxiolytic, sedative, and anticonvulsant properties, primarily through its interaction with the central nervous system, including modulation of GABAergic and glutamatergic neurotransmission . Its potent anti-inflammatory and analgesic effects are also key areas of investigation . In microbiology, (-)-Linalool exhibits strong antimicrobial and anti-biofilm activities against a range of pathogens, including Listeria monocytogenes, making it a candidate for research into novel antimicrobial agents and food safety . Furthermore, its antioxidant properties and potential neuroprotective role in models of neurodegenerative conditions are subjects of ongoing scientific inquiry . The compound's mechanism of action appears multifaceted, influencing inflammatory pathways, oxidative stress markers, and the neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872607
Record name (-)-Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-91-0
Record name (-)-Linalool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Linalool
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,7-dimethyl-1,6-octadien-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINALOOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to L-Linalool Biosynthesis in Aromatic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-linalool is an acyclic monoterpenoid alcohol that is a key component of the essential oils of over 200 plant species, contributing significantly to their floral and fragrant aromas.[1] Beyond its use in fragrances, soaps, and food additives, linalool (B1675412) exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and sedative properties, making it a molecule of interest for pharmaceutical and therapeutic applications.[2] Understanding the intricate biosynthetic pathway of this compound in aromatic plants is crucial for metabolic engineering efforts aimed at enhancing its production and for harnessing its potential in drug development. This guide provides a detailed overview of the core biosynthetic pathway, its regulation, quantitative data, and key experimental protocols.

The Core Biosynthesis Pathway

The production of this compound in plants originates from two primary pathways that supply the basic five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][4]

  • IPP and DMAPP Synthesis :

    • MVA Pathway (Cytosol) : Three molecules of acetyl-CoA are converted into mevalonic acid, which is then decarboxylated to form IPP.[3]

    • MEP Pathway (Plastids) : Pyruvate and glyceraldehyde-3-phosphate are used to produce IPP and DMAPP. This is the primary pathway for monoterpene precursor synthesis.

  • Formation of Geranyl Diphosphate (GPP) : In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).

  • Conversion to this compound : The final and pivotal step is catalyzed by the enzyme Linalool Synthase (LIS) , a member of the terpene synthase (TPS) family. LIS facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce this compound. This reaction is stereoselective, with different LIS enzymes producing specific enantiomers, such as (S)-(+)-linalool or (R)-(-)-linalool, which possess distinct odors.

While monoterpene synthesis is generally localized to plastids, some studies have identified LIS enzymes, such as PpTPS3 in peach, that lack a plastid transit signal peptide and are located in the cytoplasm.

Linalool_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_plastid Plastid Acetate Acetate / Acetyl-CoA MVA_path Mevalonate (MVA) Pathway Acetate->MVA_path IPP_cytosol Isopentenyl Diphosphate (IPP) MVA_path->IPP_cytosol IPP_DMAPP IPP + DMAPP IPP_cytosol->IPP_DMAPP Transport Pyruvate Pyruvate + GAP MEP_path Methylerythritol Phosphate (MEP) Pathway Pyruvate->MEP_path MEP_path->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Linalool This compound GPP->Linalool Linalool Synthase (LIS) Linalool_Regulation_Pathway Stress Biotic/Abiotic Stress (e.g., Wounding, Herbivory) JA Jasmonic Acid (JA) Signaling Stress->JA MYC2 MYC2 (bHLH TF) JA->MYC2 JAZ JAZ Repressor JA->JAZ degrades Complex MYC2-MYB Complex MYC2->Complex MYB MYB TF MYB->Complex JAZ->Complex interferes with LIS_promoter Linalool Synthase (LIS) Gene Promoter Complex->LIS_promoter activates LIS_expression LIS Gene Expression LIS_promoter->LIS_expression Linalool Linalool Production LIS_expression->Linalool Enzyme_Assay_Workflow start Start: LIS Gene cloning 1. Clone LIS cDNA into Expression Vector start->cloning expression 2. Recombinant Protein Expression in E. coli cloning->expression purification 3. Purify LIS Enzyme (e.g., Affinity Chromatography) expression->purification assay_setup 4. Prepare Assay Mix (Enzyme + Buffer + Cofactors) purification->assay_setup reaction 5. Add Substrate (GPP) & Incubate assay_setup->reaction extraction 6. Extract Product (e.g., with Hexane or SPME) reaction->extraction analysis 7. GC-MS Analysis (Identify & Quantify Linalool) extraction->analysis end End: Determine Enzyme Activity analysis->end

References

L-Linalool: A Technical Guide to its Natural Sources and Enantiomeric Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-linalool, a naturally occurring terpene alcohol with significant applications in the pharmaceutical, fragrance, and flavor industries. This document outlines the primary natural sources of linalool (B1675412), with a specific focus on the enantiomeric distribution of its levorotatory form, (-)-linalool, also known as licareol. Detailed experimental protocols for the extraction and chiral analysis of linalool are provided, alongside a visual representation of its biosynthetic pathway.

Natural Sources and Enantiomeric Distribution of Linalool

Linalool is a monoterpene alcohol found in over 200 species of plants, where it contributes significantly to their aroma and flavor profiles.[1] It exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). These enantiomers often exhibit distinct sensory and biological properties. The enantiomeric composition of linalool in essential oils is a critical factor in determining their quality and authenticity. The following table summarizes the quantitative distribution of linalool enantiomers in various plant species, with a focus on sources rich in this compound.

Plant SpeciesFamilyPlant PartTotal Linalool (%)(-)-Linalool (%)(+)-Linalool (%)Enantiomeric Excess (ee %) of (-)-LinaloolReference(s)
Lavandula angustifolia (Lavender)LamiaceaeFlowers25-4589-982-11~78-96[2][3]
Ocimum basilicum (Basil)LamiaceaeLeaves15-85Predominantly (-)-High[4]
Origanum onitesLamiaceaeAerial Parts79.8-90.398.4-1000-1.696.8-100[5]
Thymus revolutusLamiaceaeAerial Parts-99.90.199.8[6]
Salvia microstegiaLamiaceaeAerial Parts-High--[7]
Mentha citrata (Bergamot Mint)LamiaceaeLeaves-72-75 (of total linalool)25-2844-50[8]
Coriandrum sativum (Coriander)ApiaceaeSeeds50-8012-1684-88-[1]
Elettaria cardamomum (Cardamom)ZingiberaceaeSeeds-23.176.9-
Aniba rosaeodora (Rosewood)LauraceaeWood, Leaves-5-4456-95-[7]

Note: The percentages of total linalool and the enantiomeric distribution can vary depending on factors such as the geographical origin, climate, harvest time, and distillation method.

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The process involves the co-distillation of plant material with water.

Methodology:

  • Plant Material Preparation: Fresh or dried plant material (e.g., flowers, leaves, stems) is collected and, if necessary, comminuted to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask and fully submerged in distilled water.

  • Distillation: The flask is heated to boiling. The steam and the volatilized essential oils rise and pass into a condenser.

  • Condensation: The vapor mixture is cooled by circulating cold water, causing it to condense back into a liquid.

  • Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil forms a layer on top of the water and can be separated.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.

Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The enantiomeric separation and quantification of linalool are typically performed using gas chromatography with a chiral stationary phase column coupled to a mass spectrometer.

Methodology:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System: A gas chromatograph equipped with a chiral capillary column is used. A commonly used stationary phase for linalool enantiomer separation is a derivative of cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

  • Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.

  • Chromatographic Separation: The enantiomers are separated based on their differential interactions with the chiral stationary phase as they pass through the column. The oven temperature is programmed to start at a low temperature and gradually increase to elute the compounds. A typical temperature program might be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 2 °C/minute.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Mass Spectrometry Detection: As the separated enantiomers elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification.

  • Data Analysis: The retention times of the enantiomers are used for their identification by comparison with authentic standards. The peak areas of the two enantiomers are used to calculate their relative percentages and the enantiomeric excess (ee %).

Visualized Pathways and Workflows

Biosynthesis of Linalool Enantiomers

The biosynthesis of linalool in plants starts from geranyl diphosphate (B83284) (GPP), which is formed through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. A specific enzyme, linalool synthase (LIS), catalyzes the conversion of GPP to either (R)-(-)-linalool or (S)-(+)-linalool, depending on the specific isoform of the enzyme present in the plant.

Linalool_Biosynthesis cluster_pathway Linalool Biosynthesis Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP LIS Linalool Synthase (LIS) GPP->LIS L_Linalool (R)-(-)-Linalool LIS->L_Linalool (R)-LIS D_Linalool (S)-(+)-Linalool LIS->D_Linalool (S)-LIS

Caption: Biosynthesis of Linalool Enantiomers from Geranyl Diphosphate.

Experimental Workflow for Linalool Analysis

The following diagram illustrates the typical workflow for the extraction and chiral analysis of linalool from plant material.

Linalool_Analysis_Workflow cluster_workflow Experimental Workflow for Linalool Analysis Plant_Material Plant Material Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil Dilution Dilution in Solvent Essential_Oil->Dilution GC_MS Chiral GC-MS Analysis Dilution->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Results Enantiomeric Distribution & Quantification Data_Analysis->Results

Caption: Workflow for Extraction and Chiral Analysis of Linalool.

References

A Technical Guide to the Physicochemical Properties and Chemical Structure of L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: L-Linalool, a naturally occurring levorotatory terpene alcohol, is a prominent constituent of numerous essential oils and a key ingredient in the fragrance, flavor, and pharmaceutical industries. Its distinct floral aroma, coupled with significant biological activities, including anti-inflammatory, anxiolytic, and antimicrobial effects, makes it a molecule of high interest for scientific research and drug development. This technical guide provides an in-depth overview of the chemical structure and comprehensive physicochemical properties of this compound. It includes detailed experimental protocols for its analysis and visual representations of its chemical structure, analytical workflows, and key biological signaling pathways to support advanced research and application.

Chemical Structure and Identification

This compound is the (R)-enantiomer of linalool (B1675412), an acyclic monoterpenoid. Its chemical structure is characterized by a tertiary alcohol functional group and two double bonds. The chiral center at the C3 carbon is responsible for its optical activity.

  • IUPAC Name: (3R)-3,7-Dimethylocta-1,6-dien-3-ol

  • Synonyms: (−)-Linalool, (R)-(−)-3,7-Dimethyl-1,6-octadien-3-ol, Licareol

  • Molecular Formula: C₁₀H₁₈O

  • Molecular Weight: 154.25 g/mol [1][2][3]

  • CAS Number: 126-91-0[3][4]

L_Linalool_Structure Chemical Structure of this compound ((R)-(-)-Linalool) C1 CH₂ C2 CH C1->C2 L1 1 C3 C C2->C3 L2 2 C4 CH₂ C3->C4 C10 CH₃ C3->C10 O1 OH C3->O1 L3 3 C5 CH₂ C4->C5 L4 4 C6 CH C5->C6 L5 5 C7 C C6->C7 L6 6 C8 CH₃ C7->C8 C9 CH₃ C7->C9 L7 7 L8 8

Caption: Chemical Structure of this compound ( denotes chiral center).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various fields, influencing its volatility, solubility, and interaction with biological systems.

PropertyValueConditionsReferences
Appearance Clear, colorless liquidStandard
Odor Floral, woody, lavender-like
Boiling Point 198 - 199 °C760 mmHg
Melting Point < -20 °C
Density 0.862 g/mL20 °C
0.87 g/mL25 °C
Refractive Index (nD) 1.461520 °C
Optical Rotation [α]D -18° to -19.8°20 °C, neat
Solubility in Water 1.45 - 1.59 g/L25 °C
Solubility in Organic Solvents Miscible with ethanol, ether; Soluble in propylene (B89431) glycol, fixed oils; Insoluble in glycerolStandard
Vapor Pressure 0.17 mmHg (22.7 Pa)25 °C
Flash Point 75 - 78 °CClosed Cup
LogP (Octanol/Water) 2.7 - 2.920 °C

Experimental Protocols

Accurate characterization of this compound requires standardized analytical methods. The following sections detail protocols for determining purity, enantiomeric excess, and optical rotation.

Protocol: Purity and Enantiomeric Excess by Chiral Gas Chromatography (GC)

This method allows for the separation and quantification of this compound from other volatile components and its enantiomer, (S)-(+)-linalool.

Objective: To determine the chemical purity and enantiomeric excess (% ee) of a linalool sample.

Methodology:

  • Sample Preparation: Prepare a dilution of the essential oil or linalool sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1 mg/mL.

  • Internal Standard: Add an internal standard (e.g., 3-hepten-1-ol (B1143667) or undecane) at a known concentration to the sample and calibration standards for accurate quantification.

  • Instrumentation: Utilize a Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chromatographic Column: Employ a chiral capillary column suitable for separating terpene enantiomers (e.g., a cyclodextrin-based stationary phase like Lipodex E).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Split Ratio: 100:1

    • Oven Program: Start at 40 °C (hold for 2 min), ramp to 130 °C at 8 °C/min, then ramp to 230 °C at 15 °C/min (hold for 5 min).

    • Detector Temperature (FID): 300 °C

  • Data Analysis:

    • Identify peaks based on retention times compared to pure standards of (R)- and (S)-linalool.

    • Calculate chemical purity using the area normalization method, assuming all components have been detected.

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Protocol: Determination of Optical Rotation by Polarimetry

This protocol measures the extent to which this compound rotates plane-polarized light, a fundamental property of chiral molecules.

Objective: To measure the specific rotation of an this compound sample.

Methodology:

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Sample Preparation: The sample can be measured neat (undiluted) or as a solution of known concentration in a solvent like ethanol. Ensure the sample is clear and free of bubbles.

  • Procedure:

    • Calibrate the instrument by measuring the zero rotation with an empty sample tube or a tube filled with the solvent.

    • Fill a 100 mm (1 dm) polarimeter tube with the this compound sample.

    • Place the tube in the polarimeter and maintain a constant temperature, typically 20 °C.

    • Record the observed angle of rotation (α). A negative value indicates levorotation.

  • Calculation of Specific Rotation [α]:

    • For a neat liquid: [α] = α / (l * d)

    • Where:

      • α = observed rotation

      • l = path length of the cell in decimeters (dm)

      • d = density of the liquid in g/mL

Experimental_Workflow Workflow for this compound Characterization cluster_extraction Extraction & Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation plant Plant Material (e.g., Lavender, Rosewood) distill Steam Distillation plant->distill oil Crude Essential Oil distill->oil prep Sample Dilution (with Internal Standard) oil->prep polarimetry Polarimetry oil->polarimetry Fill Cell gc Chiral Gas Chromatography (GC-MS / GC-FID) prep->gc Inject purity Purity (%) gc->purity ee Enantiomeric Excess (% ee) gc->ee rotation Specific Rotation ([α]) polarimetry->rotation

Caption: General experimental workflow for this compound analysis.

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological effects. Its mechanisms of action are being actively investigated, with significant findings in the areas of anti-inflammatory and anxiolytic activity.

Anti-Inflammatory Activity via NF-κB Pathway

This compound has demonstrated potent anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This compound intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby down-regulating the expression of pro-inflammatory genes such as IL-6 and TNF-α.

NFkB_Pathway Anti-Inflammatory Mechanism of this compound via NF-κB Pathway cluster_cytoplasm Cytoplasm linalool This compound ikk IKK Complex linalool->ikk inhibits lps Inflammatory Stimulus (e.g., LPS) lps->ikk activates ikba IκBα ikk->ikba phosphorylates ikba_p P-IκBα (Degradation) ikba->ikba_p nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation ikba_p->nfkb releases genes Pro-inflammatory Gene Expression (IL-6, TNF-α) nucleus->genes promotes

Caption: this compound inhibits the NF-κB inflammatory pathway.
Anxiolytic Activity via GABAergic System

The anxiolytic (anti-anxiety) effects of this compound are primarily mediated through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. This compound acts as a positive allosteric modulator of GABAA receptors. It enhances the action of GABA at these receptors, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in decreased neuronal excitability and a subsequent calming or anxiolytic effect. This effect has been shown to be blocked by flumazenil, an antagonist of the benzodiazepine (B76468) binding site on the GABAA receptor.

GABA_Pathway Anxiolytic Mechanism of this compound via GABAA Receptor linalool This compound receptor GABAA Receptor (Postsynaptic Neuron) linalool->receptor positively modulates gaba GABA gaba->receptor binds channel Cl⁻ Channel receptor->channel opens cl_in Cl⁻ channel->cl_in hyper Hyperpolarization cl_in->hyper leads to cl_out Cl⁻ cl_out->channel Influx anxiety Reduced Neuronal Excitability & Anxiolytic Effect hyper->anxiety results in

Caption: this compound enhances GABAergic inhibition for anxiolytic effects.

References

Olfactory Differences Between (S)-(+)-Linalool and (R)-(-)-Linalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory distinctions between the two enantiomers of linalool (B1675412): (S)-(+)-linalool and (R)-(-)-linalool. Enantiomers, being non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities, including distinct odor perceptions. This document summarizes the current scientific understanding of these differences, detailing the sensory profiles, olfactory thresholds, receptor interactions, and the experimental methodologies used to elucidate these characteristics.

Sensory Profile and Perception

The two enantiomers of linalool are consistently reported to possess distinct olfactory profiles. (S)-(+)-Linalool is predominantly described as having a sweet, floral, and petitgrain-like aroma. In contrast, (R)-(-)-linalool is characterized by a woodier and more lavender-like scent.[1] These differences in perception are not merely qualitative but are also reflected in quantitative sensory evaluations.

A study examining the inhalation effects of optically active linalools found that the subjective impression of the enantiomers differed depending on the context of the activity being performed by the subjects.[2][3] For instance, inhalation of (R)-(-)-linalool after a mentally taxing task tended to be associated with agitation, whereas after hearing environmental sounds, it produced a more favorable impression.[2][3] This suggests that the central processing of these olfactory signals can be influenced by the individual's state.

Quantitative Olfactory Data

The olfactory differences between the linalool enantiomers can be quantified through the determination of their odor thresholds. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

EnantiomerOdor Threshold (in air)Odor ProfileNatural Occurrence (Examples)
(S)-(+)-Linalool 7.4 ppb[1]Sweet, floral, petitgrain-like[1]Coriander, Sweet Orange flowers[1]
(R)-(-)-Linalool 0.8 ppb[1]Woody, lavender-like[1]Lavender, Bay Laurel, Sweet Basil[1]

Olfactory Receptor Interaction and Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific human olfactory receptors that differentiate between the linalool enantiomers are a subject of ongoing research, studies have identified receptors that are activated by linalool.

Notably, the human olfactory receptors OR1A1 and OR2W1 have been shown to respond to linalool. However, detailed comparative data on the binding affinities and activation levels of the individual (S)-(+) and (R)-(-) enantiomers for these specific human receptors are not yet fully elucidated in publicly available literature. Studies in insects, however, have demonstrated clear enantioselective responses of specific olfactory receptors to linalool enantiomers, highlighting the principle of chiral recognition at the receptor level.[4]

The general mechanism of olfactory signal transduction following receptor activation is well-established.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant (S)- or (R)-Linalool OR Olfactory Receptor (e.g., OR1A1, OR2W1) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺/Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Figure 1: Generalized Olfactory Signaling Pathway.

Experimental Protocols

The characterization of olfactory differences between linalool enantiomers relies on a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a complex mixture. For chiral analysis, a chiral GC column is employed to separate the enantiomers before they reach the olfactometry port.

Methodology:

  • Sample Preparation: The sample containing linalool is diluted in an appropriate solvent. For essential oils, a direct injection or headspace analysis may be performed.

  • Instrumentation: A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used. The column outlet is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

  • Analysis: The sample is injected into the GC. As the separated compounds, including the individual linalool enantiomers, elute from the column, a trained sensory panelist sniffs the effluent at the olfactometry port and records the odor description and intensity at specific retention times.

  • Data Interpretation: The retention times of the odor events are correlated with the peaks from the conventional detector to identify the responsible compounds. The distinct odor descriptions for the (S)-(+) and (R)-(-) linalool peaks confirm their different sensory profiles.

GCO_Workflow cluster_GC Gas Chromatography cluster_Detection Detection cluster_Output Output Injector Injector Chiral_Column Chiral_Column Injector->Chiral_Column Sample Injection Splitter Splitter Chiral_Column->Splitter Separation of Enantiomers FID_MS FID_MS Splitter->FID_MS Chemical Analysis Sniffing_Port Sniffing_Port Splitter->Sniffing_Port Sensory Analysis Chromatogram Chromatogram FID_MS->Chromatogram Olfactogram Olfactogram Sniffing_Port->Olfactogram Data_Correlation Data_Correlation Chromatogram->Data_Correlation Retention Time & Peak ID Olfactogram->Data_Correlation Odor Description & Intensity

Figure 2: Enantioselective GC-O Experimental Workflow.
Sensory Panel Analysis

Sensory panels are used to obtain detailed and standardized descriptions of the odors of the linalool enantiomers. A quantitative descriptive analysis (QDA) is a common methodology.

Methodology:

  • Panelist Selection and Training: A panel of individuals is screened for their olfactory acuity and ability to describe scents. They are then trained to identify and rate the intensity of a standardized set of odor descriptors relevant to floral, woody, and citrusy aromas.

  • Sample Preparation: Solutions of (S)-(+)-linalool and (R)-(-)-linalool of known concentrations are prepared in an odorless solvent. Samples are presented to the panelists in a randomized and blind manner.

  • Evaluation: Panelists sniff each sample and rate the intensity of each pre-defined descriptor (e.g., "sweet," "floral," "woody," "lavender," "citrus") on a linear scale.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each enantiomer. This allows for a quantitative comparison of their odor characteristics.

In Vitro Olfactory Receptor Assays

To investigate the interaction of linalool enantiomers with specific olfactory receptors, in vitro assays are employed. A common high-throughput method is the luciferase reporter gene assay.[5][6][7]

Methodology:

  • Cell Culture and Transfection: A host cell line (e.g., Hana3A cells) is cultured.[7] These cells are then co-transfected with plasmids encoding the human olfactory receptor of interest (e.g., OR1A1 or OR2W1), a receptor-transporting protein (RTP1S) to ensure receptor expression on the cell surface, and a reporter gene construct (e.g., luciferase under the control of a cyclic AMP response element - CRE).

  • Odorant Stimulation: The transfected cells are exposed to different concentrations of (S)-(+)-linalool and (R)-(-)-linalool.

  • Luciferase Assay: After an incubation period, a luciferase substrate is added to the cells. If the odorant has activated the olfactory receptor, the subsequent G-protein signaling cascade leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase enzyme. The luciferase then catalyzes a reaction that produces light (luminescence).

  • Data Acquisition and Analysis: The luminescence is measured using a luminometer. The intensity of the light signal is proportional to the level of receptor activation. Dose-response curves can be generated to determine the potency (EC50) of each enantiomer for the specific receptor.

Luciferase_Assay_Workflow cluster_Preparation Cell Preparation cluster_Experiment Experiment cluster_Measurement Measurement cluster_Analysis Data Analysis Cell_Culture Culture Host Cells (e.g., Hana3A) Transfection Transfect with Plasmids: - Olfactory Receptor (OR) - RTP1S - CRE-Luciferase Cell_Culture->Transfection Stimulation Stimulate with (S)- or (R)-Linalool Transfection->Stimulation Incubation Incubation Stimulation->Incubation Add_Substrate Add Luciferase Substrate Incubation->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Dose_Response Generate Dose-Response Curves (EC50) Measure_Luminescence->Dose_Response

References

An In-depth Technical Guide to the Mechanism of Action of L-Linalool on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant scientific interest for its diverse pharmacological effects on the central nervous system (CNS).[1] Exhibiting anxiolytic, sedative, anticonvulsant, and antidepressant-like properties, this compound presents a promising scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the CNS effects of this compound, with a focus on its interactions with key neurotransmitter systems. The information is curated to be a valuable resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its effects on the CNS through a multi-target mechanism, primarily involving the modulation of the GABAergic, glutamatergic, cholinergic, and monoaminergic systems.

GABAergic System Modulation

This compound potentiates inhibitory neurotransmission by acting as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[2][3][4][5] This modulation is believed to be a key contributor to its anxiolytic and sedative effects.

Quantitative Data: this compound Modulation of GABAA Receptors

Receptor SubtypeLigandAssay TypeCell TypeIC₅₀ / EC₅₀ / % PotentiationReference
α1β2γ2GABAElectrophysiology (Whole-cell patch clamp)HEK293 cells160 ± 14% potentiation of GABA-evoked currents at 2 mM this compound[2][3][6]
Benzodiazepine-responsive GABAA receptorsLinalool (B1675412) OdorBehavioral Assay (Elevated Plus Maze) with antagonistMiceAnxiolytic effect antagonized by flumazenil (B1672878) (3 mg/kg, i.p.)[7]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABAA Receptors

This protocol is adapted from studies investigating the modulatory effects of this compound on GABAA receptors expressed in HEK293 cells.[2][3][4][5]

Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Transiently transfect the cells with plasmids encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent according to the manufacturer's protocol. A fluorescent reporter plasmid (e.g., eGFP) can be co-transfected to identify successfully transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recording:

  • Prepare the external (extracellular) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Prepare the internal (pipette) solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2 with CsOH.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with the transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Apply GABA at its EC₁₀-EC₂₀ concentration to elicit a baseline current.

  • Co-apply this compound at various concentrations with the same concentration of GABA to determine the modulatory effect. This compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) before being diluted in the external solution.

  • Record the potentiation of the GABA-evoked current in the presence of this compound.

Signaling Pathway: this compound at the GABAA Receptor

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (α1β2γ2) GABA->GABAA_R Binds Linalool This compound Linalool->GABAA_R Positive Allosteric Modulation Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: this compound enhances GABA-mediated chloride influx at the GABAA receptor.

Glutamatergic System Modulation

This compound exhibits an inhibitory effect on the excitatory glutamatergic system, primarily by acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[8] Evidence suggests both competitive and non-competitive mechanisms of antagonism.[4]

Quantitative Data: this compound Interaction with the Glutamatergic System

Receptor/TransporterLigandAssay TypeTissue/Cell SourceIC₅₀ / KiReference
NMDA Receptor[³H]MK-801Radioligand Binding AssayMouse Cortical MembranesIC₅₀ = 2.97 mM (non-competitive)[4][9]
NMDA ReceptorL-GlutamateRadioligand Binding AssayMouse Cortical MembranesCompetitive antagonism[4]
Glutamate (B1630785) Transporter[³H]GlutamateUptake AssayMouse Cortical SynaptosomesInhibition of K⁺-stimulated glutamate release[10]
NMDA ReceptorLinaloolIn-silico DockingSH-SY5Y cellsKi = 2.3 µL/mL[11]

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol is based on studies investigating the interaction of this compound with the NMDA receptor.[4][9]

Membrane Preparation:

  • Homogenize mouse cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in the assay buffer.

Binding Assay:

  • The assay is performed in a final volume of 500 µL.

  • To each tube, add:

    • 100 µL of the membrane preparation (containing a specific amount of protein).

    • 50 µL of [³H]MK-801 (a non-competitive NMDA receptor antagonist) at a final concentration in the low nanomolar range.

    • 50 µL of varying concentrations of this compound or vehicle (for total binding).

    • For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).

  • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ value for this compound.

Signaling Pathway: this compound at the NMDA Receptor

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Linalool This compound Linalool->NMDA_R Antagonizes (Competitive & Non-competitive) Ca_ion Ca2+ Influx NMDA_R->Ca_ion Blocks Channel Excitotoxicity Neuronal Excitotoxicity Ca_ion->Excitotoxicity Reduces

Caption: this compound inhibits glutamate-mediated calcium influx at the NMDA receptor.

Monoaminergic System Modulation

This compound has been shown to interact with the monoaminergic system, particularly the serotonergic and noradrenergic pathways, which is relevant to its antidepressant-like effects.[12]

Quantitative Data: this compound Interaction with the Monoaminergic System

TargetLigandAssay TypeSpeciesIC₅₀ / Ki / EffectReference
Serotonin (B10506) Transporter (SERT)LinaloolIn-silico DockingHumanAffinity Energy = -93.83 kcal/mol[13]
Serotonin Transporter (SERT)Lavender Oil (rich in Linalool)Reuptake Assay-Inhibition of serotonin reuptake[12]
Serotonin LevelsLinalool (inhalation)In vivo MicrodialysisMouseNo significant change in frontal cortex[14]
Serotonin LevelsLinalool (i.p.)Post-mortem tissue analysisMouseIncreased hippocampal and plasma levels in sleep-deprived mice

Experimental Protocol: In Vivo Microdialysis for Serotonin Measurement

This protocol is a generalized procedure based on studies measuring neurotransmitter levels following this compound administration.[14][15][16][17][18]

Animal Preparation and Probe Implantation:

  • Anesthetize the rodent (e.g., mouse or rat) with an appropriate anesthetic.

  • Secure the animal in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Allow the animal to recover from surgery for a specified period.

Microdialysis Procedure:

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period to obtain a baseline neurotransmitter level.

  • Administer this compound via the desired route (e.g., inhalation, intraperitoneal injection).

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.

  • Analyze the concentration of serotonin and its metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Express the results as a percentage change from the baseline levels.

Workflow: Investigating this compound's Effect on Serotonin Levels

Microdialysis_Workflow A Animal with Implanted Microdialysis Probe B Baseline Sample Collection (aCSF Perfusion) A->B C This compound Administration (e.g., Inhalation) B->C D Post-treatment Sample Collection C->D E HPLC Analysis of Dialysate for Serotonin D->E F Data Analysis: % Change from Baseline E->F

Caption: Workflow for in vivo microdialysis to measure serotonin levels after this compound administration.

Cholinergic System Modulation

This compound has been reported to inhibit the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction, suggesting a potential modulatory role in the cholinergic system.[19][20]

Experimental Findings: this compound and Acetylcholine Release

Behavioral Pharmacology of this compound

The molecular actions of this compound translate into observable behavioral effects in animal models, providing further evidence for its CNS activity.

Anxiolytic Effects

This compound consistently demonstrates anxiolytic-like effects in various behavioral paradigms, such as the Elevated Plus Maze (EPM) and the Light/Dark box test.

Experimental Protocol: Elevated Plus Maze (EPM)

This protocol is a standard method used to assess anxiety-like behavior in rodents.[7][9]

Apparatus:

  • A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

Procedure:

  • Administer this compound or vehicle to the animals (e.g., mice or rats) via the chosen route (e.g., inhalation, oral gavage, or intraperitoneal injection) at a specific time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set duration (typically 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Antidepressant-like Effects

This compound has also shown antidepressant-like activity in animal models such as the Forced Swim Test (FST).

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used model to screen for potential antidepressant drugs.[21][22]

Apparatus:

  • A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.

Procedure:

  • Administer this compound or vehicle to the animals (e.g., mice or rats) prior to the test.

  • Place the animal individually into the cylinder of water.

  • The test duration is typically 6 minutes for mice.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

  • A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Conclusion and Future Directions

This compound demonstrates a complex and multifaceted mechanism of action on the central nervous system, involving the modulation of major inhibitory and excitatory neurotransmitter systems, as well as the monoaminergic pathways. Its ability to potentiate GABAergic inhibition, antagonize glutamatergic excitation, and interact with the serotonergic system provides a strong neurochemical basis for its observed anxiolytic, sedative, and antidepressant-like effects.

For drug development professionals, this compound represents a valuable natural scaffold for the design of novel CNS-active compounds. Future research should focus on:

  • Receptor Subtype Selectivity: Elucidating the specific GABAA and NMDA receptor subunit combinations that this compound preferentially modulates will be crucial for developing more targeted therapies with improved side-effect profiles.

  • Enantiomeric Specificity: Further investigation into the differential effects of the (+) and (-) enantiomers of linalool on various CNS targets is warranted.

  • Pharmacokinetics and Metabolism: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites is essential for optimizing dosing and delivery strategies.

  • Clinical Trials: Well-controlled clinical trials in human subjects are necessary to validate the therapeutic potential of this compound for anxiety, depression, and other CNS disorders.

By continuing to unravel the intricate molecular pharmacology of this compound, the scientific community can pave the way for the development of new and effective treatments for a range of debilitating neurological and psychiatric conditions.

References

In-vitro Neuroprotective Effects of L-Linalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant scientific interest for its therapeutic potential, particularly in the realm of neuroprotection. A growing body of in-vitro evidence elucidates its capacity to counteract key pathological processes implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, focusing on its anti-inflammatory, antioxidant, anti-apoptotic, and anti-excitotoxic properties. We present a synthesis of quantitative data from pivotal studies, detail the experimental protocols used to generate this data, and provide visual representations of the key signaling pathways and workflows. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development, facilitating further investigation into this compound as a potential neurotherapeutic agent.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function. The pathology of these diseases is complex and multifactorial, with neuroinflammation, oxidative stress, apoptosis, and excitotoxicity representing common underlying mechanisms. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel agents that can target these fundamental disease pathways.

This compound (3,7-dimethyl-1,6-octadien-3-ol) is a major constituent of essential oils from plants like lavender and coriander.[1][2] Traditionally used for its sedative and anxiolytic properties, recent in-vitro research has revealed its potent neuroprotective activities.[2][3] Studies using various cell-based models of neurodegeneration have demonstrated that this compound can mitigate neuronal damage induced by a range of insults, including inflammatory agents, neurotoxins, oxidative stressors, and ischemic conditions.[4][5][6] This guide consolidates the current in-vitro evidence, focusing on the quantitative effects and methodological approaches used to characterize this compound's neuroprotective profile.

Core Neuroprotective Mechanisms of this compound (In-Vitro Evidence)

This compound's neuroprotective action is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular pathways. The following sections detail the primary mechanisms supported by in-vitro experimental data.

Anti-inflammatory Effects

Chronic neuroinflammation, primarily mediated by activated microglia, is a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to potently suppress inflammatory responses in neuronal and microglial cell lines.[6][7] The principal mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[8][9] By preventing the activation of NF-κB, this compound effectively reduces the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[7][9][10]

In-Vitro ModelNeurotoxic InsultThis compound Concentration(s)Key Quantitative FindingsReference
BV2 Microglia Cells Lipopolysaccharide (LPS)10, 50, 100 µMDose-dependently inhibited LPS-induced production of NO, PGE2, TNF-α, and IL-1β. Inhibited nuclear translocation of NF-κB.[7][9]
Differentiated SH-SY5Y Cells Rotenone / 6-hydroxydopamine (6-OHDA)Not specifiedLowered the secretion of pro-inflammatory cytokines IL-6, IL-8, and IL-1β.[6][11]
HepG2 Cells Lipopolysaccharide (LPS)Not specifiedDown-regulated LPS-induced p65 and IκBα phosphorylation, leading to inhibition of NF-κB activation and reduced IL-6 expression.[8]
  • Cell Culture: BV2 murine microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 24 hours).

  • Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Measurement (Griess Assay): The accumulation of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.

  • Western Blot for NF-κB Pathway: Cells are lysed, and nuclear and cytoplasmic protein fractions are separated. Proteins are resolved by SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against phospho-p65, total p65, phospho-IκBα, and IκBα. A loading control (e.g., β-actin for total protein, Lamin B for nuclear fraction) is used for normalization. Protein bands are visualized using chemiluminescence and quantified by densitometry.[8][9]

NF_kB_Pathway This compound Inhibits the Canonical NF-κB Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p65_p50_IkBa p65/p50-IκBα (Inactive) IKK->p65_p50_IkBa Phosphorylates IκBα p65_p50 p65/p50 (Active) p65_p50_IkBa->p65_p50 Releases IkBa_P P-IκBα Nucleus Nucleus p65_p50->Nucleus Translocates Degradation Ubiquitination & Degradation IkBa_P->Degradation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Linalool (B1675412) This compound Linalool->IKK Inhibits

Caption: this compound inhibits NF-κB signaling by blocking IKK-mediated phosphorylation of IκBα.

Antioxidant and Oxidative Stress Reduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a critical factor in neuronal death. This compound demonstrates significant antioxidant properties by both scavenging free radicals directly and bolstering endogenous antioxidant systems.[4][12] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][7] this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and antioxidant proteins such as superoxide (B77818) dismutase (SOD) and catalase.[3][13]

In-Vitro ModelNeurotoxic InsultThis compound Concentration(s)Key Quantitative FindingsReference
SH-SY5Y Cells 1-methyl-4-phenylpyridinium (MPP+)1, 10, 100 nMIncreased protein expression of nuclear Nrf2 and cytosolic HO-1.[3][4]
PC12 Cells Hydrogen Peroxide (H₂O₂)10, 100 µMCounteracted H₂O₂-induced intracellular ROS overproduction.[12]
Primary Cortical Neurons Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R)Not specifiedSignificantly reduced intracellular oxidative stress and restored activities of SOD and catalase.[13][14]
BV2 Microglia Cells Lipopolysaccharide (LPS)10, 50, 100 µMInduced nuclear translocation of Nrf2 and expression of HO-1.[7]
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.[4][11]

  • Treatment: Differentiated cells are pre-treated with this compound (e.g., 1, 10, 100 nM) for 1 hour.

  • Oxidative Insult: Oxidative stress is induced by adding a neurotoxin like MPP+ (e.g., 1 mM) or H₂O₂ for 24 hours.[4][12]

  • ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF. Fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

  • Western Blot for Nrf2/HO-1: Nuclear and cytosolic protein fractions are prepared. Protein expression of Nrf2 in the nuclear fraction and HO-1 in the cytosolic fraction is determined by Western blot, as described in section 2.1. Lamin B and β-actin are used as loading controls for nuclear and cytosolic fractions, respectively.[3][4]

Nrf2_Pathway This compound Activates the Nrf2/HO-1 Antioxidant Pathway cluster_n OxidativeStress Oxidative Stress (e.g., MPP+, H₂O₂) Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1_D Keap1 (Degraded) Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant Genes (HO-1, SOD, Catalase) ARE->AntioxidantGenes Upregulates Transcription Linalool This compound Linalool->Keap1_Nrf2 Promotes dissociation

Caption: this compound promotes Nrf2 nuclear translocation, upregulating antioxidant gene expression.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative conditions, leading to excessive neuronal loss. This compound has been shown to prevent apoptosis by modulating key proteins in the intrinsic (mitochondrial) pathway.[5][15] It acts by altering the balance of the Bcl-2 family of proteins, specifically by decreasing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio helps to preserve mitochondrial membrane integrity, preventing the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3 and caspase-9.[5]

In-Vitro ModelNeurotoxic InsultThis compound Concentration(s)Key Quantitative FindingsReference
PC12 Cells Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R)25, 100 µMSignificantly restored the OGD/R-induced increase in the Bax/Bcl-2 ratio. Reduced levels of cleaved caspase-3 and cleaved caspase-9.[5][16]
PC12 Cells Hydrogen Peroxide (H₂O₂)10, 100 µMSignificantly decreased H₂O₂-induced apoptosis from 68% to 54% (10 µM) and 47% (100 µM).[12][17]
SH-SY5Y Cells 1-methyl-4-phenylpyridinium (MPP+)1, 10, 100 nMDownregulated the expression of cleaved caspase-3.[3]
22Rv1 Cells None (cancer model)2.5 mMIncreased the Bax/Bcl-2 ratio by ~2-fold, inducing apoptosis. (Note: Pro-apoptotic in cancer cells).[15]
  • Cell Culture: PC12 cells are cultured in high-glucose DMEM with 10% FBS.[16]

  • Pre-treatment: Cells are pre-incubated with this compound (e.g., 25, 100 µM) for 6 hours.[5][16]

  • Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 6-12 hours to simulate ischemic conditions.[16][18]

  • Reoxygenation (R): After OGD, the medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.[18][19]

  • Apoptosis Assay (Flow Cytometry): Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified using a flow cytometer.

  • Western Blot for Apoptotic Proteins: Whole-cell lysates are prepared. The expression levels of Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3 are determined by Western blot as described previously. The Bax/Bcl-2 ratio is calculated from the densitometric analysis of the respective bands.[15][16]

Apoptosis_Pathway This compound Inhibits the Intrinsic Apoptosis Pathway Stimulus Neurotoxic Insult (e.g., OGD/R, H₂O₂) Bax Bax ↑ (Pro-apoptotic) Stimulus->Bax Bcl2 Bcl-2 ↓ (Anti-apoptotic) Stimulus->Bcl2 Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Linalool This compound Linalool->Bax Linalool->Bcl2 Linalool->Casp9 Inhibits activation Linalool->Casp3 Inhibits activation

Caption: this compound prevents apoptosis by modulating the Bax/Bcl-2 ratio and caspase activation.

Attenuation of Glutamate (B1630785) Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its over-activation, a phenomenon known as excitotoxicity, leads to neuronal death and is implicated in ischemic stroke and chronic neurodegeneration. This compound has been shown to interfere with glutamatergic transmission by acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[20][21][22]

In-Vitro ModelAssayThis compound Concentration(s)Key Quantitative FindingsReference
Mouse Cortical Membranes [³H]MK801 Radioligand BindingDose-dependentShowed non-competitive inhibition of the NMDA receptor with an IC₅₀ = 2.97 mM.[20][21]
Mouse Cortical Synaptosomes [³H]Glutamate Release1.0, 3.0 mMInhibited potassium-stimulated glutamate release by 28% and 31%, respectively.[2]
Rat Brain Homogenates [³H]CGP39653 Radioligand BindingNot specifiedShowed binding properties to the NMDA receptor with a Ki value of 13.98 µM.[23]
  • Membrane Preparation: Cerebral cortices are dissected from mice and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet (containing the membranes) is washed multiple times through cycles of resuspension and centrifugation.

  • Binding Assay: The cortical membranes are incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK801 or [³H]CGP39653, in the presence of glutamate and glycine (B1666218) (co-agonists required for channel opening).[20][23]

  • Competition: The incubation is performed with and without various concentrations of this compound to determine its ability to displace the radioligand.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.[20][21]

Glutamate_Synapse This compound Attenuates Glutamatergic Excitotoxicity cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Release Glutamate Release Glutamate_Vesicle->Release NMDAR NMDA Receptor Release->NMDAR Binds Excitotoxicity Ca²⁺ Influx → Excitotoxicity NMDAR->Excitotoxicity Activates Linalool This compound Linalool->Release Inhibits Linalool->NMDAR Antagonist

Caption: this compound reduces excitotoxicity by inhibiting glutamate release and antagonizing NMDA receptors.

General In-Vitro Experimental Workflow

The investigation of this compound's neuroprotective effects typically follows a structured workflow, from cell model selection to endpoint analysis. The diagram below outlines a generalized process applicable to the studies cited in this guide.

Workflow Generalized In-Vitro Neuroprotection Workflow Start Cell Model Selection (e.g., SH-SY5Y, PC12, BV2) Culture Cell Culture & Differentiation (if applicable) Start->Culture Pretreat Pre-treatment with This compound (Dose-Response) Culture->Pretreat Insult Application of Neurotoxic Insult Pretreat->Insult Incubate Incubation (Defined Time Period) Insult->Incubate Endpoint Endpoint Assays Incubate->Endpoint Viability Cell Viability / Cytotoxicity (MTT, LDH) Endpoint->Viability Biochem Biochemical Assays (ELISA, ROS, Griess) Endpoint->Biochem Protein Protein Expression (Western Blot) Endpoint->Protein Apoptosis Apoptosis Analysis (Flow Cytometry) Endpoint->Apoptosis Analysis Data Analysis & Statistical Evaluation Viability->Analysis Biochem->Analysis Protein->Analysis Apoptosis->Analysis

Caption: A typical workflow for assessing the neuroprotective potential of this compound in vitro.

Conclusion

The in-vitro evidence strongly supports the neuroprotective potential of this compound. Through its multifaceted mechanisms of action—including the suppression of neuroinflammatory cascades via NF-κB inhibition, mitigation of oxidative stress through Nrf2/HO-1 pathway activation, prevention of apoptosis by modulating the Bax/Bcl-2 ratio and caspases, and attenuation of glutamate excitotoxicity—this compound emerges as a compelling candidate for further preclinical and clinical development. The detailed protocols and quantitative data summarized in this guide provide a solid foundation for researchers aiming to build upon these findings. Future in-vitro studies should focus on more complex models, such as co-cultures of different neural cell types and 3D organoids, to better recapitulate the intricate environment of the central nervous system and further validate the therapeutic promise of this compound for neurodegenerative diseases.

References

L-Linalool: A Technical Guide to its Antimicrobial and Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of L-linalool, a naturally occurring terpene alcohol found in many essential oils. This document synthesizes key research findings on its spectrum of activity, mechanisms of action, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Antimicrobial and Antifungal Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against a variety of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Antibacterial Activity

Table 1: Antibacterial Spectrum of this compound (MIC & MBC Values)

Bacterial SpeciesStrainMICMBCReference
Acinetobacter baumannii-2.5 - 5 µL/mL-[1]
Bacillus subtilis-4 µg/mL-
Enterococcus faecalis-2.5 - 5 µL/mL-
Escherichia coliATCC 25922212 µM-
Escherichia coli-2.5 - 5 µL/mL-
Klebsiella pneumoniae-2.5 - 5 µL/mL-
Listeria monocytogenesNCTC 119940.5% (v/v)1% (v/v)
Pseudomonas aeruginosa-431 µg/mL862 µg/mL
Pseudomonas aeruginosa-20 µL/mL-
Pseudomonas fluorescens-1.25 µL/mL-
Salmonella enterica serovar Typhi-7.5 mM-
Shewanella putrefaciens-1.5 µg/mL-
Staphylococcus aureusATCC 259235 µg/mL-
Staphylococcus aureus (MRSA)Clinical Isolates1.65 - 211.24 µg/mL-
Staphylococcus epidermidis-4 µg/mL-
Vibrio fluvialis-32 mM-

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and purity of the this compound used.

Antifungal Activity

This compound also exhibits significant activity against a variety of fungal pathogens, including yeasts of the Candida genus and filamentous fungi. Its efficacy extends to drug-resistant strains, highlighting its potential as an alternative or adjunctive therapeutic agent.

Table 2: Antifungal Spectrum of this compound (MIC & MFC Values)

Fungal SpeciesStrainMICMFCReference
Aspergillus flavus-1.2 µg/mL (liquid)-
Aspergillus flavus-0.571 µg/mL (gaseous)-
Candida albicansATCC 140538 mM-
Candida albicansClinical Isolates64 µg/mL128 - 256 µg/mL
Candida albicansOral Isolates1000 µg/mL2000 µg/mL
Candida kruseiOral Isolates2000 µg/mL2000 µg/mL
Candida tropicalisOral Isolates500 µg/mL500 µg/mL
Candida spp.Clinical Isolates8 - 32 mM-
Fusarium oxysporum-EC50 = 0.84 mL/L-
Trichophyton rubrumFluconazole-resistant256 - 512 µg/mL-

Note: MIC and MFC values can vary depending on the specific strain, testing methodology, and purity of the this compound used. EC50 represents the concentration causing 50% inhibition of mycelial growth.

Mechanisms of Action

This compound exerts its antimicrobial and antifungal effects through multiple mechanisms, primarily targeting cellular membranes and vital metabolic processes.

Bacterial Mechanism of Action

The antibacterial action of this compound involves a cascade of events leading to bacterial cell death.

  • Cell Membrane Disruption : this compound's primary target is the bacterial cell membrane. It intercalates into the lipid bilayer, increasing membrane fluidity and permeability. This leads to a reduction in membrane potential and the leakage of intracellular components such as ions, nucleic acids (DNA, RNA), and proteins.

  • Metabolic Interference : this compound inhibits key enzymes involved in energy production and metabolism. It has been shown to reduce the activity of pyruvate (B1213749) kinase (PK) and succinate (B1194679) dehydrogenase (SDH), which are crucial for the TCA cycle. It also inhibits ATPase activity, thereby disrupting ATP production and cellular respiration.

  • Alteration of Amino Acid and Carbohydrate Metabolism : this compound can interfere with amino acid biosynthesis and decrease the activity of enzymes like alkaline phosphatase (AKP), leading to further disruption of the cell wall integrity.

Bacterial_Mechanism_of_Action cluster_linalool This compound cluster_cell Bacterial Cell cluster_effects Cellular Effects Linalool This compound Membrane Cell Membrane Linalool->Membrane Intercalates Metabolism Metabolic Pathways Linalool->Metabolism Inhibits MembraneDamage Increased Permeability & Loss of Membrane Potential Membrane->MembraneDamage Cytoplasm Cytoplasm EnzymeInhibition Inhibition of Key Enzymes (PK, SDH, ATPase) Metabolism->EnzymeInhibition Leakage Leakage of Ions, DNA, RNA, Proteins MembraneDamage->Leakage CellDeath Cell Death Leakage->CellDeath MetabolicDysfunction Metabolic Dysfunction EnzymeInhibition->MetabolicDysfunction MetabolicDysfunction->CellDeath

Proposed antibacterial mechanism of this compound.
Antifungal Mechanism of Action

The antifungal activity of this compound also centers on membrane disruption, with a specific focus on ergosterol (B1671047), a key component of the fungal cell membrane.

  • Inhibition of Ergosterol Biosynthesis : this compound interferes with the ergosterol biosynthesis pathway. Molecular docking studies suggest that it can bind to and inhibit key enzymes such as 1,3-β-glucan synthase, lanosterol (B1674476) 14α-demethylase (CYP51), and Δ14-sterol reductase, which are crucial for cell wall and membrane integrity.

  • Direct Membrane Damage : By disrupting ergosterol synthesis, this compound compromises the integrity and fluidity of the fungal plasma membrane, leading to increased permeability and cell death.

  • Induction of Oxidative Stress : In some fungi, this compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Inhibition of Virulence Factors : this compound has been shown to inhibit the formation of germ tubes and biofilms in Candida albicans, which are important virulence factors. It can downregulate the expression of genes involved in adhesion and hyphal formation.

Antifungal_Mechanism_of_Action cluster_linalool This compound cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Linalool This compound Ergosterol Ergosterol Biosynthesis Pathway Linalool->Ergosterol Inhibits Enzymes (e.g., CYP51) CellMembrane Fungal Cell Membrane Linalool->CellMembrane Directly Interacts Virulence Virulence Factors (Germ Tubes, Biofilms) Linalool->Virulence Inhibits ROS Induction of ROS Linalool->ROS Induces ErgosterolDepletion Ergosterol Depletion Ergosterol->ErgosterolDepletion MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption VirulenceInhibition Inhibition of Adhesion & Hyphal Formation Virulence->VirulenceInhibition ErgosterolDepletion->MembraneDisruption FungalDeath Fungal Cell Death MembraneDisruption->FungalDeath ROS->FungalDeath VirulenceInhibition->FungalDeath

Proposed antifungal mechanism of this compound.

Experimental Protocols

The antimicrobial and antifungal activities of this compound are typically evaluated using standardized in vitro methods.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The broth microdilution method is a commonly used technique to determine the MIC of this compound.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and emulsifying agent (e.g., Tween 80) to ensure its solubility in the aqueous culture medium.

  • Serial Dilutions : Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation : The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).

  • Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination : To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plate is then incubated. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow start Start prep_linalool Prepare this compound Stock Solution start->prep_linalool prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_linalool->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Read MBC/MFC (Lowest concentration with no growth on agar) incubate_agar->read_mbc end End read_mbc->end

Workflow for MIC and MBC/MFC determination.
Anti-Biofilm Assays

The ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms is assessed using methods like the crystal violet assay or the XTT reduction assay.

Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation : A standardized suspension of the microorganism is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

  • Treatment : For biofilm inhibition, this compound is added at the beginning of the incubation period. For biofilm eradication, the planktonic cells are removed after biofilm formation, and then this compound is added.

  • Washing : After incubation, the wells are washed to remove non-adherent cells.

  • Staining : The remaining biofilm is stained with a crystal violet solution.

  • Destaining : The stain is solubilized with a suitable solvent (e.g., ethanol).

  • Quantification : The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the amount of biofilm.

Conclusion

This compound exhibits a promising broad-spectrum antimicrobial and antifungal activity against a wide range of clinically and industrially relevant microorganisms. Its multi-target mechanism of action, primarily involving the disruption of cell membranes and metabolic pathways, makes it an attractive candidate for the development of new therapeutic agents and preservatives. Further research, including in vivo studies and formulation development, is warranted to fully explore its potential in clinical and commercial applications.

References

Molecular Basis for the Anti-inflammatory Properties of L-Linalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant attention for its therapeutic potential, particularly its anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of this compound. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic applications of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a host of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape for inflammatory conditions is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This has spurred the search for novel, safer, and more effective anti-inflammatory agents. This compound has emerged as a promising candidate, with a growing body of evidence demonstrating its ability to mitigate inflammatory responses both in vitro and in vivo. This guide delves into the molecular basis of these effects, focusing on its interactions with key inflammatory signaling pathways.

Quantitative Analysis of this compound's Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings, providing a comparative overview of its potency in inhibiting the production of pro-inflammatory mediators and reducing inflammation in animal models.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusAnalyteThis compound Concentration% Inhibition / EffectReference
BV2 MicrogliaLipopolysaccharide (LPS)TNF-α, IL-1β, NO, PGE2Dose-dependentSignificant inhibition[1][2]
HepG2Lipopolysaccharide (LPS)IL-625 µMSignificant downregulation[3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)NO, PGE210, 50, 100 µMSignificant inhibition[4]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory ModelThis compound DoseEndpoint% Inhibition / EffectReference
Holtzman RatsCarrageenan-induced paw edema200 mg/kgPaw Edema at 4h34.89% ± 1.91%[5]
BALB/c MiceAcetic acid-induced writhing200 mg/kgWrithing Reduction93.80%[5]
Holtzman RatsCarrageenan-induced paw edema200 mg/kg Coriandrum sativum Essential Oil (59.80% Linalool)IL-1β Reduction49.8%[5][6]
Holtzman RatsCarrageenan-induced paw edema200 mg/kg Coriandrum sativum Essential Oil (59.80% Linalool)IL-6 Reduction26.5%[5][6]
Swiss MiceComplete Freund's Adjuvant (CFA)-induced paw edema50 or 200 mg/kgPaw EdemaMarked reduction[7]

Table 3: Antioxidant Activity of this compound (IC50 Values)

AssayIC50 Value (µg/mL)Reference
ABTS Radical Scavenging152.29[5]

Core Molecular Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to significantly down-regulate NF-κB signaling.[3][8] It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[3][9] This ultimately leads to a reduction in the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][9][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 Inhibits Translocation NFkB_complex NF-κB Complex (p65/IκBα) IkBa->NFkB_complex p65->NFkB_complex p65_nuc p65 NFkB_complex->p65_nuc p65 Translocation Linalool (B1675412) This compound Linalool->IKK Inhibits DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including LPS. Activated MAPKs can phosphorylate and activate transcription factors, such as AP-1, which in turn induce the expression of pro-inflammatory genes.

This compound has been demonstrated to inhibit the phosphorylation of JNK, p38, and ERK in response to inflammatory stimuli.[4] By attenuating the activation of the MAPK cascade, this compound further suppresses the production of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Linalool This compound Linalool->MAPKK Inhibits Phosphorylation DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Gene Expression DNA->Cytokines Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2/Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Translocation Linalool This compound Linalool->Nrf2_Keap1 Promotes Dissociation ARE ARE Nrf2_nuc->ARE Binds HO1 Antioxidant Genes (e.g., HO-1) ARE->HO1 Transcription HO1->ROS Reduces Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture linalool_treatment This compound Pre-treatment cell_culture->linalool_treatment lps_stimulation LPS Stimulation linalool_treatment->lps_stimulation harvest Harvest Supernatant & Lysates lps_stimulation->harvest elisa ELISA for Cytokines (TNF-α, IL-6) harvest->elisa western_blot Western Blot for Signaling Proteins harvest->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Anxiolytic and Sedative Mechanisms of Inhaled L-Linalool

Introduction

This compound is a naturally occurring acyclic monoterpene alcohol found in the essential oils of numerous aromatic plants, including lavender (Lavandula angustifolia) and coriander (Coriandrum sativum)[1][2]. Traditionally used in folk medicine and aromatherapy for its calming and relaxing properties, recent scientific investigation has focused on elucidating the specific neuropharmacological mechanisms underlying its anxiolytic (anti-anxiety) and sedative effects, particularly when administered via inhalation[3][4][5]. This technical guide provides a comprehensive overview of the core molecular mechanisms, supported by quantitative data from key behavioral and electrophysiological studies, and detailed experimental protocols. The primary actions of this compound involve the potentiation of the GABAergic system and inhibition of the glutamatergic system, with potential modulation of other pathways such as the serotonergic system.

Core Anxiolytic and Sedative Mechanisms

The central nervous system (CNS) effects of inhaled this compound are primarily driven by its interaction with major inhibitory and excitatory neurotransmitter systems. Unlike many orally administered drugs, inhaled linalool (B1675412) appears to exert its effects directly through the olfactory pathway, leading to rapid onset of action without the need for systemic absorption and metabolism[6][7][8].

Potentiation of the GABAergic System

The most well-documented mechanism for this compound's anxiolytic and sedative properties is its positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors[1][9]. GABA is the principal inhibitory neurotransmitter in the CNS, and its binding to GABA-A receptors opens an intrinsic chloride channel, leading to hyperpolarization of the neuron and reduced excitability.

This compound enhances the action of GABA at GABA-A receptors, increasing inhibitory neurotransmission and producing a calming effect[1][10]. Electrophysiological studies have demonstrated that linalool potentiates GABA-evoked currents in vitro[9][10][11]. Crucially, the anxiolytic effects of inhaled linalool in behavioral models are blocked by flumazenil, an antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor, strongly indicating that linalool acts at or near this site to mediate its effects[6][7].

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABAA->Chloride_Channel is part of Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABAA->Hyperpolarization Leads to Channel Opening & Increased Cl- Influx Anxiolysis Anxiolytic & Sedative Effect Hyperpolarization->Anxiolysis Results in Linalool This compound (Inhaled) Linalool->GABAA Positive Allosteric Modulation GABA GABA GABA->GABAA Binds Glutamate_Pathway cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Terminal Glutamate_Release Glutamate Release Postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Excitation Neuronal Excitation NMDA_Receptor->Excitation Causes Glutamate_Release->NMDA_Receptor Activates Linalool This compound (Inhaled) Linalool->NMDA_Receptor Antagonizes Linalool->Glutamate_Release Inhibits Serotonin_Pathway cluster_synapse Serotonergic Synapse SERT Serotonin Transporter (SERT) Synaptic_5HT Synaptic Serotonin SERT->Synaptic_5HT Regulates Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Mood_Modulation Mood & Anxiety Modulation Postsynaptic_Receptor->Mood_Modulation Leads to Synaptic_5HT->Postsynaptic_Receptor Activates Linalool This compound Linalool->SERT Inhibits (Proposed) Experimental_Workflow cluster_behavioral Behavioral Analysis (EPM) cluster_electro Electrophysiology (Patch-Clamp) cluster_neurochem Neurochemical Analysis (Glutamate Release) B1 Animal Habituation B2 Inhalation Exposure (Linalool vs. Control) B1->B2 B3 Placement in EPM Center B2->B3 B4 5-min Video Recording B3->B4 B5 Data Analysis: Time in Open Arms, Entries B4->B5 E1 HEK293 Cell Transfection (GABA-A Receptor Subunits) E2 Whole-Cell Configuration E1->E2 E3 Apply GABA (EC10-30) Record Control Current E2->E3 E4 Co-apply GABA + Linalool Record Modulated Current E3->E4 E5 Data Analysis: Calculate % Potentiation E4->E5 N1 Prepare Mouse Cortical Synaptosomes N2 Incubate with Linalool N1->N2 N3 Stimulate with High K+ (Potassium) N2->N3 N4 Collect Supernatant N3->N4 N5 Quantify [3H]Glutamate using Scintillation Counting N4->N5

References

L-Linalool: A Comprehensive Technical Guide to its Therapeutic Potential in Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depression is a debilitating mood disorder affecting a significant portion of the global population, and the search for novel, effective, and well-tolerated therapeutic agents remains a critical endeavor in neuroscience and pharmacology.[1][2] L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has emerged as a promising candidate for the treatment of depression.[1][3] Preclinical studies in various animal models have demonstrated its significant antidepressant-like, anxiolytic, and neuroprotective properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on quantitative data from key behavioral and biochemical studies, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The antidepressant-like effects of this compound have been quantified in a range of behavioral and biochemical assays. The following tables summarize the key findings from various preclinical studies, providing a comparative overview of its efficacy across different models and dosages.

Table 1: Effects of this compound on Behavioral Models of Depression and Anxiety
Behavioral Test Animal Model This compound Dose/Route Key Findings Reference
Forced Swim Test (FST)Mice (REM-sleep deprived)1 and 3 mg/kg, i.p.Significantly reduced immobility time compared to vehicle-treated sleep-deprived mice.[4]
Forced Swim Test (FST)Rats (Chronic restraint stress)500 mg/kg, i.p. (daily for 2 weeks)Significantly reduced immobility time and increased climbing time compared to stressed controls.
Open Field Test (OFT)Mice (MPTP-induced Parkinson's disease model)12.5 and 25 mg/kgIncreased time spent in the central area, suggesting anxiolytic-like effects.
Elevated Plus Maze (EPM)MiceInhalation of 20, 200, and 2000 µL linalool (B1675412)Dose-dependently increased time spent in and entries into the open arms.
Elevated Plus Maze (EPM)RatsNot specifiedDid not demonstrate anxiolytic effects in this particular study.
Elevated Plus Maze (EPM)MiceOral administration of essential oil from Cinnamomum osmophloeum ct. linalool (250 and 500 mg/kg) and S-(+)-linalool (500 mg/kg)Significantly increased the duration of time spent in the open arms.
Table 2: Effects of this compound on Neurochemical and Neurotrophic Factors
Biochemical Marker Brain Region Animal Model This compound Dose/Route Key Findings Reference
Serotonin (B10506) (5-HT)HippocampusMice (REM-sleep deprived)3 mg/kg, i.p.Significantly increased serotonin levels compared to vehicle-treated sleep-deprived mice.
Serotonin (5-HT)Frontal Cortex & HippocampusMice500 mg/kg (as S-(+)-linalool, oral)Significantly decreased 5-HT concentrations.
Dopamine (B1211576) (DA)Frontal Cortex & HippocampusMice500 mg/kg (as S-(+)-linalool, oral)Significantly decreased DA concentrations.
Dopamine (DA)StriatumMice500 mg/kg (as S-(+)-linalool, oral)Significantly increased DA concentrations.
Norepinephrine (B1679862) (NE)Frontal Cortex & HippocampusMice500 mg/kg (as S-(+)-linalool, oral)Significantly decreased NE concentrations.
Brain-Derived Neurotrophic Factor (BDNF)HippocampusRats (Chronic restraint stress)50, 160, and 500 mg/kg, i.p. (daily for 2 weeks)No significant effect on BDNF protein levels in this study.
Brain-Derived Neurotrophic Factor (BDNF)HippocampusRats (Chronic corticosterone (B1669441) administration)Inhalation of linalool-rich lavender essential oilUpregulated BDNF index.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key behavioral assays used to evaluate the antidepressant and anxiolytic-like effects of this compound.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity.

  • Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.

  • Procedure:

    • Habituation (optional but recommended): On the day before the test, each animal is placed in the cylinder for a 15-minute pre-swim session. This is done to ensure that on the test day, the immobility measured is related to a state of despair rather than the novelty of the environment.

    • Test Session: 24 hours after the pre-swim, the animal is again placed in the swim cylinder for a 6-minute session.

    • Data Recording: The entire 6-minute session is typically recorded using a video camera positioned to the side of the cylinder.

    • Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

  • Endpoint: The primary endpoint is the total duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice.

  • Apparatus: A suspension bar or a ledge from which the mouse can be suspended by its tail. The area should be visually isolated to prevent distractions.

  • Procedure:

    • Suspension: A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip). The free end of the tape is then fixed to the suspension bar, so the mouse hangs vertically.

    • Test Duration: The mouse is suspended for a period of 6 minutes.

    • Data Recording: The entire session is recorded by a video camera.

    • Scoring: A trained observer, blind to the experimental groups, records the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.

  • Endpoint: The total duration of immobility. A reduction in immobility time suggests an antidepressant-like effect.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square or circular arena with walls to prevent escape (e.g., 50 x 50 x 40 cm for mice). The floor of the arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimation: The animal is brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.

    • Test Session: The animal is gently placed in the center of the open field arena and allowed to explore freely for a set period, typically 5-10 minutes.

    • Data Recording: An overhead video camera records the animal's movements. Automated tracking software is often used for analysis.

    • Scoring: The software analyzes various parameters, including:

      • Total distance traveled (a measure of locomotor activity).

      • Time spent in the center zone versus the peripheral zone.

      • Number of entries into the center zone.

      • Rearing frequency (a measure of exploratory behavior).

  • Endpoints: A decrease in total distance traveled can indicate sedative effects. An increase in the time spent in and the number of entries into the center zone is interpreted as an anxiolytic-like effect.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), with a central platform connecting all four arms.

  • Procedure:

    • Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

    • Test Session: Each animal is placed on the central platform facing one of the open arms and is allowed to explore the maze for 5 minutes.

    • Data Recording: A video camera positioned above the maze records the session for later analysis.

    • Scoring: The following parameters are typically scored by a trained observer or automated software:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

  • Endpoints: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its antidepressant-like effects through a multi-target mechanism, influencing several key neurotransmitter systems and intracellular signaling pathways implicated in the pathophysiology of depression.

Monoaminergic System Modulation

This compound has been shown to interact with the serotonergic, noradrenergic, and dopaminergic systems. Studies suggest that its antidepressant action is mediated, in part, by its interaction with 5-HT1A receptors and its ability to inhibit serotonin reuptake. It has also been shown to modulate the levels of dopamine and norepinephrine in different brain regions.

Monoaminergic_System_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Linalool This compound SERT Serotonin Transporter (SERT) Linalool->SERT Inhibits MAO Monoamine Oxidase (MAO) Serotonin_vesicle Serotonin Vesicle Synaptic_Cleft Synaptic Serotonin Serotonin_vesicle->Synaptic_Cleft Release Receptor_5HT1A 5-HT1A Receptor Antidepressant_Effect Antidepressant Effect Receptor_5HT1A->Antidepressant_Effect Activates Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->MAO Degradation Synaptic_Cleft->Receptor_5HT1A Binds Glutamatergic_System_Modulation cluster_pre_glut Presynaptic Neuron cluster_post_glut Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Synaptic_Cleft_glut Synaptic Glutamate Glutamate_vesicle->Synaptic_Cleft_glut Release NMDA_Receptor NMDA Receptor Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Leads to Antidepressant_Effect_Glut Antidepressant Effect Neuronal_Excitation->Antidepressant_Effect_Glut Modulation leads to Linalool_glut This compound Linalool_glut->NMDA_Receptor Antagonizes Synaptic_Cleft_glut->NMDA_Receptor Binds BDNF_Signaling_Pathway Linalool_bdnf This compound BDNF BDNF Linalool_bdnf->BDNF Increases Expression TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB Activates MAPK_ERK->CREB Activates Gene_Expression Gene Expression (e.g., for neurogenesis, synaptic plasticity) CREB->Gene_Expression Promotes Antidepressant_Effect_bdnf Antidepressant Effect Gene_Expression->Antidepressant_Effect_bdnf Experimental_Workflow cluster_workflow Experimental Investigation of this compound's Antidepressant Potential Animal_Model Depression Animal Model (e.g., Chronic Stress, Genetic) Linalool_Admin This compound Administration (Dose-response, Route) Animal_Model->Linalool_Admin Behavioral_Tests Behavioral Assessment (FST, TST, OFT, EPM) Linalool_Admin->Behavioral_Tests Biochemical_Analysis Neurochemical Analysis (HPLC for Monoamines) Linalool_Admin->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot/ELISA for BDNF) Linalool_Admin->Molecular_Analysis Data_Analysis Statistical Analysis Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

References

L-Linalool: A Technical Guide to its Antioxidant Properties and Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Linalool, a naturally occurring terpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant attention for its diverse pharmacological activities. Beyond its well-known applications in the fragrance and flavor industries, a growing body of scientific evidence highlights its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of the antioxidant capacity of this compound, detailing the experimental evidence, underlying molecular mechanisms, and standardized protocols for its evaluation. The comprehensive data presented herein aims to support further research and development of this compound as a potential therapeutic agent in oxidative stress-related pathologies.

Quantitative Antioxidant and Free Radical Scavenging Data

The antioxidant activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of its efficacy in scavenging different types of free radicals.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Scavenging Activity (%)Reference
5.012.8[1]
10.018.38[1]
25.033.3[1]
50.050.57[1][2]
Standard: Ascorbic Acid86.0[1][2]

Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity of this compound

Concentration (µg/mL)Scavenging Activity (%)Reference
5.09.0[1]
10.016.36[1]
25.020.0[1]
50.056.36[1][2]
Standard: Ascorbic Acid (1 mg)65.0[1][2]

Mechanism of Action: Signaling Pathways

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that govern the cellular antioxidant response. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[3][4][5][6][7][8]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their upregulation.[5][6][7][8] The increased expression of these cytoprotective enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[6]

G This compound Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linalool (B1675412) This compound Keap1_Nrf2 Keap1-Nrf2 Complex Linalool->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes Translation ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and other test compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[9][10][11]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10]

  • Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of this compound to the DPPH solution.[9][11]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.[9]

G DPPH Radical Scavenging Assay Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare this compound Solutions (various conc.) start->prep_sample mix Mix this compound with DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate 30 min in the dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge hydrogen peroxide. The disappearance of H₂O₂ is monitored spectrophotometrically.[12][13][14][15]

Methodology:

  • Preparation of H₂O₂ Solution: Prepare a 40 mM solution of H₂O₂ in a 50 mM phosphate (B84403) buffer (pH 7.4).[13]

  • Reaction Mixture: Add various concentrations of this compound to the H₂O₂ solution.[13]

  • Incubation: Allow the reaction to proceed for 10 minutes at room temperature.[13]

  • Measurement: Measure the absorbance of the solution at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.[13][14]

  • Calculation: The percentage of H₂O₂ scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the H₂O₂ solution without the sample, and A_sample is the absorbance of the H₂O₂ solution with this compound.[15]

G Hydrogen Peroxide Scavenging Assay Workflow start Start prep_h2o2 Prepare 40 mM H₂O₂ in Phosphate Buffer (pH 7.4) start->prep_h2o2 prep_sample Prepare this compound Solutions (various conc.) start->prep_sample mix Mix this compound with H₂O₂ Solution prep_h2o2->mix prep_sample->mix incubate Incubate 10 min at RT mix->incubate measure Measure Absorbance at 230 nm incubate->measure calculate Calculate % Scavenging measure->calculate end End calculate->end

Caption: Workflow for the Hydrogen Peroxide Scavenging Assay.

Superoxide (B77818) Radical (O₂⁻) Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in a non-enzymatic system, typically using the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan.[9][16][17][18][19]

Methodology:

  • Reaction Mixture: The reaction mixture contains Nitro blue tetrazolium (NBT), NADH, this compound at various concentrations, and a phosphate buffer.[16][18]

  • Initiation: The reaction is initiated by adding phenazine methosulfate (PMS) to the mixture.[9]

  • Incubation: The mixture is incubated at room temperature for a specific period (e.g., 5 minutes).[18]

  • Measurement: The absorbance is measured at 560 nm.[16][17][19]

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the scavenger.[18]

G Superoxide Radical Scavenging Assay Workflow start Start prep_reagents Prepare NBT, NADH, and this compound Solutions start->prep_reagents mix Mix Reagents in Phosphate Buffer prep_reagents->mix initiate Initiate Reaction with PMS mix->initiate incubate Incubate at RT initiate->incubate measure Measure Absorbance at 560 nm incubate->measure calculate Calculate % Scavenging measure->calculate end End calculate->end

Caption: Workflow for the Superoxide Radical Scavenging Assay.

Hydroxyl Radical (•OH) Scavenging Assay

This assay determines the scavenging activity of a compound against hydroxyl radicals, which are highly reactive and damaging. The Fenton reaction is commonly used to generate these radicals.[19][20][21][22][23]

Methodology:

  • Reaction Mixture: The reaction mixture typically contains a solution of FeSO₄, H₂O₂, and a detector molecule such as salicylic (B10762653) acid or deoxyribose, along with this compound at various concentrations.[19][22][23]

  • Incubation: The mixture is incubated at 37°C for a set time (e.g., 1 hour).[22][23]

  • Measurement: The extent of hydroxyl radical damage to the detector molecule is measured spectrophotometrically at a specific wavelength (e.g., 510 nm for the salicylic acid method or 532 nm for the deoxyribose method).[19][22]

  • Calculation: The scavenging activity is determined by the degree of inhibition of the color development in the presence of this compound compared to a control.[22]

G Hydroxyl Radical Scavenging Assay Workflow start Start prep_reagents Prepare FeSO₄, H₂O₂, Detector Molecule, and this compound start->prep_reagents mix Mix Reagents (Fenton Reaction) prep_reagents->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance (e.g., 510 nm or 532 nm) incubate->measure calculate Calculate % Scavenging measure->calculate end End calculate->end

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

Conclusion

The collective evidence strongly supports the significant antioxidant and free radical scavenging capabilities of this compound. Its multifaceted mechanism of action, encompassing both direct scavenging of reactive oxygen species and the upregulation of endogenous antioxidant defenses via the Nrf2/HO-1 pathway, positions it as a promising candidate for further investigation in the context of oxidative stress-mediated diseases. The standardized protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Further in vivo studies are warranted to validate these in vitro findings and to elucidate the clinical relevance of this compound in preventing and treating conditions associated with oxidative damage.

References

Methodological & Application

Application Note: Quantification of L-Linalool in Essential Oils using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed analytical method for the quantification of L-linalool in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a naturally occurring terpene alcohol found in many flowers and spice plants and is a significant component of many essential oils, contributing to their characteristic aroma.[1][2] Accurate quantification of this compound is crucial for the quality control and standardization of essential oils in the flavor, fragrance, cosmetic, and pharmaceutical industries.[3][4] The described method is robust, accurate, and precise, making it suitable for routine analysis in research and industrial settings.

Introduction

Essential oils are complex mixtures of volatile compounds, primarily terpenoids, which are responsible for their distinct aromas and biological activities.[1] this compound is a key constituent in many commercially important essential oils, including those from lavender and other aromatic plants.[2][5][6] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of individual components within these complex matrices.[1][7] This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, GC-MS instrument parameters, and data analysis. The method's performance characteristics, such as linearity, accuracy, and precision, are also presented.

Experimental Protocols

Materials and Reagents
  • Essential Oil Samples: e.g., Lavender oil, Bergamot oil, etc.

  • This compound standard: Purity ≥ 97%

  • Internal Standard (IS): e.g., Camphor, 1-Octanol, or other suitable non-interfering compound.

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

Standard and Sample Preparation

2.1. This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

2.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the internal standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

2.3. Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the this compound stock standard solution to achieve a concentration range of 0.10–10.00 μg/mL.[8][9] Spike each calibration standard with the internal standard to a constant concentration.

2.4. Sample Preparation: Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask. Add the internal standard to achieve a concentration within the calibration range and dilute to the mark with the solvent. A 1:1000 dilution is a common starting point.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977C MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.2 mL/min[10]
Injection Volume 1 µL
Injector Temperature 250 °C[10]
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature of 60 °C for 3 min, ramp to 246 °C at 3 °C/min, and hold for 25 min.[8]
Transfer Line Temp. 280 °C[10]
Ion Source Temperature 230 °C[10]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 amu[10]
Solvent Delay 4 min[10]

Data Analysis and Quantification

Identification of this compound and the internal standard is achieved by comparing their retention times and mass spectra with those of the pure standards. Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the essential oil samples is then determined from this calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[8][9] The following tables summarize typical validation parameters for the quantification of this compound in essential oils.

Table 1: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)
This compound0.10 - 10.00≥ 0.998[8][9]

Table 2: Accuracy

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
This compoundLow QC80.23 – 115.41[8][9]
Medium QC80.23 – 115.41[8][9]
High QC80.23 – 115.41[8][9]

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compoundLow QC≤ 12.03[8][9]≤ 11.34[8][9]
Medium QC≤ 12.03[8][9]≤ 11.34[8][9]
High QC≤ 12.03[8][9]≤ 11.34[8][9]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_std Prepare this compound Stock Standard cal_stds Prepare Calibration Standards (this compound + IS) stock_std->cal_stds stock_is Prepare Internal Standard (IS) Stock stock_is->cal_stds sample_prep Prepare Essential Oil Sample (Dilute + Spike with IS) stock_is->sample_prep gcms_injection Inject into GC-MS cal_stds->gcms_injection Inject Standards sample_prep->gcms_injection Inject Sample gc_separation Chromatographic Separation gcms_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection peak_integration Peak Integration & Identification ms_detection->peak_integration calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve Calibration Data quantification Quantify this compound in Sample peak_integration->quantification Sample Data calibration_curve->quantification

Caption: Workflow for this compound Quantification by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate means for the quantification of this compound in essential oils. The use of an internal standard ensures high precision and mitigates potential variations in sample injection and instrument response.[5][11][12] This protocol is well-suited for quality control laboratories and research institutions involved in the analysis of essential oils and their components. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Chiral Gas Chromatography: A Detailed Protocol for the Enantioseparation of L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Linalool (B1675412), a naturally occurring terpene alcohol, is a prominent fragrance and flavor compound found in a multitude of essential oils. It exists as two distinct enantiomers: (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol). These enantiomers possess unique aromatic profiles and potential physiological effects, making their accurate separation and quantification crucial for quality control in the food, fragrance, and pharmaceutical industries. This application note provides a comprehensive protocol for the chiral separation of linalool enantiomers using gas chromatography (GC) with a chiral stationary phase.

Introduction

Chiral compounds, molecules that are non-superimposable mirror images of each other, often exhibit different biological activities and sensory properties. Linalool is a prime example, with its (R) and (S) enantiomers contributing differently to the overall scent and flavor of natural products.[1][2] Enantioselective gas chromatography is a powerful analytical technique that enables the separation and quantification of these individual enantiomers.[3][4] This is achieved by employing a chiral stationary phase (CSP) within the GC column, which interacts diastereomerically with the enantiomers, leading to different retention times. This document outlines the materials, methods, and expected results for the successful chiral separation of linalool enantiomers.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the sample preparation and chiral GC analysis of linalool enantiomers.

Materials and Reagents
  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral GC Column: A column with a cyclodextrin-based chiral stationary phase is recommended. Several options have proven effective for linalool separation, including:

    • Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm)[1][5]

    • Restek® Rt-βDEXsm or Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm)[2][6]

    • Lipodex E (modified γ-cyclodextrin)[7]

    • CycloDex B[8]

  • Carrier Gas: High-purity Helium[1][7] or Hydrogen[2] is suitable.

  • Solvents: Hexane (B92381) or methylene (B1212753) chloride (GC grade) for sample dilution.[1][6]

  • Standards: Racemic linalool, and individual (R)-(-)-linalool and (S)-(+)-linalool standards for peak identification.

  • Syringes: For sample injection.

  • Vials: 2 mL amber glass vials with screw caps (B75204) and septa.

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of racemic linalool at 1000 µg/mL in hexane.[1]

    • Prepare individual stock solutions of (R)-(-)-linalool and (S)-(+)-linalool at the same concentration.

    • Create a series of working standards by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).[1]

  • Sample Preparation (for essential oils or other matrices):

    • Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil).[1]

    • Dissolve the sample in a known volume of hexane (e.g., 10 mL).[1]

    • If the sample contains water, pass the solution through a small amount of anhydrous sodium sulfate (B86663) to dry it.[1]

    • Transfer the final solution to a GC vial for analysis.

Gas Chromatography (GC) Method

The following are example GC methods that can be adapted based on the specific instrument and column used. It is recommended to optimize the method for your specific application.

Method 1: Based on Astec® CHIRALDEX™ B-DM Column [1]

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Split (Split Ratio 20:1)

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 3 min

    • Ramp: 2 °C/min to 180 °C

    • Hold: 30 min at 180 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Detector (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 250 °C

    • Mass Scan Range: 30–300 amu

    • Acquisition Mode: Selected Ion Monitoring (SIM) using quantifier ion m/z 93 and qualifier ions m/z 71 and 121.[1]

Method 2: Based on Restek® Rt-βDEXse Column [6]

  • Injector:

    • Temperature: 200 °C

    • Injection Volume: 1 µL

    • Mode: Split (Split Ratio 10:1)

  • Oven Program:

    • A slow temperature ramp of 1–2 °C/min is recommended during the elution of the enantiomers.[6] A starting temperature of 40 to 60°C is appropriate.[6]

  • Carrier Gas: Helium with a linear velocity of 80 cm/sec.

  • Detector (FID):

    • Temperature: 220 °C

Data Presentation

The following table summarizes typical retention times and elution orders for linalool enantiomers obtained using different chiral GC columns. The elution order can vary depending on the specific chiral stationary phase.

Column(R)-(-)-linalool Retention Time (min)(S)-(+)-linalool Retention Time (min)Elution OrderReference
PS 0864.34.6(R)-(-)-linalool / (S)-(+)-linalool[9]
Rt-βDEXsm~25.8~26.4Not Specified[10]
Rt-βDEXse~14.2~14.7(-)-linalool / (+)-linalool[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the chiral GC separation process for linalool enantiomers.

Chiral_GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis start Start sample_prep Sample Dilution (e.g., Essential Oil in Hexane) start->sample_prep standard_prep Standard Preparation (Racemic & Enantiopure Linalool) start->standard_prep vial Transfer to GC Vial sample_prep->vial standard_prep->vial injection Injection (1 µL, Split Mode) vial->injection separation Separation on Chiral Column (Temperature Programmed) injection->separation detection Detection (FID or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_id Peak Identification (based on Retention Time) chromatogram->peak_id quantification Quantification (Peak Area Integration) peak_id->quantification report Report Results (Enantiomeric Ratio/Excess) quantification->report

References

Application Note: Determination of L-Linalool in Plant Tissues using SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Linalool is a naturally occurring terpene alcohol found in a wide variety of flowers and spice plants. It is a significant component of the aroma and flavor of many essential oils and is widely used in the fragrance, food, and pharmaceutical industries. Accurate quantification of this compound in plant tissues is crucial for quality control, authentication of essential oils, and for research into plant biochemistry and its pharmacological properties. This application note provides a detailed protocol for the determination of this compound in plant tissues using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free, sensitive, and efficient sample preparation technique for concentrating volatile and semi-volatile compounds from a sample matrix.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the developmental stage of the plant. The following table summarizes this compound concentrations found in various plant tissues from different studies.

Plant SpeciesPlant TissueThis compound ConcentrationReference
Michelia albaFlowers1.63–4.89%[1]
Michelia albaLeaves0.21–0.65%[1]
Michelia albaTender Twigs0.43%[1]
Lavender (Lavandula angustifolia)Essential Oil>30%[2]
Rosa alba L.Fresh BlossomLow concentrations[3]
Lagerstroemia caudataFull-blooming flowers5.34% of total monoterpenes[4]
Ocimum basilicum (Basil)Essential Oil2900 µg/g[5]
Lavandula angustifolia (Lavender)Essential Oil1400 µg/g[5]
Pelargonium odoratissimumHydrolate33.6% of hexane (B92381) extract[6]

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound in plant tissues. Optimization of specific parameters may be required depending on the plant matrix and the instrumentation used.

1. Materials and Reagents

  • Plant Tissue: Fresh or properly stored (e.g., frozen at -80°C) plant material (e.g., leaves, flowers, stems).

  • This compound standard: Analytical grade.

  • Internal Standard (IS): Linalool-d6 or another suitable compound not present in the sample (e.g., α-terpineol).[7][8]

  • Solvent: Methanol or ethanol (B145695) (analytical grade) for preparing standard solutions.

  • SPME Fiber Assembly: A fiber with a coating suitable for volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad coverage of volatile metabolites.[3][9][10] Other options include Polydimethylsiloxane (PDMS) or Carboxen/PDMS (CAR/PDMS).[11]

  • Vials: 10 mL or 20 mL headspace vials with PTFE/silicone septa.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatiles.

2. Equipment

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • SPME fiber holder (manual or autosampler).

  • Heating block or water bath for incubation.

  • Analytical balance.

  • Vortex mixer.

  • Syringes for handling standards.

3. Sample Preparation

  • Weigh a precise amount of fresh or frozen plant tissue (e.g., 0.1 - 1.0 g) into a headspace vial. The amount may need to be optimized based on the expected this compound concentration.

  • If using an internal standard, spike the sample with a known amount of the IS solution. The use of an internal standard is highly recommended for accurate quantification as it compensates for variations in sample preparation and instrument response.[2][7][12]

  • Add a small amount of saturated NaCl solution (e.g., 1 mL) to the vial to enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

  • Gently vortex the vial for a few seconds to mix the contents.

4. HS-SPME Procedure

  • Fiber Conditioning: Before the first use, and as recommended by the manufacturer, condition the SPME fiber by inserting it into the GC injection port at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 min).

  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).[9][10] Allow the sample to equilibrate for a set time (e.g., 10-30 min) to allow the volatile compounds to partition into the headspace.

  • Extraction: After equilibration, pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample. The extraction time will need to be optimized (e.g., 20-60 minutes) to ensure sufficient adsorption of this compound onto the fiber.[10][13]

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injection port of the GC for thermal desorption of the analytes onto the analytical column. The desorption time is typically 2-5 minutes.

5. GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for your specific instrument and column.

  • Injector: Splitless mode, Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9]

  • GC Column: A non-polar or mid-polar capillary column is suitable, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 min.

    • Ramp: 5-10°C/min to 180-200°C.

    • Second Ramp: 15-25°C/min to 240-280°C, hold for 5-15 min.[9]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

6. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound will have characteristic fragment ions.

  • Quantification: For accurate quantification, a calibration curve should be prepared using standard solutions of this compound with a constant concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve. Excellent linearity (R² ≥ 0.98) can be achieved with the internal standard method.[2][12]

Visualizations

SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Plant Tissue Weigh Weighing Sample->Weigh Vial Place in Vial Weigh->Vial Spike Spike with Internal Standard Vial->Spike NaCl Add NaCl Solution Spike->NaCl Seal Seal Vial NaCl->Seal Equilibrate Incubation & Equilibration Seal->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for this compound determination.

References

Protocol for Assessing the Anxiolytic Effects of L-Linalool in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the anxiolytic properties of L-Linalool in rodent models. The methodologies outlined are based on established behavioral paradigms and provide a framework for consistent and reproducible data collection. These protocols are intended for use by researchers, scientists, and professionals in the field of drug development and neuroscience.

This compound, a naturally occurring terpene alcohol found in many flowers and spice plants, has garnered significant interest for its potential anxiolytic (anxiety-reducing) effects.[1][2] Preclinical studies in rodent models have consistently demonstrated the calming and anxiety-reducing properties of this compound, administered through inhalation or injection.[1][3] The primary mechanism of action is believed to involve the modulation of the central nervous system, particularly through its interaction with the γ-aminobutyric acid (GABA)ergic system, similar to the action of benzodiazepines.[4][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the anxiolytic effects of this compound in rodent models. These tables are designed for easy comparison of dosages, administration routes, and observed behavioral outcomes.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test

Rodent ModelThis compound Dose/ConcentrationAdministration RouteKey FindingsReference
Mice20 µL, 200 µL, 2000 µL (odor exposure)InhalationDose-dependent increase in time spent in and entries into open arms.[4][7][4][7]
Mice0.65%, 1.25%, 2.5%, 5.0% (w/w) Linalool (B1675412) OxideInhalationSignificant increase in the number of visits and time spent in the open arms.[8][8]
Mice250 mg/kg and 500 mg/kg (Leaf Essential Oil)OralSignificant increase in the duration spent in the open arms.[9][9]
Rats100, 200, and 300 mg/kgIntraperitoneal (i.p.)No significant anxiolytic effect observed.[10][10]

Table 2: Effects of this compound in the Light-Dark Box Test

Rodent ModelThis compound Dose/ConcentrationAdministration RouteKey FindingsReference
Mice200 µL (odor exposure)InhalationSignificant increase in time spent in and entries into the light box.[4][5][4][5]
Mice1% and 3%InhalationAnxiolytic properties observed.[11][12][11][12]
Mice0.65%, 1.25%, 2.5%, 5.0% (w/w) Linalool OxideInhalationIncrease in time spent in the brightly-lit chamber and the number of transitions.[8][8]
Mice250 mg/kg and 500 mg/kg (Leaf Essential Oil)OralSignificant increase in the duration spent in the illuminated compartment.[9][9]

Table 3: Effects of this compound in the Open Field Test (OFT)

Rodent ModelThis compound Dose/ConcentrationAdministration RouteKey FindingsReference
Mice250 mg/kg and 500 mg/kg (Leaf Essential Oil)OralSignificantly increased time mice remained in the center area.[9][9]
Mice100, 200, and 300 mg/kgIntraperitoneal (i.p.)No significant effects on locomotor activity.[13][13]
Mice3%InhalationDecreased locomotion.[14][14]

Experimental Protocols

Detailed methodologies for the key behavioral experiments are provided below. It is crucial to habituate the animals to the experimental room for at least one hour before testing and to conduct experiments in a quiet, dimly lit environment to minimize stress.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[15] The test is based on the natural aversion of rodents to open and elevated spaces.[15]

Apparatus: A plus-shaped maze with two open arms (e.g., 30 cm × 6 cm) and two closed arms of the same size with high walls (e.g., 15 cm high).[5] The maze should be elevated from the floor (e.g., 40 cm).[5]

Procedure:

  • Place the rodent in the center of the maze, facing one of the open arms.[15]

  • Allow the animal to explore the maze freely for a 5-minute session.[5][15]

  • Record the session using a video camera positioned above the maze.

  • After each trial, clean the maze thoroughly with a 70% ethanol (B145695) solution to eliminate olfactory cues.[15]

Parameters to Measure:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

  • Total distance traveled (to assess general locomotor activity).[5]

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[16]

Apparatus: A rectangular box divided into two compartments: a small, dark compartment (e.g., one-third of the box) and a large, illuminated compartment (e.g., two-thirds of the box).[16] The compartments are connected by an opening.

Procedure:

  • Gently place the rodent in the center of the illuminated compartment, facing away from the opening.

  • Allow the animal to explore the apparatus freely for a set period (e.g., 5 or 10 minutes).

  • Record the session with a video camera.

  • Clean the apparatus thoroughly between trials.

Parameters to Measure:

  • Time spent in the light compartment.[17]

  • Number of transitions between the two compartments.[17]

  • Latency to the first entry into the dark compartment.

  • Total distance traveled.

Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between compartments.[16]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[18] Rodents with higher levels of anxiety tend to stay close to the walls (thigmotaxis) and avoid the center of the arena.[18]

Apparatus: A square or circular arena with high walls to prevent escape (e.g., 30 cm x 40 cm x 40 cm).[9] The floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Place the rodent in the center of the open field.

  • Allow the animal to explore freely for a specified duration (e.g., 5 minutes).

  • Record the session from above.

  • Clean the arena thoroughly after each animal.

Parameters to Measure:

  • Time spent in the center zone.

  • Distance traveled in the center zone.

  • Total distance traveled.

  • Frequency of rearing (vertical exploration).

An increase in the time spent and distance traveled in the center zone suggests an anxiolytic effect.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its anxiolytic effects.

Linalool_Signaling_Pathway Linalool This compound GABA_A_Receptor GABAA Receptor Linalool->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Increased Cl- Influx Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Leads to

Caption: Proposed signaling pathway of this compound's anxiolytic effect.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Experimental Room (1 hr) Animal_Acclimation->Habituation Linalool_Admin This compound Administration (Inhalation or Injection) Habituation->Linalool_Admin Control_Group Control Group (Vehicle) Habituation->Control_Group EPM Elevated Plus Maze Linalool_Admin->EPM LDB Light-Dark Box Linalool_Admin->LDB OFT Open Field Test Linalool_Admin->OFT Control_Group->EPM Control_Group->LDB Control_Group->OFT Data_Collection Video Recording & Automated Tracking EPM->Data_Collection LDB->Data_Collection OFT->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: General experimental workflow for assessing anxiolytic effects.

References

Application Notes and Protocols for In Vitro Neuroprotection Studies of L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant interest for its potential neuroprotective properties. Preclinical in vitro studies have demonstrated its efficacy in mitigating neuronal damage induced by a variety of stressors, including oxidative stress, inflammation, excitotoxicity, and ischemia. These application notes provide a comprehensive overview of established in vitro models and detailed protocols to investigate the neuroprotective effects of this compound, aiding researchers in the standardized assessment of its therapeutic potential.

The primary mechanisms underlying this compound's neuroprotective action involve the modulation of key signaling pathways. Notably, it has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical antioxidant response element. Additionally, this compound can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade. These notes will detail experimental setups to explore these mechanisms.

In Vitro Models for Assessing this compound's Neuroprotective Efficacy

A variety of cell-based models are available to simulate different aspects of neurodegeneration and to test the protective effects of this compound. The choice of model depends on the specific hypothesis being investigated.

  • BV2 Microglial Cells: An immortalized murine microglia cell line, ideal for studying neuroinflammation. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in these cells, leading to the production of pro-inflammatory mediators. This compound's anti-inflammatory properties can be effectively assessed in this model.[1][2][3]

  • HT-22 Neuronal Cells: An immortalized mouse hippocampal cell line that is particularly susceptible to glutamate-induced oxidative stress, also known as oxytosis. This model is excellent for investigating this compound's antioxidant and anti-excitotoxic effects.[4][5]

  • PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla. These cells can be differentiated into a neuron-like phenotype and are a valuable tool for studying neuronal apoptosis and protection against oxidative stress, for instance, induced by hydrogen peroxide (H₂O₂) or oxygen-glucose deprivation/reoxygenation (OGD/R).[6]

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a dopaminergic neuron-like phenotype. This makes them a relevant model for studying Parkinson's disease-related neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

  • Primary Cortical and Mesencephalic Neurons: These cells are isolated directly from rodent embryos and provide a more physiologically relevant model compared to immortalized cell lines. They are used to study neuroprotection against various insults, including excitotoxicity and ischemia.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on this compound's neuroprotective effects.

Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated BV2 Microglia

BiomarkerThis compound ConcentrationEffectReference
TNF-αDose-dependentInhibition of production[1][2]
IL-1βDose-dependentInhibition of production[1][2]
Nitric Oxide (NO)Dose-dependentInhibition of production[1][2]
Prostaglandin E2 (PGE2)Dose-dependentInhibition of production[1][2]
NF-κBNot specifiedInhibition of activation[1][3]
Nrf2Not specifiedInduced nuclear translocation[1][9]
HO-1Not specifiedInduced expression[1][9]

Table 2: Neuroprotective Effects of this compound Against Oxidative Stress and Excitotoxicity

Cell LineStressorThis compound ConcentrationEffectReference
HT-22Glutamate (B1630785)100 µMReduced cell death[4]
HT-22Glutamate100 µMReduced mitochondrial ROS[4]
HT-22Glutamate100 µMPreserved mitochondrial membrane potential[4]
PC12OGD/R25, 50, 100 µMReduced MDA content[6]
PC12OGD/RNot specifiedSuppressed ROS production[6]
Primary Cortical NeuronsOGD/RNot specifiedAttenuated neuronal injury/death[7][8]
Primary Cortical NeuronsOGD/RNot specifiedReduced intracellular oxidative stress[7][8]
Mouse Cortical SynaptosomesPotassium1.0 and 3.0 mMInhibited glutamate release[10]
Mouse Cortical SynaptosomesNot applicable0.1-3.0 mMDecreased glutamate uptake (dose-dependent)[10]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects in BV2 Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglia.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-1β

  • 96-well plates

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α and IL-1β):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Evaluation of Neuroprotection Against Glutamate-Induced Oxidative Stress in HT-22 Cells

Objective: To assess the protective effect of this compound against glutamate-induced cell death in HT-22 neuronal cells.

Materials:

  • HT-22 neuronal cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain HT-22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Induction of Toxicity: Add glutamate (5 mM) to the wells and incubate for 24 hours.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on intracellular ROS levels using the DCFH-DA probe.

Materials:

  • Neuronal cells (e.g., HT-22 or PC12)

  • This compound

  • Stress-inducing agent (e.g., H₂O₂ or glutamate)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • Black 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with this compound followed by the stress-inducing agent as described in the previous protocols.

  • DCFH-DA Staining:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Protocol 4: Western Blot Analysis of Nrf2 and HO-1

Objective: To determine if this compound induces the expression of Nrf2 and HO-1 proteins.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Pre-treatment This compound Pre-treatment Cell Seeding->this compound Pre-treatment Induction of Neurotoxicity Induction of Neurotoxicity This compound Pre-treatment->Induction of Neurotoxicity Viability Assay (MTT) Viability Assay (MTT) Induction of Neurotoxicity->Viability Assay (MTT) Inflammation Assay (ELISA, Griess) Inflammation Assay (ELISA, Griess) Induction of Neurotoxicity->Inflammation Assay (ELISA, Griess) Oxidative Stress Assay (ROS) Oxidative Stress Assay (ROS) Induction of Neurotoxicity->Oxidative Stress Assay (ROS) Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Induction of Neurotoxicity->Western Blot (Signaling Pathways) nrf2_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Linalool L_Linalool Nrf2_cyto Nrf2 L_Linalool->Nrf2_cyto Induces dissociation from Keap1 Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Binds Nrf2_cyto->Nrf2_Keap1 Binds Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates to ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates L_Linalool L_Linalool L_Linalool->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Binds & Inhibits NFkB_cyto NF-κB IkB->NFkB_cyto Degrades & Releases NFkB_cyto->NFkB_IkB Binds NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nu->Inflammatory_Genes Activates Transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

References

Application Notes and Protocols for the Chemical Synthesis of L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Linalool, a naturally occurring terpene alcohol, is a valuable chiral building block in the synthesis of various pharmaceuticals and fragrances, including vitamins A and E. This document provides detailed application notes and protocols for the chemical synthesis of this compound from two common precursors: α-pinene and myrcene (B1677589). The protocols are designed to be reproducible in a laboratory setting. Quantitative data is summarized for easy comparison, and reaction pathways are visualized to facilitate understanding.

Introduction

The demand for enantiomerically pure this compound necessitates efficient and scalable synthetic routes. This document outlines two prominent methods starting from readily available terpenes. The synthesis from α-pinene is a multi-step process involving hydrogenation, oxidation, reduction, and thermal isomerization. The route from myrcene can be achieved through a chemical pathway involving hydrohalogenation or a highly enantioselective enzymatic hydration. The choice of precursor and synthetic route will depend on the desired stereochemical purity, available resources, and scalability requirements.

Synthesis of this compound from α-Pinene

The synthesis of linalool (B1675412) from α-pinene is a four-step process. Laevorotatory α-pinene will yield dextrorotatory Linalool, and dextrorotatory α-pinene will produce laevorotatory Linalool[1][2]. The overall pathway involves the hydrogenation of α-pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxide, reduction to pinanol, and finally, thermal isomerization to linalool[3][4][5].

Reaction Pathway from α-Pinene

G A α-Pinene B Pinane A->B H₂ / Pd/C Catalyst C Pinane Hydroperoxide B->C O₂ (Air) D Pinanol C->D H₂ / Pd/C Catalyst E This compound D->E Thermal Isomerization (Pyrolysis)

Caption: Synthesis of this compound from α-Pinene.

Quantitative Data for Synthesis from α-Pinene
StepReactantsCatalystTemperature (°C)PressureTimeConversion (%)Selectivity (%)Notes
1. Hydrogenationα-Pinene, H₂Pd/C8015 bar1-2 h>98High for cis-pinaneThe use of a poisoned nickel catalyst can also produce mainly cis-pinane.
2. OxidationPinane, O₂Radical initiator (e.g., AIBN)110-115Atmospheric8 h2367 (for pinane hydroperoxide)Reaction is typically run to low conversion to maintain selectivity.
3. ReductionPinane Hydroperoxide, H₂Pd/C-----Alternatively, sodium sulfite (B76179) can be used for the reduction.
4. PyrolysisPinanolNone350-600Atmospheric0.6-0.8 s--Linalool is unstable at high temperatures and can decompose into plinols. The reaction is often run at less than total conversion to minimize by-product formation. Small amounts of pyridine (B92270) can be added to suppress side reactions and increase linalool selectivity.
Experimental Protocols for Synthesis from α-Pinene

Step 1: Hydrogenation of α-Pinene to Pinane

  • Charge a high-pressure reactor with α-pinene and 10% by mass of a Pd/C catalyst.

  • Flush the reactor three times with hydrogen gas.

  • Heat the mixture to 80°C and pressurize with hydrogen to 15 bar.

  • Monitor the reaction by gas chromatography (GC) until the conversion of α-pinene is greater than 98%.

  • Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting product is pinane.

Step 2: Oxidation of Pinane to Pinane Hydroperoxide

  • In a reaction vessel equipped with a stirrer and a gas inlet, combine pinane (with a high cis-isomer content) and a catalytic amount of a free-radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Heat the mixture to 110-115°C.

  • Bubble air (oxygen) through the solution for approximately 8 hours.

  • Monitor the formation of pinane hydroperoxide using appropriate analytical techniques (e.g., titration).

  • Due to the hazardous nature of peroxides, it is recommended to proceed directly to the next step without isolating the hydroperoxide.

Step 3: Reduction of Pinane Hydroperoxide to Pinanol

  • The crude pinane hydroperoxide solution from the previous step is subjected to catalytic hydrogenation.

  • Carefully add a Pd/C catalyst to the solution.

  • Hydrogenate the mixture until the peroxide is fully consumed (as monitored by peroxide test strips or other methods).

  • Filter the catalyst to obtain a mixture of cis- and trans-pinanol.

  • Separate the cis- and trans-pinanol isomers by fractional distillation.

Step 4: Thermal Isomerization of Pinanol to Linalool

  • Set up a pyrolysis apparatus consisting of a feed pump, a heated tube reactor, and a cold trap for product collection.

  • The reactor tube is typically packed with inert material to ensure good heat transfer.

  • Heat the reactor to a temperature in the range of 450-600°C.

  • Feed the purified pinanol into the hot reactor at a controlled rate to achieve a short residence time (0.6-0.8 seconds).

  • The vaporized product is collected in the cold trap.

  • The crude linalool is then purified by fractional distillation to separate it from unreacted pinanol and by-products such as plinols.

Synthesis of this compound from Myrcene

Myrcene, which can be synthesized from β-pinene, serves as another important precursor for linalool. Both chemical and enzymatic methods have been developed for this transformation.

Chemical Synthesis from Myrcene

This route involves the hydrohalogenation of myrcene to produce a mixture of allylic halides, which are then converted to linalyl acetate (B1210297) and subsequently saponified to linalool.

G A Myrcene B Geranyl, Neryl, and Linalyl Chlorides A->B Hydrohalogenation (e.g., HCl) C Linalyl Acetate B->C Copper(I) Chloride, Acetate Source D This compound C->D Saponification (e.g., NaOH)

Caption: Chemical Synthesis of this compound from Myrcene.

StepReactantsReagentsTemperature (°C)Yield (%)Notes
1. HydrohalogenationMyrceneHydrogen Halide (e.g., HCl)20-35-Cuprous chloride can be used as a catalyst.
2. Acetate FormationMixture of chloridesCopper(I) Chloride, Sodium Acetate95-105~80 (for Linalyl Acetate)Triethylamine (B128534) can be added.
3. SaponificationLinalyl AcetateBase (e.g., NaOH)-HighStandard ester hydrolysis.
  • Hydrohalogenation: Treat myrcene (potentially from β-pinene pyrolysis) with hydrogen chloride in the presence of a catalytic amount of cuprous chloride at 20-35°C until the theoretical weight gain for the dihydrochloride (B599025) is achieved.

  • Acetate Formation: Heat the resulting mixture of chlorides with anhydrous sodium acetate and triethylamine to 95-105°C for several hours. This reaction yields linalyl acetate with a reported yield of about 80%.

  • Saponification: Isolate the linalyl acetate and perform a standard saponification using an aqueous base (e.g., sodium hydroxide) to hydrolyze the ester, yielding linalool.

  • Purification: Purify the resulting linalool by distillation.

Enzymatic Synthesis from β-Myrcene

A highly enantioselective method for the synthesis of (S)-(+)-Linalool involves the direct hydration of β-myrcene using the enzyme Linalool Dehydratase-Isomerase (LDI).

G A β-Myrcene B (S)-(+)-Linalool A->B Linalool Dehydratase-Isomerase (LDI), H₂O

Caption: Enzymatic Synthesis of (S)-(+)-Linalool from β-Myrcene.

ReactantEnzymeProductEnantiomeric Excess (ee)Notes
β-MyrceneLinalool Dehydratase-Isomerase (LDI)(S)-(+)-Linalool≥ 95.4%The reaction is highly stereoselective, with no (R)-(-)-linalool detected. This biotransformation can be performed in a two-phase system to favor the hydration reaction.
  • Enzyme Preparation: Obtain or prepare a solution containing active Linalool Dehydratase-Isomerase (LDI). This can be from a native source like Castellaniella defragrans or a recombinant expression system.

  • Reaction Setup: In a suitable reaction vessel, create a two-phase system with an aqueous buffer (e.g., Tris-HCl, pH 9.0) containing the LDI enzyme and an organic phase of pure β-myrcene. The organic phase serves as the substrate reservoir and solvent for the product.

  • Incubation: Stir the two-phase mixture to facilitate the enzymatic reaction at the interface. The reaction is typically carried out under anaerobic conditions.

  • Monitoring: Monitor the formation of (S)-(+)-linalool in the β-myrcene phase over time using chiral gas chromatography (GC).

  • Work-up and Purification: Once the reaction has reached the desired conversion, separate the organic phase. The (S)-(+)-linalool can be purified from the remaining β-myrcene by distillation or chromatography.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound.

G A Precursor Selection (α-Pinene or Myrcene) B Reaction Setup A->B C Reaction Monitoring (e.g., GC, TLC) B->C D Work-up and Crude Product Isolation C->D E Purification (Distillation or Chromatography) D->E F Characterization (e.g., NMR, GC-MS, Chiral GC) E->F G Pure this compound F->G

Caption: General Laboratory Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound from α-pinene and myrcene offers viable routes for obtaining this important chiral molecule. The choice between the multi-step chemical synthesis from α-pinene and the more direct chemical or enzymatic routes from myrcene will be guided by factors such as cost of starting materials, desired enantiopurity, and available equipment. The enzymatic hydration of myrcene stands out for its exceptional enantioselectivity, providing a direct path to (S)-(+)-Linalool. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Application Notes and Protocols: Synthesis of Geraniol and Nerol from L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol (B1671447) and its Z-isomer, nerol (B1678202), are acyclic monoterpene alcohols with significant applications in the fragrance, flavor, and pharmaceutical industries. Their characteristic rose-like and sweet, citrusy scents, respectively, make them valuable components in perfumery and cosmetics. Furthermore, they serve as key precursors in the synthesis of other terpenes and vitamins. A common and industrially relevant method for the production of geraniol and nerol is the isomerization of L-linalool, a readily available tertiary alcohol. This process is typically achieved through catalysis, which facilitates the rearrangement of the chemical structure.

This document provides detailed application notes and protocols for the synthesis of geraniol and nerol from this compound, focusing on catalytic isomerization. It includes a summary of quantitative data from various catalytic systems, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow.

Data Presentation: Comparison of Catalytic Systems

The efficiency of the isomerization of this compound to geraniol and nerol is highly dependent on the catalytic system employed. The following table summarizes quantitative data from different catalysts, highlighting conversion rates and selectivity towards the desired products.

Catalyst SystemTemperature (°C)Pressure (MPa)Reaction Time (h)This compound Conversion (%)Geraniol/Nerol Selectivity (%)Reference
Vanadium Complex & Boric Acid EsterNot SpecifiedNot SpecifiedNot Specified70.898.2[1]
Transition Metal Oxide & Boric Acid Polyethylene (B3416737) Glycol Ester50-2500.01-1.03-12>45>95[2]
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)Room Temp.Atmospheric4VariableIsomerization to linalool (B1675412) observed from geraniol and nerol.[3]
OrthovanadatesHighNot SpecifiedNot Specified>90 (mixture)Not Specified[4][5]

Reaction Mechanism

The isomerization of this compound to geraniol and nerol proceeds through a mechanism involving carbocation intermediates. The reaction is typically initiated by an acid catalyst or a transition metal complex that facilitates the formation of an allylic carbocation.

reaction_mechanism cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_product Products linalool This compound linalyl_cation Linalyl Carbocation linalool->linalyl_cation + H⁺ or Catalyst geranyl_cation Geranyl/Neryl Carbocation linalyl_cation->geranyl_cation Rearrangement geraniol Geraniol geranyl_cation->geraniol - H⁺ nerol Nerol geranyl_cation->nerol - H⁺

Caption: Proposed reaction mechanism for the isomerization of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of geraniol and nerol from this compound using different catalytic systems.

Protocol 1: Vanadium-Catalyzed Isomerization

This protocol is based on a commonly used industrial method employing a vanadium-based catalyst.

Materials:

  • This compound (98% purity)

  • Tetrabutyl titanate

  • Vanadium derivative catalyst (e.g., vanadyl acetylacetonate)

  • Reaction kettle with heating and stirring capabilities

  • Hydrolysis setup

  • Reduced pressure distillation apparatus

Procedure:

  • To a reaction kettle, add this compound, tetrabutyl titanate, and the vanadium derivative catalyst. A general weight ratio to consider is approximately 0.8-1.0 parts this compound, 0.7-0.9 parts tetrabutyl titanate, and 0.008-0.02 parts vanadium catalyst.

  • Heat the reaction mixture to 160-180°C with constant stirring.

  • Maintain the reaction at this temperature for 10-16 hours.

  • After the reaction is complete, cool the mixture and perform hydrolysis to decompose the catalyst and any intermediates.

  • The crude product is then purified by rectification under reduced pressure to separate geraniol and nerol from unreacted linalool and byproducts.

Protocol 2: Transition Metal-Catalyzed Isomerization

This protocol utilizes a transition metal oxide catalyst with a boric acid ester as an auxiliary agent.

Materials:

  • This compound

  • Transition metal oxide catalyst (e.g., chromium oxide)

  • Boric acid polyethylene glycol ester (molecular weight 5000-10000)

  • Pressurized reaction vessel

  • Distillation apparatus

Procedure:

  • Charge the pressurized reaction vessel with this compound, the transition metal oxide catalyst, and the boric acid polyethylene glycol ester. The catalyst amount is typically 0.1-1.0% of the mass of linalool, and the auxiliary agent is 30-150% of the mass of linalool.

  • Pressurize the reactor to 0.01-1.0 MPa.

  • Heat the reaction mixture to a temperature between 50°C and 250°C.

  • Maintain the reaction under these conditions for 3 to 12 hours with continuous stirring.

  • After the reaction period, cool the reactor and depressurize.

  • The catalyst and auxiliary agent can often be separated for reuse.

  • The product mixture is then purified by fractional distillation to isolate geraniol and nerol.

Experimental Workflow

The general workflow for the synthesis and purification of geraniol and nerol from this compound is outlined below.

experimental_workflow start Start: this compound & Catalyst reaction Isomerization Reaction (Heating & Stirring) start->reaction workup Reaction Work-up (e.g., Hydrolysis, Neutralization) reaction->workup separation Separation of Products (Fractional Distillation) workup->separation analysis Product Analysis (GC-MS, NMR) separation->analysis end_geraniol Pure Geraniol analysis->end_geraniol end_nerol Pure Nerol analysis->end_nerol

Caption: General experimental workflow for geraniol and nerol synthesis.

Product Analysis

The composition of the reaction mixture and the purity of the final products should be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A standard GC-MS method can be employed to quantify the amounts of linalool, geraniol, and nerol in the product mixture.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Reactions at elevated temperatures and pressures should be conducted behind a safety shield.

References

Application Notes and Protocols for the Accurate Quantification of Linalool Using Linalool-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the accurate quantification of linalool (B1675412) in various matrices using Linalool-d6 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, particularly in complex matrices, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[1][2] This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents typical quantitative performance data, and illustrates the analytical workflow and a relevant biological signaling pathway of linalool.

Linalool, a naturally occurring terpene alcohol, is a common ingredient in fragrances and flavorings and is also investigated for its therapeutic properties, including anti-inflammatory, anxiolytic, and neuroprotective effects.[1][3] Accurate quantification is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. Linalool-d6, a deuterated analog of linalool, is the ideal internal standard for this purpose due to its nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during all stages of analysis.[4] The key difference is its higher mass-to-charge ratio (m/z), which allows for its distinct detection by a mass spectrometer.

Quantitative Data Presentation

The following tables summarize typical performance characteristics for the quantification of linalool using methods with an internal standard. While specific data for Linalool-d6 is not extensively available in peer-reviewed literature, the data presented here is representative of the performance expected from methods employing stable isotope dilution analysis.

Table 1: GC-MS Method Performance for Linalool Quantification

ParameterTypical Performance
Linearity (R²)≥ 0.998
Linear Range0.10–10.00 µg/mL
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated
Accuracy (% Recovery)80.23–115.41%
Precision (RSD)Intra-day: ≤ 12.03%; Inter-day: ≤ 11.34%
Internal StandardLinalool-d6 or other deuterated analogs

Table 2: LC-MS/MS Method Performance for Linalool Quantification in Human Serum

ParameterTypical Performance
Linearity (R²)> 0.99
Linear Range7.5–500 ng/mL
Limit of Detection (LOD)3.5 ng/mL
Limit of Quantification (LOQ)7.5 ng/mL
Accuracy (% Recovery)97.1-99.3%
Precision (RSD)Method validated for precision
Internal Standardtrans,trans-Farnesol (Linalool-d6 is also suitable)

Experimental Protocols

Protocol 1: Quantification of Linalool in Essential Oils by GC-MS

This protocol describes the quantification of linalool in essential oil samples using Linalool-d6 as an internal standard and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • Linalool (≥97% purity)

  • Linalool-d6 (isotopic purity ≥98%)

  • Hexane (B92381) (GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions

  • Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool and dissolve it in 10 mL of hexane in a volumetric flask.

  • Linalool-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Linalool-d6 and dissolve it in 10 mL of hexane in a volumetric flask.

  • Linalool-d6 IS Working Solution (10 µg/mL): Dilute the Linalool-d6 stock solution 1:100 with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the linalool stock solution with hexane to achieve concentrations ranging from 0.1 to 100 µg/mL. To each calibration standard, add the Linalool-d6 IS working solution to a final concentration of 1 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the Linalool-d6 IS working solution to achieve a final concentration of 1 µg/mL.

  • Bring the volume to 10 mL with hexane and vortex for 1 minute to ensure thorough mixing.

  • Transfer an aliquot to a GC-MS vial for analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 60°C for 2 min, ramp at 5°C/min to 180°C, then 20°C/min to 250°C, and hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Linalool: m/z 93 (quantifier), 71, 121 (qualifiers).

      • Linalool-d6: m/z 99 (quantifier), 74, 127 (qualifiers) - Note: Exact m/z values for Linalool-d6 should be confirmed by direct analysis of the standard.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of linalool to the peak area of Linalool-d6 against the concentration of the linalool standards.

  • Determine the concentration of linalool in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Linalool in Human Serum by LC-MS/MS

This protocol is adapted for the quantification of linalool in human serum using Linalool-d6 as an internal standard and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Linalool (≥97% purity)

  • Linalool-d6 (isotopic purity ≥98%)

  • Acetonitrile (B52724) and Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug-free human serum

  • Microcentrifuge tubes

2. Preparation of Standard Solutions

  • Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Linalool and Linalool-d6 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Linalool stock solution with 50:50 acetonitrile/water to create calibration standards.

  • IS Working Solution: Prepare a working solution of Linalool-d6 at 100 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human serum (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Linalool-d6 IS working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S tandem mass spectrometer or similar.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Linalool: Precursor ion [M+H]⁺ → Product ion (e.g., m/z 137.1 → 95.1).

    • Linalool-d6: Precursor ion [M+H]⁺ → Product ion (e.g., m/z 143.1 → 101.1) - Note: Exact m/z values for Linalool-d6 should be optimized by direct infusion of the standard.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of linalool to Linalool-d6 against the concentration of the linalool standards.

  • Calculate the concentration of linalool in the serum samples from the linear regression equation of the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of linalool using Linalool-d6 as an internal standard.

workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Essential Oil, Serum) add_is Spike with Linalool-d6 (IS) sample->add_is extraction Extraction / Precipitation add_is->extraction analysis GC-MS or LC-MS/MS Analysis extraction->analysis standards Prepare Calibration Standards with IS standards->analysis peak_integration Peak Integration analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Linalool calibration_curve->quantification

Workflow for Linalool Quantification using an Internal Standard.
Linalool's Anti-inflammatory Signaling Pathway

Linalool has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

NFkB_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_active->Nucleus Translocates DNA DNA Nucleus->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Induces Transcription Linalool Linalool Linalool->IKK Inhibits

Simplified diagram of Linalool's inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Investigating the Effects of L-Linalool on Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the effects of L-Linalool, a naturally occurring monoterpene alcohol found in many essential oils, on sensory neurons. This compound has garnered significant interest for its potential analgesic, anxiolytic, and sedative properties. This document outlines detailed experimental protocols and summarizes key quantitative data to facilitate further research and drug development in the field of sensory neuroscience and pain management.

Introduction

This compound exerts its effects on sensory neurons through multiple mechanisms, primarily by modulating the activity of various ion channels. Understanding these interactions is crucial for elucidating its therapeutic potential. The primary targets of this compound in sensory neurons include:

  • Transient Receptor Potential Ankyrin 1 (TRPA1) Channels: this compound has been shown to inhibit the activation of TRPA1 channels, which are key players in sensing noxious chemical stimuli and contributing to inflammatory pain.[1][2][3]

  • Voltage-Gated Calcium Channels (VGCCs): By suppressing VGCCs, this compound can reduce neurotransmitter release from sensory neurons, thereby dampening pain signaling.[1][2]

  • Voltage-Gated Sodium Channels (VGSCs): this compound can block VGSCs, which are essential for the initiation and propagation of action potentials in sensory neurons, contributing to a local anesthetic-like effect.

  • GABA-A (γ-aminobutyric acid type A) Receptors: this compound can potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central and peripheral nervous system, leading to a reduction in neuronal excitability.

This document provides detailed protocols for investigating these mechanisms using in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various channels in sensory neurons.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Ion Channels in Sensory Neurons

Channel TypeAgonistNeuron TypeIC₅₀ (mM)Reference
TRPA1Allyl isothiocyanate (AITC)Mouse DRG Neurons0.37 ± 0.06
TRPA1CarvacrolMouse DRG Neurons0.32 ± 0.04
Voltage-Gated Ca²⁺ ChannelsHigh K⁺Mouse DRG Neurons0.38 ± 0.06
Voltage-Gated Na⁺ Channels-Rat DRG Neurons~6 (slight inhibition up to 1 mM)

Table 2: Modulation of GABA-A Receptors by this compound

Receptor SubtypeGABA ConcentrationThis compound ConcentrationEffectReference
α1β2γ210 µM (EC₁₀₋₃₀)2 mM~1.7-fold potentiation of GABAergic currents

Experimental Protocols

In Vitro Assays: Dorsal Root Ganglion (DRG) Neuron Culture

Objective: To isolate and culture primary sensory neurons from dorsal root ganglia for subsequent in vitro experiments.

Protocol:

  • Dissociation:

    • Euthanize neonatal or adult rodents according to approved institutional protocols.

    • Dissect dorsal root ganglia (DRG) from the spinal column under sterile conditions.

    • Transfer DRGs to a dish containing ice-cold Hank's Balanced Salt Solution (HBSS).

    • Enzymatically digest the ganglia with a solution of collagenase (e.g., 10 mg/mL) and dispase in HBSS for 30-60 minutes at 37°C.

    • Mechanically dissociate the ganglia by gentle trituration with a fire-polished Pasteur pipette.

  • Plating:

    • Centrifuge the cell suspension and resuspend the pellet in complete culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).

    • Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin) in a 24-well plate.

  • Maintenance:

    • Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO₂.

    • Allow neurons to adhere and extend neurites for at least 24 hours before conducting experiments.

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in DRG neurons in response to this compound and specific ion channel agonists/antagonists.

Protocol:

  • Dye Loading:

    • Prepare a loading solution of a ratiometric calcium indicator dye, such as Fura-2 AM (1-5 µM), in a physiological buffer (e.g., HBSS) containing 0.02% Pluronic F-127.

    • Remove the culture medium from the DRG neuron cultures and wash gently with HBSS.

    • Incubate the neurons in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with a physiological saline solution.

    • Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.

  • Experimental Procedure:

    • Establish a stable baseline [Ca²⁺]i.

    • Apply a known TRPA1 agonist, such as allyl isothiocyanate (AITC, 100 µM), to elicit a calcium response.

    • After washout, pre-incubate the neurons with varying concentrations of this compound (e.g., 0.1 - 1 mM) for a few minutes.

    • Re-apply the TRPA1 agonist in the presence of this compound and record the change in [Ca²⁺]i.

    • To investigate effects on VGCCs, depolarize the neurons with a high concentration of potassium chloride (KCl, e.g., 50 mM) in the absence and presence of this compound.

    • As a negative control for TRPA1, use the TRPV1 agonist capsaicin (B1668287) (100 nM) to demonstrate the specificity of this compound's inhibitory effect.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record ionic currents through specific channels (VGSCs, VGCCs, GABA-A receptors) in DRG neurons and determine the modulatory effects of this compound.

Protocol:

  • Preparation:

    • Use cultured DRG neurons as described in section 3.1.

    • Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Solutions:

    • External Solution (for Na⁺ and Ca²⁺ currents): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate Ca²⁺ currents, Na⁺ can be replaced with a non-permeant cation like NMDG⁺, and K⁺ channel blockers (e.g., TEA-Cl) can be added.

    • Internal Solution (for Na⁺ and Ca²⁺ currents): (in mM) 120 K-Gluconate, 20 KCl, 2 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 0.5 EGTA (pH 7.2 with KOH). For recording Ca²⁺ currents, a Cs⁺-based internal solution can be used to block K⁺ currents.

    • External Solution (for GABA-A currents): Same as above.

    • Internal Solution (for GABA-A currents): A high chloride internal solution can be used to enhance the chloride current, e.g., (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 0.5 EGTA (pH 7.2 with KOH).

  • Recording:

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell recording configuration on a small to medium-diameter DRG neuron.

    • For VGSCs: Hold the neuron at -80 mV and apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents. Apply this compound (e.g., 1 mM) to the bath and repeat the voltage protocol.

    • For VGCCs: Hold the neuron at -80 mV and apply depolarizing steps (e.g., from -50 mV to +50 mV in 10 mV increments) to elicit calcium currents. Apply this compound and repeat.

    • For GABA-A Receptors: Hold the neuron at -60 mV. Apply GABA (e.g., 10 µM) to elicit an inward chloride current (with high chloride internal solution). Co-apply GABA and this compound (e.g., 2 mM) to observe potentiation.

In Vivo Behavioral Assays

Objective: To assess the analgesic effects of this compound in rodent models of pain.

Protocol:

  • Animals:

    • Use adult male mice or rats, acclimated to the testing environment for at least 30 minutes before each experiment.

  • Formalin Test (for inflammatory pain):

    • Administer this compound (e.g., 50-200 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the formalin injection.

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the total time spent licking, biting, or shaking the injected paw during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Von Frey Test (for mechanical allodynia):

    • Place the animals in individual chambers with a wire mesh floor and allow them to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

    • Administer this compound and re-test at various time points.

  • Hargreaves Test (for thermal hyperalgesia):

    • Place animals in individual chambers on a glass surface.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • Measure the latency for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

    • Administer this compound and assess the withdrawal latency at different time points.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound in sensory neurons and the experimental workflows described in this document.

Linalool_Signaling_Pathway Linalool This compound TRPA1 TRPA1 Channel Linalool->TRPA1 Inhibits VGCC Voltage-Gated Ca²⁺ Channel Linalool->VGCC Inhibits VGSC Voltage-Gated Na⁺ Channel Linalool->VGSC Blocks GABAAR GABA-A Receptor Linalool->GABAAR Potentiates Ca_Influx Decreased Ca²⁺ Influx TRPA1->Ca_Influx VGCC->Ca_Influx Na_Influx Decreased Na⁺ Influx VGSC->Na_Influx Cl_Influx Increased Cl⁻ Influx GABAAR->Cl_Influx Nociceptive_Stimuli Nociceptive Stimuli (e.g., AITC) Nociceptive_Stimuli->TRPA1 Activates Depolarization Membrane Depolarization Depolarization->VGCC Opens Depolarization->VGSC Opens GABA GABA GABA->GABAAR Activates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Action_Potential Reduced Action Potential Firing Na_Influx->Action_Potential Hyperpolarization Hyperpolarization/ Inhibition Cl_Influx->Hyperpolarization Action_Potential->Depolarization Action_Potential->Neurotransmitter_Release Analgesia Analgesic Effect Action_Potential->Analgesia Leads to Neurotransmitter_Release->Analgesia Leads to Hyperpolarization->Analgesia Leads to

Caption: this compound's multifaceted signaling pathway in sensory neurons.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments DRG_Isolation DRG Isolation & Neuron Culture Calcium_Imaging Calcium Imaging (Fura-2 AM) DRG_Isolation->Calcium_Imaging Patch_Clamp Whole-Cell Patch-Clamp DRG_Isolation->Patch_Clamp Data_Analysis_Invitro Data Analysis: IC₅₀, Current Density Calcium_Imaging->Data_Analysis_Invitro Patch_Clamp->Data_Analysis_Invitro Conclusion Conclusion: Elucidation of This compound's Mechanisms Data_Analysis_Invitro->Conclusion Animal_Acclimation Animal Acclimation Linalool_Admin This compound Administration Animal_Acclimation->Linalool_Admin Formalin_Test Formalin Test Linalool_Admin->Formalin_Test Von_Frey_Test Von Frey Test Linalool_Admin->Von_Frey_Test Hargreaves_Test Hargreaves Test Linalool_Admin->Hargreaves_Test Data_Analysis_Invivo Data Analysis: Nocifensive Behavior, Withdrawal Thresholds Formalin_Test->Data_Analysis_Invivo Von_Frey_Test->Data_Analysis_Invivo Hargreaves_Test->Data_Analysis_Invivo Data_Analysis_Invivo->Conclusion

Caption: Workflow for investigating this compound's effects on sensory neurons.

References

Application of L-Linalool as a Biopesticide in Sustainable Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Linalool, a naturally occurring acyclic monoterpene alcohol found in the essential oils of numerous aromatic plants, is gaining significant attention as a promising biopesticide for sustainable agriculture.[1] Its insecticidal, repellent, and antimicrobial properties offer an eco-friendly alternative to synthetic pesticides.[2][3] The application of this compound aligns with the principles of integrated pest management (IPM) by providing a biodegradable and less environmentally persistent option for pest control. This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers and professionals in the development and utilization of this compound-based biopesticides.

Mechanism of Action

The primary insecticidal action of this compound is neurotoxicity.[4] It targets the insect's nervous system through multiple mechanisms, leading to paralysis and death.[4] The key modes of action include:

  • Inhibition of Acetylcholinesterase (AChE): this compound acts as a competitive inhibitor of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing hyperexcitation of the nervous system.

  • Modulation of GABAergic and Glutamatergic Systems: this compound can interfere with the gamma-aminobutyric acid (GABA) and glutamate-gated ion channels. It has been shown to potentiate the activity of inhibitory GABAₐ receptors and suppress excitatory glutamate (B1630785) receptors, disrupting normal nerve signal transmission.

  • Interaction with Octopamine (B1677172) and Tyramine (B21549) Receptors: Monoterpenes like linalool (B1675412) are known to interact with octopamine and tyramine receptors in insects, which are involved in regulating various physiological processes.

  • Alteration of Gene Expression: Studies have indicated that this compound can induce changes in the expression of genes associated with neurotransmission, such as those encoding for GABA-gated ion channels and histamine-gated chloride channels.

Signaling Pathway of this compound's Neurotoxic Effects

Linalool_Mechanism cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR Binds Signal Signal Transduction Cascade nAChR->Signal GABA_R GABA Receptor GABA_R->Signal Glut_R Glutamate Receptor Glut_R->Signal Neurotoxic Effect\n(Paralysis, Death) Neurotoxic Effect (Paralysis, Death) Signal->Neurotoxic Effect\n(Paralysis, Death) Linalool This compound Linalool->AChE Inhibits Linalool->GABA_R Potentiates Linalool->Glut_R Suppresses

Caption: Neurotoxic mechanism of this compound in insects.

Efficacy and Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against various agricultural and public health pests. Its efficacy is dependent on the concentration, application method, and target species.

Table 1: Insecticidal and Acaricidal Efficacy of this compound and Linalool-rich Essential Oils
Target PestLifestageEssential Oil/CompoundBioassayEfficacy (LD₅₀ / LC₅₀)Reference
Spodoptera littoralis2nd Instar LarvaeMentha aquatica EOTopical18.5 ± 2.1 µ g/larva
Spodoptera littoralis3rd Instar LarvaeMentha aquatica EOTopical44.2 ± 5.8 µ g/larva
Spodoptera frugiperda3rd Instar LarvaeLinalool (97.5%)Topical0.177 µL a.i. µL⁻¹
Culex quinquefasciatus2nd Instar LarvaeMentha aquatica EOLarvicidal31.5 ± 2.2 µL L⁻¹
Culex quinquefasciatus3rd Instar LarvaeMentha aquatica EOLarvicidal79.4 ± 5.2 µL L⁻¹
Metopolophium dirhodumAdultsMentha aquatica EOContact4.9 ± 0.8 mL L⁻¹
Tetranychus urticaeAdultsMentha aquatica EOContact3.3 ± 0.5 mL L⁻¹
Musca domesticaAdultsMentha aquatica EOTopical71.4 ± 7.2 µ g/adult
Sitophilus oryzaeAdultsBasil EOFumigant4.9 µL mL⁻¹
Spider MitesAdultsLinalool (0.5%)Spray100% mortality
Spider Mite EggsEggsLinalool (0.1%)Spray100% mortality
Flea EggsEggsLinalool (0.5%)SprayEffective ovicide

Formulation for Sustainable Agriculture

Due to the high volatility of this compound, its direct application in the field can lead to reduced efficacy and short persistence. Controlled-release formulations are crucial for its practical use as a biopesticide. Microencapsulation is a promising technique to enhance stability and prolong the release of this compound.

Table 2: Microencapsulation Methods for this compound Controlled-Release
Encapsulation MethodWall MaterialsFormulation TypeKey FindingsReference
Inverse Gelation (IG) Alginate, Modified Starch, Calcium ChlorideMicrocapsulesHigh encapsulation yield, especially with the addition of starch.
Oil-Emulsion-Entrapment (OEE) Alginate, Starch, Glycerol, Calcium ChlorideBeadsHigh encapsulation yield and prolonged release due to the presence of glycerol.
Interfacial Coacervation (INCO) Alginate, Chitosan (B1678972), Sunflower Oil, SurfactantsMicrocapsulesSlower release profile due to the chitosan membrane.
Chemical Precipitation β-CyclodextrinInclusion ComplexesForms stable complexes with this compound for controlled release.

Workflow for this compound Formulation Development

Formulation_Workflow cluster_prep Preparation of Phases Internal_Phase Internal Phase (this compound, Glycerol) Dispersion Dispersion (Ultraturrax) Internal_Phase->Dispersion External_Phase External Phase (Alginate, Starch Solution) External_Phase->Dispersion Dripping Dripping into Calcium Chloride Solution Dispersion->Dripping Gelification Gelification (Bead Formation) Dripping->Gelification Filtration Filtration Gelification->Filtration Drying Drying Filtration->Drying Final_Product Controlled-Release This compound Beads Drying->Final_Product

Caption: Oil-Emulsion-Entrapment (OEE) workflow for this compound.

Experimental Protocols

Protocol 1: Contact Toxicity Bioassay (Topical Application)

Objective: To determine the dose-dependent mortality (LD₅₀) of this compound against a target insect.

Materials:

  • This compound (≥97% purity)

  • Acetone (B3395972) (analytical grade)

  • Micropipette (1-10 µL)

  • Target insects (e.g., 3rd instar larvae of Spodoptera frugiperda)

  • Petri dishes or ventilated containers

  • Fine camel hair brush

  • Incubator set to appropriate environmental conditions

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone to achieve a range of concentrations. A preliminary range-finding test is recommended. Include a control group treated with acetone only.

  • Insect Handling: Immobilize the insects by chilling them on a cold plate for a few minutes.

  • Application: Using a micropipette, apply a 1 µL droplet of the test solution to the dorsal thorax of each insect.

  • Incubation: Place the treated insects in clean petri dishes with a food source. Typically, 20-30 insects are used per concentration.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application. Insects are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD₅₀ values and their 95% confidence intervals using probit analysis.

Protocol 2: Fumigant Toxicity Bioassay

Objective: To determine the concentration-dependent mortality (LC₅₀) of this compound vapor against a target insect.

Materials:

  • This compound

  • Glass jars or vials with airtight lids (e.g., 720 mL)

  • Filter paper discs

  • Micropipette

  • Target insects (e.g., adult rice weevils, Sitophilus oryzae)

  • Incubator

Procedure:

  • Preparation: Place a specific number of adult insects (e.g., 20) into each glass jar.

  • Application: Apply a known volume of this compound onto a filter paper disc.

  • Exposure: Suspend the filter paper inside the jar, ensuring no direct contact with the insects, and seal the lid tightly. A control group with no this compound should be included.

  • Incubation: Keep the jars in an incubator at controlled temperature and humidity.

  • Mortality Assessment: Record mortality after a specific exposure time, such as 24 hours.

  • Data Analysis: Calculate the LC₅₀ values using probit analysis after correcting for control mortality.

Protocol 3: Repellency Assay (Area Preference Method)

Objective: To evaluate the repellent effect of this compound on a target insect.

Materials:

  • This compound

  • Ethanol or acetone

  • Large petri dishes (e.g., 15 cm diameter)

  • Filter paper

  • Micropipette

  • Target insects (e.g., adult red flour beetles, Tribolium castaneum)

Procedure:

  • Preparation of Test Area: Cut a filter paper disc to fit the petri dish. Divide the disc into two equal halves.

  • Application: Apply the this compound solution to one half of the filter paper and the solvent alone to the other half. Allow the solvent to evaporate completely.

  • Insect Release: Release a known number of insects (e.g., 20-30 adults) in the center of the petri dish.

  • Observation: After a set period (e.g., 4 hours), count the number of insects on each half of the filter paper.

  • Data Analysis: Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.

General Workflow for Biopesticide Evaluation

Biopesticide_Evaluation A Source Material (this compound) B Primary Screening (Contact & Fumigant Assays) A->B C Dose-Response Bioassays (Determine LC₅₀/LD₅₀) B->C D Mechanism of Action Studies (e.g., AChE Inhibition) C->D E Formulation Development (e.g., Microencapsulation) C->E D->E F Efficacy Testing of Formulations (Controlled Release & Stability) E->F G Greenhouse & Field Trials F->G H Final Biopesticide Product G->H

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of L-Linalool on Dopamine Neurons in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta[1][2]. This neuronal loss leads to a dopamine (B1211576) deficit in the striatum, resulting in the canonical motor symptoms of PD, including bradykinesia, resting tremors, and rigidity. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. L-Linalool, a naturally occurring monoterpene alcohol found in many essential oils, has emerged as a promising neuroprotective agent due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties[3]. This document provides detailed protocols for studying the effects of this compound on dopamine neurons in established in vitro and in vivo models of Parkinson's disease.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on neuronal cells and animal models of Parkinson's disease.

Table 1: In Vitro Effects of this compound on SH-SY5Y Cells Treated with MPP+

ParameterConditionThis compound ConcentrationResultReference
Cell ViabilityMPP+ (500 µM)10 nMIncreased cell viability[2]
MPP+ (500 µM)100 nMIncreased cell viability[2]
MPP+ (500 µM)1 µMIncreased cell viability[2]
Neurite OutgrowthMPP+Not specifiedReduced neurite retraction[2]
Apoptosis (Cleaved Caspase-3)MPP+Not specifiedDownregulated[2]
Oxidative Stress (gp91phox)MPP+Not specifiedDownregulated[2]
Neurotrophic Factors (BDNF)MPP+Not specifiedUpregulated[2]
Neurotrophic Factors (NGF)MPP+Not specifiedUpregulated[2]
Antioxidant Response (Nrf2)MPP+Not specifiedUpregulated[2]
Antioxidant Response (HO-1)MPP+Not specifiedUpregulated[2]
Pro-inflammatory Cytokines (IL-6)Rotenone/6-OHDANot specifiedReduced secretion[4][5]
Pro-inflammatory Cytokines (IL-1β)Rotenone/6-OHDANot specifiedReduced secretion[4][5]

Table 2: In Vitro Effects of this compound on Primary Mesencephalic Neurons Treated with MPP+

ParameterConditionThis compound ConcentrationResultReference
Tyrosine Hydroxylase (TH) ExpressionMPP+10 nMEnhanced expression[2]
Sirtuin 1 (SirT1) ExpressionMPP+10 nMEnhanced expression[2]
Parkin ExpressionMPP+10 nMEnhanced expression[2]

Table 3: In Vivo Effects of this compound in MPTP-Induced Mouse Model of Parkinson's Disease

ParameterThis compound DosageResultReference
Dopaminergic Neuron Loss in SNpc12.5 mg/kg/dayAttenuated loss[6]
25 mg/kg/dayAttenuated loss[6]
Motor Function (Open Field Test)12.5 mg/kg/dayImproved locomotor activity[6]
25 mg/kg/dayImproved locomotor activity[6]
Muscle Strength (Grip Strength)12.5 mg/kg/dayImproved[6]
25 mg/kg/dayImproved[6]

Table 4: In Vivo Effects of this compound in 6-OHDA-Induced Rat Model of Parkinson's Disease

ParameterThis compound DosageResultReference
Apomorphine-Induced Rotations25, 50, 100 mg/kg (p.o.)Significantly improved[7]
Dopamine Content in Striatum25, 50, 100 mg/kg (p.o.)Partially reversed decrease[7]
Lipoperoxidation in Striatum25, 50, 100 mg/kg (p.o.)Completely reversed increase[7]
Tyrosine Hydroxylase (TH) Expression in Striatum25, 50, 100 mg/kg (p.o.)Significantly prevented reduction[7]
Dopamine Transporter (DAT) Expression in Striatum25, 50, 100 mg/kg (p.o.)Significantly prevented reduction[7]

Experimental Protocols

In Vitro Model: MPP+ Treated SH-SY5Y Cells

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For differentiation, seed cells at a density of 1 x 10^5 cells/mL and treat with 10 µM all-trans retinoic acid (RA) for 5-7 days to induce a dopaminergic neuron-like phenotype.

2. This compound and MPP+ Treatment:

  • Prepare a stock solution of this compound (Sigma-Aldrich) in dimethyl sulfoxide (B87167) (DMSO) and further dilute in culture medium to final concentrations (e.g., 10 nM, 100 nM, 1 µM). The final DMSO concentration should be less than 0.1%.

  • Pre-treat differentiated SH-SY5Y cells with this compound for 2 hours.

  • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) (Sigma-Aldrich) at a final concentration of 500 µM and incubate for 24 hours.

3. Cell Viability Assay (MTT Assay):

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

4. Western Blot Analysis:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: rabbit anti-Nrf2 (1:1000), rabbit anti-HO-1 (1:1000), rabbit anti-cleaved caspase-3 (1:1000), and mouse anti-β-actin (1:5000) as a loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Measurement of Inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Model: MPTP-Induced Mice

1. Animals and this compound Administration:

  • Use male C57BL/6 mice (8-10 weeks old).

  • Dissolve this compound in saline containing 0.2% Tween 80.

  • Administer this compound (12.5 or 25 mg/kg) orally once daily for 7 consecutive days.

2. MPTP Induction of Parkinsonism:

  • On day 8, induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP (20 mg/kg) four times at 2-hour intervals.

  • The control group receives vehicle injections.

3. Behavioral Testing (Open Field Test):

  • Seven days after the last MPTP injection, assess locomotor activity using an open field test.

  • Place each mouse in the center of a 40 cm x 40 cm arena and record its activity for 30 minutes using an automated tracking system.

  • Analyze the total distance traveled and time spent in the center versus the periphery.

4. Immunohistochemistry for Tyrosine Hydroxylase (TH):

  • After behavioral testing, perfuse the mice with 4% paraformaldehyde (PFA) under deep anesthesia.

  • Dissect the brains and post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

  • Cut 30 µm thick coronal sections of the substantia nigra pars compacta (SNpc) using a cryostat.

  • Perform immunohistochemistry for TH, a marker for dopaminergic neurons.

  • Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000) overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

  • Visualize the staining with 3,3'-diaminobenzidine (B165653) (DAB).

  • Count the number of TH-positive neurons in the SNpc using stereological methods.

Mandatory Visualization

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies sh_sy5y SH-SY5Y Cell Culture & Differentiation treatment This compound Pre-treatment + MPP+ Insult sh_sy5y->treatment primary_neurons Primary Dopaminergic Neuron Culture primary_neurons->treatment assays Biochemical Assays (MTT, Western Blot, ELISA) treatment->assays data_analysis Data Analysis & Interpretation assays->data_analysis Data Analysis animal_model MPTP/6-OHDA Animal Model linalool_admin This compound Administration animal_model->linalool_admin behavioral Behavioral Testing (Open Field, Rotation) linalool_admin->behavioral histology Immunohistochemistry (TH Staining) behavioral->histology histology->data_analysis

Caption: Experimental workflow for studying this compound's effects.

signaling_pathway cluster_stress Cellular Stressors (MPP+, 6-OHDA) cluster_linalool This compound Intervention cluster_pathways Signaling Pathways cluster_outcome Neuroprotective Outcomes stress Oxidative Stress Inflammation nrf2 Nrf2/HO-1 Pathway stress->nrf2 induces sirt1 SirT1 Pathway stress->sirt1 inhibits apoptosis Apoptosis Pathway (Caspase-3) stress->apoptosis activates neurotrophic Neurotrophic Factors (BDNF, NGF) stress->neurotrophic decreases linalool This compound linalool->nrf2 activates linalool->sirt1 activates linalool->apoptosis inhibits linalool->neurotrophic increases outcome Increased Dopamine Neuron Survival nrf2->outcome promotes sirt1->outcome promotes apoptosis->outcome inhibits neurotrophic->outcome promotes

Caption: this compound's neuroprotective signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for L-Linalool Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to the analysis of L-Linalool isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of this compound enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers important?

A1: this compound exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which possess distinct aromatic properties and potential physiological effects.[1] The accurate determination of the enantiomeric ratio is crucial for the quality control of essential oils, authenticity assessment of natural products, and in the development of pharmaceuticals and fragrances.[1]

Q2: What type of GC column is required for separating this compound isomers?

A2: A chiral GC column is necessary for the separation of this compound enantiomers.[2][3][4] Standard non-chiral columns, such as DB-5ms, will not resolve these isomers. Chiral stationary phases, often based on derivatized cyclodextrins, are designed to provide the selectivity needed for enantiomeric separation.

Q3: What are some recommended chiral columns for this compound isomer analysis?

A3: Several chiral columns have been successfully used for the separation of this compound isomers. The choice of column can impact the resolution and analysis time. Some commonly used columns include:

  • Modified γ-cyclodextrin phases (e.g., Lipodex E)

  • Derivatized β-cyclodextrin phases:

    • Rt-βDEXsm

    • Rt-βDEXse

    • CycloDex B

    • Astec® CHIRALDEX™ B-DM

Q4: Can I use a standard non-chiral column for this compound analysis?

A4: While a non-chiral column can be used to quantify the total amount of linalool (B1675412), it cannot separate the (R)- and (S)-enantiomers. For applications requiring the determination of the enantiomeric ratio, a chiral column is mandatory.

Troubleshooting Guide

Issue 1: Poor or no separation of this compound isomers.

Potential Cause Troubleshooting Step
Incorrect GC Column Ensure you are using a chiral GC column specifically designed for enantiomeric separations. Standard columns will not resolve linalool isomers.
Suboptimal Oven Temperature Program The oven temperature program is critical for chiral separations. Try a slower temperature ramp rate (e.g., 1-2°C/min) to improve resolution. An initial oven temperature of 40-60°C is often a good starting point.
Carrier Gas Flow Rate Too High or Too Low Optimize the carrier gas (typically Helium) flow rate. Higher linear velocities (around 80 cm/sec) can sometimes improve resolution on chiral columns.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample or reducing the injection volume. On-column concentrations of 50 ng or less are recommended.

Issue 2: Peak tailing for this compound isomers.

Potential Cause Troubleshooting Step
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
Column Contamination High molecular weight compounds from previous injections may have accumulated on the column. Bake out the column at the manufacturer's recommended maximum temperature.
Sample Matrix Effects Components in the sample matrix can interact with the stationary phase and cause tailing. Consider sample cleanup techniques like solid-phase extraction (SPE) if the matrix is complex.

Issue 3: Co-elution with other compounds.

Potential Cause Troubleshooting Step
Complex Sample Matrix The sample may contain other compounds with similar retention times to the linalool isomers.
Modify the Temperature Program A slower temperature ramp rate can help to separate the co-eluting peaks. Introducing an isothermal hold period just before the elution of the linalool isomers may also improve separation.
Use a Different Chiral Column Different chiral stationary phases have different selectivities. If co-elution persists, trying a column with a different cyclodextrin (B1172386) derivative may provide the necessary resolution.
Utilize Mass Spectrometry If chromatographic resolution is not possible, using the mass spectrometer in Selected Ion Monitoring (SIM) mode can allow for quantification of linalool, provided there are unique ions that are not present in the co-eluting compound.

Experimental Protocols

General GC-MS Methodology for this compound Isomer Separation

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil).

  • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a known volume (e.g., 10 mL).

  • If necessary, prepare a series of dilutions to ensure the concentration is within the linear range of the instrument.

  • For quantitative analysis, an internal standard (e.g., linalool-d6) can be added to the sample and calibration standards.

2. GC-MS Parameters:

ParameterRecommended Value
GC Column Chiral column (e.g., Astec® CHIRALDEX™ B-DM, 30 m x 0.25 mm x 0.12 µm)
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., Split Ratio 20:1)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Program Initial temperature 40-60°C, hold for 1-3 min, ramp at 1-4°C/min to 180-220°C, hold for a period of time.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230-250 °C
Mass Scan Range 30–300 amu
Data Acquisition Mode Full Scan for initial identification, Selected Ion Monitoring (SIM) for quantification.

Table of Example GC Oven Programs:

Column Type Initial Temp. Ramp Rate Final Temp. Reference
Lipodex E (modified γ-cyclodextrin)60°C (10 min hold)4°C/min220°C (10 min hold)
Astec® CHIRALDEX™ B-DM40°C (3 min hold)2°C/min180°C (30 min hold)
Rt-βDEXse40°C (1 min hold)2°C/min230°C (3 min hold)
CycloDex B in a multidimensional system-2°C/min-

Visualizations

GCMS_Workflow Experimental Workflow for this compound Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Essential Oil) Dilution Dilution in Solvent Sample->Dilution IS_Spike Internal Standard Spiking (Optional) Dilution->IS_Spike Injection Injection into GC IS_Spike->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Results Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Parameter_Relationships Key Parameters Affecting this compound Isomer Separation Separation Baseline Separation Column Chiral Column Selection Column->Separation Oven_Prog Oven Temperature Program Oven_Prog->Separation Ramp_Rate Ramp Rate Oven_Prog->Ramp_Rate influences Initial_Temp Initial Temperature Oven_Prog->Initial_Temp influences Flow_Rate Carrier Gas Flow Rate Flow_Rate->Separation Injection_Vol Injection Volume Injection_Vol->Separation Sample_Conc Sample Concentration Sample_Conc->Separation

References

Challenges in L-Linalool extraction and purification from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of L-Linalool from complex matrices.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.

Problem/QuestionPotential CausesRecommended Solutions
Low this compound Yield 1. Inappropriate Extraction Method: The chosen method may not be efficient for the specific matrix. 2. Suboptimal Extraction Parameters: Incorrect temperature, pressure, or extraction time can reduce efficiency.[1] 3. Degradation of this compound: High temperatures used in methods like hydrodistillation or steam distillation can cause degradation.[2] 4. Plant Material Condition: Using dried instead of fresh plant material can sometimes result in lower yields of certain compounds.[3] Delayed processing of fresh material can also lead to degradation.1. Method Selection: Consider Accelerated Solvent Extraction (ASE) or Supercritical Fluid Extraction (SFE) for potentially higher yields compared to traditional hydrodistillation. 2. Parameter Optimization: Systematically optimize parameters such as temperature, pressure (for SFE), solvent choice, and duration. For SFE, pressures above 90-100 bar may improve solubility. 3. Use Milder Conditions: Employ methods like SFE which can be performed at lower temperatures to prevent thermal degradation. 4. Material Handling: Process fresh plant material as quickly as possible after harvesting. If using dried material, ensure drying techniques preserve the target compounds (e.g., low-temperature drying).
Poor Purity of Final Product 1. Co-extraction of Impurities: The chosen solvent and conditions may be non-selective, extracting other compounds along with this compound. SFE can sometimes show low selectivity, resulting in a complex extract. 2. Thermal Degradation Products: High-temperature methods can create impurities through chemical reactions like dehydroxylation and cyclization of this compound. 3. Hydrolysis: Methods involving water at high temperatures (e.g., steam distillation) can cause hydrolysis of esters like linalyl acetate (B1210297) to linalool (B1675412), altering the natural profile and purity.1. Implement a Purification Step: Use vacuum fractionation distillation to separate this compound from other components with different boiling points. This has been shown to increase linalool purity significantly. 2. Optimize for Selectivity: Adjust SFE parameters (pressure, temperature, co-solvent) to enhance selectivity for this compound. 3. Choose Appropriate Method: Prefer SFE over steam distillation to avoid hydrolysis of related compounds like linalyl acetate, thereby preserving the integrity of the extract.
Inaccurate or Inconsistent Quantification (GC-MS/LC-MS) 1. Matrix Effects: Components of the complex matrix (e.g., pigments, sugars, other lipids) can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement. This is a common issue in food, beverage, and biological samples. 2. Analyte Loss During Sample Prep: this compound is volatile and can be lost during sample preparation steps like solvent evaporation. 3. Lack of a Suitable Internal Standard: Without an internal standard, it is difficult to correct for variations in sample preparation, injection volume, and matrix effects.1. Use a Stable Isotope-Labeled Internal Standard: The gold standard is to use an internal standard like this compound-d6. Since it behaves almost identically to this compound during extraction and analysis, it effectively compensates for matrix effects and procedural losses. 2. Perform a Matrix Effect Study: Quantify the matrix effect by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solvent. An ME value < 100% indicates signal suppression, while > 100% indicates enhancement. 3. Method of Standard Additions: If an isotopic standard is unavailable, use the standard additions method to quantify the analyte in the specific matrix.
Suspected this compound Degradation 1. High Temperature: this compound is susceptible to thermal degradation. At elevated temperatures, it can undergo dehydroxylation to form compounds like β-myrcene and ocimenes, or ene cyclization to form limonene (B3431351) and terpinolene. 2. Oxidation: Exposure to air can lead to the oxidation of this compound, forming hydroperoxides.1. Analyze for Degradation Products: Use GC-MS to check for the presence of known thermal degradation products (e.g., myrcene, limonene, ocimene). 2. Lower Process Temperature: Use extraction techniques that operate at lower temperatures, such as SFE or solvent extraction with a low-boiling-point solvent. 3. Protect from Air and Light: Store extracts and purified this compound under an inert atmosphere (e.g., nitrogen or argon) in amber vials at low temperatures to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield for this compound?

A1: The yield of this compound is highly dependent on the plant matrix and the extraction conditions. However, studies have shown that modern techniques often outperform traditional ones. For instance, Accelerated Solvent Extraction (ASE) with methanol (B129727) and Supercritical Fluid Extraction (SFE) have demonstrated higher total extract yields compared to hydrodistillation for certain plant materials.

Q2: What is the most effective method for purifying this compound from a crude extract?

A2: For purifying this compound from a complex essential oil or crude extract, vacuum fractionation distillation is a highly effective technique. This method separates compounds based on their boiling points under reduced pressure, which allows the distillation to occur at lower temperatures, thus preventing thermal degradation of this compound. This process has been shown to increase the purity of this compound to over 90%.

Q3: How do I avoid thermal degradation of this compound during extraction?

A3: To minimize thermal degradation, it is crucial to use extraction methods that operate at mild temperatures. Supercritical Fluid Extraction (SFE) is an excellent choice as it uses CO2 at relatively low critical temperatures (around 31°C). If using distillation, employing a vacuum can lower the boiling point of this compound and reduce the required temperature. Molecular distillation, which occurs at high vacuum and for a short duration, is another advanced option to purify heat-sensitive compounds.

Q4: What are "matrix effects" and how do they impact this compound analysis?

A4: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). In complex samples like plant extracts or beverages, these other components can interfere with the analytical measurement, particularly with mass spectrometry. This interference, known as a matrix effect, can either decrease (ion suppression) or increase (ion enhancement) the signal for this compound, leading to inaccurate quantification. The most reliable way to compensate for these effects is by using a stable isotope-labeled internal standard, such as Linalool-d6.

Q5: Can I use fresh instead of dried plant material for extraction?

A5: Yes, and in some cases, fresh plant material may provide higher yields of this compound and other essential oil components compared to dried material. However, the decision depends on the specific plant. Fresh material should be processed quickly after harvesting to prevent enzymatic degradation of the target compounds. If drying is necessary, it should be done at low temperatures in a well-ventilated area to preserve the volatile oils.

Q6: What is the difference between this compound and its enantiomer, R-Linalool?

A6: this compound (S)-(+)-linalool and R-(-)-linalool are enantiomers—mirror-image isomers of each other. While chemically similar, they can have distinct sensory and biological properties. For example, the (R)- form is often described as having a woody, lavender-like scent, while the (S)+ form has a sweeter, floral scent. Different plant sources naturally produce different ratios of these enantiomers. Chiral chromatography is required to separate and quantify them individually.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction and purification methods.

Table 1: this compound Extraction Yield & Purity by Method

Extraction MethodMatrixYield (%)Purity of this compound in Extract (%)Reference
Supercritical Fluid Extraction (SFE)Eugenia uniflora1.7 - 3.4Not specified
HydrodistillationEugenia uniflora0.6Not specified
Supercritical Fluid Extraction (SFE)Various PlantsHigh>90
Soxhlet ExtractionVarious PlantsModerate~88
Steam DistillationVarious PlantsLow~85
Accelerated Solvent Extraction (ASE)LavenderHigher than HD/SoxhletNot specified
Steam DistillationFlixweed Seed0.25 (v/w)5.97
Supercritical Fluid Extraction (SFE)Flixweed Seed0.68 - 17.1 (w/w)13.0

Table 2: Impact of Purification on this compound Purity

Purification MethodStarting MaterialFinal this compound Purity (%)Purity Increase (%)Reference
Vacuum Fractionation DistillationNampu Rhizome Essential Oil90.9210.02

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction from Lavender

This protocol describes a general procedure for extracting essential oils, including this compound, from lavender using steam distillation.

  • Harvesting and Preparation: Harvest fresh lavender, preferably when the flowers are in full bloom. The plant material can be finely chopped or ground to increase the surface area for more efficient extraction.

  • Apparatus Setup:

    • Place a steam tray or a false bottom inside the distillation still.

    • Add water to the still, ensuring the level remains below the tray.

    • Tightly pack the prepared lavender material into the still on top of the tray, avoiding large air pockets.

    • Securely seal the still lid and connect the condenser.

  • Distillation:

    • Heat the water to produce steam. The steam will rise, pass through the plant material, and cause the volatile essential oil glands to rupture and release their contents.

    • The steam, now carrying the volatile this compound and other essential oil components, travels into the condenser.

  • Condensation:

    • Pass cool water through the outer jacket of the condenser. This cools the steam and vapor mixture, causing it to condense back into a liquid.

  • Collection and Separation:

    • Collect the condensed liquid, which consists of the essential oil and water (now called hydrosol), in a separatory funnel.

    • Allow the mixture to settle. The essential oil, being less dense than water, will form a layer on top of the hydrosol.

    • Carefully drain the lower hydrosol layer, leaving the pure essential oil containing this compound in the funnel for collection.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines the key steps for extracting this compound using supercritical CO₂.

  • Sample Preparation: Dry and grind the plant material to a uniform particle size to ensure efficient extraction.

  • Apparatus Setup:

    • Load the ground plant material into a high-pressure stainless steel extraction vessel.

    • Seal the vessel and place it within the SFE system.

  • Extraction Parameters:

    • Pressurize and heat the carbon dioxide (CO₂) to bring it to its supercritical state (e.g., above 73.8 bar and 31.1°C). Common conditions for lavender are around 90-110 bar and 40-50°C.

    • Pump the supercritical CO₂ through the extraction vessel.

  • Solubilization: As the supercritical CO₂ passes through the plant material, its unique properties (like a liquid's density and a gas's viscosity) allow it to efficiently penetrate the matrix and dissolve the this compound and other non-polar to moderately polar compounds.

  • Separation and Collection:

    • Route the CO₂-extract mixture from the extraction vessel to a separator (or a series of separators).

    • In the separator, reduce the pressure and/or adjust the temperature. This causes the CO₂ to lose its solvent power and return to a gaseous state.

    • As the CO₂ vaporizes, the extracted compounds (including this compound) precipitate and are collected in the separator.

    • The now-gaseous CO₂ can be re-compressed and recycled for subsequent extractions.

Visualizations

G Troubleshooting Workflow for Low this compound Yield start Start: Low this compound Yield check_method Is the extraction method optimal for the matrix? start->check_method check_params Are extraction parameters (T, P, time) optimized? check_method->check_params Yes solution_method Action: Test alternative methods (e.g., SFE, ASE) check_method->solution_method No check_degradation Is thermal degradation a possibility? check_params->check_degradation Yes solution_params Action: Systematically optimize parameters (e.g., DoE) check_params->solution_params No check_material Was the plant material handled correctly? check_degradation->check_material No solution_degradation Action: Use milder conditions (e.g., lower temp, vacuum) or analyze for byproducts check_degradation->solution_degradation Yes solution_material Action: Use fresh material quickly or optimize drying protocol check_material->solution_material No end End: Yield Improved check_material->end Yes solution_method->check_params solution_params->check_degradation solution_degradation->check_material solution_material->end

Caption: A logical workflow for troubleshooting low this compound yield.

G General Workflow for this compound Extraction and Purification cluster_extraction 1. Extraction cluster_purification 2. Purification cluster_analysis 3. Analysis & QC plant_material Plant Material (e.g., Lavender, Fresh or Dried) extraction_method Extraction (Steam Distillation, SFE, etc.) plant_material->extraction_method crude_extract Crude Extract / Essential Oil extraction_method->crude_extract purification_step Purification (e.g., Vacuum Fractionation) crude_extract->purification_step Process pure_linalool Purified this compound purification_step->pure_linalool impurities Impurities / Other Compounds purification_step->impurities sampling Sample Preparation (with Internal Standard) pure_linalool->sampling QC Check analysis Analysis (GC-MS, Chiral GC) sampling->analysis final_product Final Product: Quantified & Quality Assured analysis->final_product

Caption: The process from raw material to a purified, analyzed product.

References

Improving the yield and purity of synthetic L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of synthetic L-Linalool. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Linalool (B1675412) Incomplete reaction.- Extend reaction time.- Increase reaction temperature, monitoring for side product formation.- Ensure proper mixing.
Poor catalyst activity.- Use fresh or properly activated catalyst.- Increase catalyst loading.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Suboptimal reaction conditions.- Verify and adjust temperature, pressure, and solvent according to the chosen synthetic route.- For the pyrolysis of pinanol, optimize the temperature and residence time to maximize linalool formation and minimize decomposition.[1][2]
Loss of product during workup.- Check the aqueous layer for product solubility.- Avoid excessive washing or extractions if the product has some water solubility.- For volatile products like linalool, use a cooled receiver during solvent removal.
Low Purity of Linalool (Presence of Impurities) Formation of side products.- Plinols: In the synthesis from α-pinene, linalool can cyclize to form plinols at high temperatures.[3] Reduce pyrolysis temperature or residence time. Consider using additives like pyridine (B92270) to suppress side reactions.[2][4]- Geraniol (B1671447)/Nerol: Acidic conditions can cause the isomerization of linalool to geraniol and nerol. Ensure the reaction and workup conditions are neutral or slightly basic.- Dihydrolinalool: Over-hydrogenation of dehydrolinalool can lead to dihydrolinalool. Use a selective catalyst (e.g., Lindlar catalyst) and carefully monitor the reaction progress.
Incomplete purification.- Optimize fractional distillation conditions (column height, reflux ratio) to separate linalool from close-boiling impurities.- Consider derivatization of impurities to facilitate separation, followed by removal of the derivatizing agent.
Contaminated starting materials.- Purify starting materials before use.- Use high-purity reagents and solvents.
Inconsistent Reaction Results Variability in starting materials.- Use starting materials from the same batch or with consistent purity for a series of experiments.
Fluctuations in reaction conditions.- Ensure precise control of temperature, pressure, and stirring rate.- Use calibrated equipment.
Moisture or air sensitivity.- If using moisture- or air-sensitive reagents, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common industrial methods for synthesizing linalool include:

  • From α-Pinene: This multi-step process involves the hydrogenation of α-pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxide, reduction to pinanol, and subsequent pyrolysis to yield linalool.

  • From Dehydrolinalool: This route involves the ethynylation of 6-methyl-5-hepten-2-one (B42903) to form dehydrolinalool, followed by selective hydrogenation to linalool. This method is known for producing high-purity linalool.

  • From Myrcene: Myrcene can be converted to a mixture of geranyl, neryl, and linalyl chlorides, which upon reaction with acetic acid and sodium acetate (B1210297) in the presence of a copper(I) catalyst, yields linalyl acetate. Saponification of the acetate gives linalool.

Q2: How can I minimize the formation of plinols during the pyrolysis of pinanol?

A2: Plinol formation is a common side reaction resulting from the thermal cyclization of linalool. To minimize this:

  • Optimize Pyrolysis Temperature: Operate at the lowest temperature that still provides a reasonable conversion rate of pinanol to linalool. The ideal temperature range is typically 450-600 °C.

  • Control Residence Time: Shorter residence times in the pyrolysis reactor can reduce the exposure of linalool to high temperatures, thus minimizing its conversion to plinols.

  • Use of Additives: The addition of small amounts of a base, such as pyridine, has been shown to suppress side reactions and increase the selectivity towards linalool.

Q3: What is the best way to purify synthetic linalool?

A3: Fractional distillation is the primary method for purifying linalool. Due to the close boiling points of some impurities like geraniol, nerol, and plinols, a distillation column with a high number of theoretical plates and a controlled reflux ratio is recommended. For chiral purification to obtain enantiomerically pure this compound, chiral chromatography is necessary.

Q4: How can I confirm the purity and identify impurities in my synthetic linalool?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for analyzing the purity of linalool and identifying any impurities. A chiral GC column can be used to determine the enantiomeric excess of this compound.

Q5: What catalyst is recommended for the selective hydrogenation of dehydrolinalool?

A5: A Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is commonly used for the selective hydrogenation of the alkyne group in dehydrolinalool to an alkene without reducing the existing double bonds. Other modified palladium catalysts can also be employed to achieve high selectivity.

Experimental Protocols

Protocol 1: Synthesis of Linalool from Dehydrolinalool via Selective Hydrogenation

This protocol describes the selective hydrogenation of dehydrolinalool to produce linalool.

Materials:

  • Dehydrolinalool

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent (e.g., ethanol, hexane)

  • Hydrogen gas

  • Reaction vessel (e.g., Parr hydrogenator or a flask with a balloon)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve dehydrolinalool in the chosen solvent (e.g., a 1:1 ratio by volume).

  • Add the Lindlar catalyst to the solution (typically 0.5-2% by weight of dehydrolinalool).

  • Purge the reaction vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.1-2.0 MPa).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-70 °C).

  • Monitor the reaction progress by GC to determine the consumption of dehydrolinalool and the formation of linalool. Be cautious to stop the reaction once the starting material is consumed to avoid over-hydrogenation to dihydrolinalool.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain crude linalool.

  • Purify the crude linalool by fractional distillation.

Protocol 2: Chiral Analysis of Linalool using GC

This protocol outlines the procedure for determining the enantiomeric composition of synthetic linalool.

Materials:

  • Synthetic linalool sample

  • Hexane (B92381) (or other suitable solvent)

  • Chiral GC column (e.g., Astec® CHIRALDEX™ B-DM)

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Prepare a dilute solution of the synthetic linalool sample in hexane (e.g., 1 µL/mL).

  • Set up the gas chromatograph with the chiral column and appropriate temperature program. A typical program might be: initial temperature 40°C for 3 min, ramp at 2°C/min to 180°C, and hold for 30 min.

  • Set the injector and detector temperatures (e.g., 250°C).

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram. The two enantiomers of linalool, (R)-(-)-linalool and (S)-(+)-linalool, should appear as two separate peaks.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Quantitative Data Summary

The following table summarizes reported yields and purities for different synthetic routes to linalool.

Synthetic RouteStarting MaterialCatalystKey Reaction ConditionsYieldPurity/SelectivityReference(s)
Selective HydrogenationDehydrolinaloolLindlar Catalyst50°C, 1.0 MPa H₂99.5% conversion98.0% selectivity
Selective HydrogenationDehydrolinaloolPd/Al₂O₃ modified with Pb and Bi80-100°C, 0.5-1.5 MPa H₂>99% conversion>99% yield
Pyrolysiscis-PinanolThermal450-600°CDependent on conditionsSelectivity can be increased by optimizing temperature and residence time.
From MyrceneMyrceneCopper(I) chloride for acetate formation-~80% yield of linalyl acetate-

Visualizations

Synthesis_from_Alpha_Pinene A α-Pinene B Hydrogenation A->B C Pinane B->C D Oxidation C->D E Pinane Hydroperoxide D->E F Reduction E->F G Pinanol F->G H Pyrolysis G->H I This compound H->I J Plinols (Side Product) H->J

Caption: Synthetic pathway of this compound from α-Pinene.

Troubleshooting_Low_Yield LowYield Low Yield of Linalool IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction PoorCatalyst Poor Catalyst Activity LowYield->PoorCatalyst SuboptimalConditions Suboptimal Conditions LowYield->SuboptimalConditions WorkupLoss Product Loss During Workup LowYield->WorkupLoss Sol1 Sol1 IncompleteReaction->Sol1 Extend Reaction Time/ Increase Temperature Sol2 Sol2 PoorCatalyst->Sol2 Use Fresh Catalyst/ Increase Loading Sol3 Sol3 SuboptimalConditions->Sol3 Optimize T, P, Solvent Sol4 Sol4 WorkupLoss->Sol4 Check Aqueous Layer/ Cool Receiver

Caption: Troubleshooting flowchart for low linalool yield.

References

Troubleshooting poor enantiomeric separation of L-Linalool on chiral columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting the enantiomeric separation of L-Linalool. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chiral gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor separation of this compound enantiomers?

Poor separation can stem from several factors, including an inappropriate chiral stationary phase, suboptimal chromatographic conditions (temperature, flow rate), or issues with the sample itself. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

Q2: Which chiral GC columns are recommended for this compound separation?

The selection of the chiral column is critical for achieving good enantiomeric separation of this compound. Cyclodextrin-based stationary phases are commonly used. Specific columns that have demonstrated successful separation include:

  • Astec® CHIRALDEX™ B-DM: A beta-cyclodextrin (B164692) derivative column often used for this separation.[1][2]

  • Rt-βDEXse and Rt-βDEXsm: These columns, based on derivatized beta-cyclodextrins, can resolve linalool (B1675412) and its oxides. The Rt-βDEXse is particularly noted for resolving linalool and linalyl acetate (B1210297) enantiomers, while the Rt-βDEXsm is effective for linalool oxides.[3]

  • Lipodex E: A modified γ-cyclodextrine phase that has been used in multidimensional GC-MS systems for linalool enantiomer analysis in essential oils.[4]

  • HYDRODEX β-3P: A beta-cyclodextrin phase that can provide baseline separation of linalool enantiomers.[5]

Q3: Can I use a non-chiral column for separating this compound enantiomers?

No, enantiomers of linalool, (R)-(-)-linalool and (S)-(+)-linalool, will co-elute on a non-chiral column. A chiral stationary phase is necessary to create the stereospecific interactions required for separation.

Q4: What is the expected elution order for this compound enantiomers?

The elution order of (R)-(-)-linalool and (S)-(+)-linalool can vary depending on the chiral stationary phase and the analytical conditions. For example, on a PS 086 column, the elution order has been reported as (R)-(-)-linalool followed by (S)-(+)-linalool. It is crucial to confirm the elution order using certified reference standards for each enantiomer.

Q5: Are there alternative methods to chromatography for chiral analysis of this compound?

Yes, Molecular Rotational Resonance (MRR) spectroscopy is an alternative technique. It allows for the chiral analysis of linalool in complex mixtures, like essential oils, without the need for chromatographic separation or reference samples. This method relies on the distinct spectral signatures of diastereomeric complexes formed between the linalool enantiomers and a chiral tag molecule.

Troubleshooting Guide

Issue 1: No separation or poor resolution of enantiomers.

This is a common issue that can often be resolved by systematically evaluating and optimizing your method parameters.

Caption: Troubleshooting workflow for poor or no enantiomeric separation.

  • Verify Column Selection: Ensure you are using a chiral column suitable for linalool enantiomers. Refer to the FAQ section for recommended columns.

  • Optimize the Temperature Program:

    • Slower Ramp Rates: Decreasing the temperature ramp rate (e.g., 1-2°C/min) can significantly improve resolution.

    • Initial Oven Temperature: For volatile compounds like linalool, a lower initial temperature (e.g., 40°C) is often recommended. However, some phases may require a higher minimum operating temperature (e.g., 60°C) to avoid peak broadening.

  • Carrier Gas and Flow Rate:

    • Choice of Carrier Gas: Hydrogen is often the preferred carrier gas for chiral separations as it allows for higher linear velocities, leading to better efficiency and shorter analysis times.

    • Linear Velocity: Faster linear velocities (e.g., up to 80 cm/sec) can improve separation.

  • Sample Concentration: High sample concentrations can lead to peak broadening and loss of resolution. Aim for on-column concentrations of 50 ng or less.

  • Injection Parameters: Review your injection mode (split/splitless) and parameters. For split injections, a higher split ratio may be necessary to avoid overloading the column.

Issue 2: Broad or tailing peaks.

Peak shape is a critical indicator of the quality of your chromatographic separation.

G cluster_problem Problem: Broad/Tailing Peaks cluster_causes Potential Causes cluster_solutions Solutions Problem Broad or Tailing Peaks C1 Low Initial Oven Temperature Problem->C1 C2 Column Overload Problem->C2 C3 Poor Injection Technique Problem->C3 C4 Column Contamination/Degradation Problem->C4 S1 Increase Initial Temperature C1->S1 S2 Dilute Sample C2->S2 S3 Optimize Injection Parameters C3->S3 S4 Condition or Replace Column C4->S4

Caption: Causes and solutions for broad or tailing peaks in chiral GC.

  • Check Initial Oven Temperature: Some chiral stationary phases can exhibit a crystalline structure at lower temperatures, leading to peak broadening for volatile compounds. Increasing the initial oven temperature (e.g., from 40°C to 70°C) can improve peak shape.

  • Evaluate Sample Concentration: As mentioned previously, overloading the column is a common cause of peak distortion. Dilute your sample and re-inject.

  • Review Injection Technique: Ensure a fast and efficient transfer of the sample into the inlet. For manual injections, consistency is key. For autosamplers, check the injection speed settings.

  • Assess Column Health: Column contamination or degradation of the stationary phase can lead to poor peak shapes. Try conditioning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Experimental Protocols & Data

Example GC-MS Method for this compound Enantiomer Separation

This protocol is a synthesis of typical parameters found in the literature. Optimization will likely be required for your specific instrument and sample matrix.

ParameterValueReference
Gas Chromatograph
ColumnAstec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (Ratio 20:1)
Carrier GasHelium or Hydrogen
Flow Rate1.5 mL/min (Helium)
Oven ProgramInitial temp 40°C for 3 min, ramp at 2°C/min to 180°C, hold for 30 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature250 °C
Mass Scan Range30–300 amu
Data Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters for Quantification
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Reference
Linalool9371121
Linalool-d6 (IS)9674124
Alternative GC Parameters from Literature
ParameterValueReference
Column Rt-βDEXse (30m, 0.32mm ID, 0.25µm)
Carrier Gas Hydrogen
Linear Velocity 80 cm/sec set @ 40°C
Oven Program 40°C (hold 1 min) to 230°C @ 2°C/min (hold 3 min)
Detector FID @ 220°C

This guide provides a starting point for addressing common issues in the chiral separation of this compound. Successful enantiomeric separation often requires careful method development and a systematic approach to troubleshooting.

References

Methods for enhancing the aqueous solubility and stability of L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Linalool formulation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for enhancing the aqueous solubility and stability of this compound.

Frequently Asked Questions (FAQs) - General Issues

Q1: What are the primary challenges when working with this compound in aqueous solutions? A1: this compound, a volatile terpene alcohol, presents two main challenges for formulation in aqueous media: low water solubility and high volatility.[1][2] Its poor solubility limits bioavailability and its high volatility leads to rapid evaporation and loss of the compound, complicating handling and reducing shelf-life.[2][3]

Q2: What are the main strategies to improve the solubility and stability of this compound? A2: Several nanoencapsulation and formulation techniques are effective. The most common methods include:

  • Cyclodextrin (B1172386) Inclusion Complexation: Trapping this compound molecules within the hydrophobic cavity of cyclodextrins.[1]

  • Nanoemulsions: Dispersing this compound as nano-sized droplets in an aqueous phase, stabilized by surfactants.

  • Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs): Encapsulating this compound within a solid lipid matrix.

  • Liposomes: Encapsulating this compound within lipid bilayer vesicles.

Q3: What factors can cause this compound to degrade, and what are the typical degradation products? A3: this compound is sensitive to environmental stress. Key degradation factors are temperature, acidic pH, light, and oxidation.

  • Thermal Stress: Can induce dehydroxylation and cyclization, forming products like β-myrcene, limonene, cis- and trans-ocimene, and α-terpinene.

  • Acidic Conditions: Particularly detrimental, causing isomerization into geraniol, nerol, and alpha-terpineol.

Method 1: Cyclodextrin (CD) Inclusion Complexation

This technique improves this compound solubility and stability by encapsulating the guest molecule (Linalool) within a host molecule (Cyclodextrin). The CD's hydrophobic inner cavity protects the Linalool, while the hydrophilic exterior enhances water solubility.

Troubleshooting & FAQs for Cyclodextrin Complexation

Q1: My encapsulation efficiency is low. How can I improve it? A1: Low encapsulation efficiency can result from several factors. Consider the following:

  • Choice of Cyclodextrin: Different CDs have varying affinities for this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) often shows high complexation efficiency. While β-cyclodextrin (BCD) has lower aqueous solubility, it can be very effective at preserving linalool.

  • Molar Ratio: A 1:1 host-to-guest molar ratio is typically effective for this compound. Ensure your calculations are accurate.

  • Preparation Method: The method used to form the complex is critical. Methods like co-precipitation or using ultrasound energy can enhance interaction and efficiency compared to simple physical mixing.

  • Co-solvents: Using a co-solvent like ethanol (B145695) during preparation can improve the initial dissolution of this compound and facilitate complexation, but its concentration must be optimized.

Q2: The aqueous solubility of my Linalool-CD complex has not increased significantly. What is the issue? A2: The solubility enhancement depends on the type of CD used. Beta-cyclodextrin (BCD) itself has low water solubility, which limits its ability to increase the overall solubility of the complex. For greater solubility enhancement, use more water-soluble derivatives like Methyl-β-cyclodextrin (MBCD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q3: My complex seems unstable and this compound is being lost during storage. Why? A3: Stability is influenced by the CD type and storage conditions. While highly soluble CDs (MBCD, HP-β-CD) are excellent for increasing aqueous solubility, they can also attract moisture, which may lead to the dissolution of the complex and release of the encapsulated this compound. For long-term stability against volatilization, β-cyclodextrin (BCD) is often superior due to its lower aqueous solubility, which better preserves the complex in its solid form.

Quantitative Data: this compound Encapsulation in Cyclodextrins
Parameterβ-CD (BCD)Methyl-β-CD (MBCD)Hydroxypropyl-β-CD (HP-β-CD)Reference
Encapsulation Efficiency 66.30%51.38%32.31%
Stability (% Linalool remaining after 28 days) 89.57%87.07%74.86%
Complexation Constant (KC) at pH 7.0 --921 ± 21 L mol⁻¹
Complexation Efficacy at pH 7.0 --6.788
(For comparison, only 42.30% of pure this compound remained after 28 days under the same conditions)
Experimental Protocol: Linalool-HP-β-CD Complex Preparation (Ultrasound Method)

This protocol is adapted from the methodology described by Barbi et al. (2020).

  • Solution Preparation: Prepare solutions of HP-β-CD in a neutral pH buffer (e.g., phosphate (B84403) buffer, pH 7.0) at various concentrations (e.g., 0-15 mmol L⁻¹).

  • Linalool Addition: Add a saturating amount of this compound to each HP-β-CD solution.

  • Sonication: Place the solutions in an ultrasound bath for 60 minutes at 25 °C in the dark to allow the complexation to reach equilibrium.

  • Filtration: Filter the solutions through a 0.45 µm nylon membrane filter to remove the excess, uncomplexed this compound.

  • Quantification (Optional): To determine the amount of complexed this compound, dilute an aliquot of the filtered solution with ethanol (e.g., 20:80 v/v solution:ethanol) and quantify using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solid Complex Formation (Drying): To obtain a solid powder, the resulting aqueous solution can be spray-dried.

Workflow for Linalool-CD Inclusion Complexation

Linalool_CD_Workflow start_node Start prep Prepare CD Solution (e.g., HP-β-CD in buffer) start_node->prep Initiate end_node End io_node io_node process_node process_node decision_node decision_node add_lin Add excess this compound to CD solution prep->add_lin sonicate Apply Energy (e.g., Ultrasound Bath) add_lin->sonicate filter Filter (0.45 µm) to remove excess Linalool sonicate->filter Equilibrate analysis Characterize Solution (Solubility, Stability) filter->analysis Aqueous Complex dry Spray Drying filter->dry For Solid Form analysis->end_node Complete solid_char Characterize Solid (DSC, TGA, FTIR, NMR) dry->solid_char solid_char->end_node Complete

Caption: Workflow for preparing this compound cyclodextrin inclusion complexes.

Method 2: Nanoemulsions

Nanoemulsions are kinetically stable colloidal dispersions of this compound oil droplets in an aqueous continuous phase. The small droplet size (typically < 500 nm) enhances solubility, stability, and bioavailability.

Troubleshooting & FAQs for Nanoemulsions

Q1: My nanoemulsion is unstable and shows creaming/phase separation after a short time. What's wrong? A1: Instability in nanoemulsions is a common issue. Potential causes include:

  • Insufficient Surfactant: The surfactant concentration may be too low to adequately cover the surface of the newly formed oil droplets during homogenization, leading to coalescence.

  • Inappropriate Homogenization: The energy input (e.g., from ultrasonication or high-pressure homogenization) might be insufficient to reduce droplet size effectively, or excessive energy could promote over-processing and instability.

  • Ostwald Ripening: This occurs when smaller droplets dissolve and redeposit onto larger ones, leading to an overall increase in droplet size over time. This is a particular risk with volatile compounds like this compound. Using a combination of surfactants or adding a less water-soluble component (a ripening inhibitor) to the oil phase can mitigate this.

Q2: The particle size of my nanoemulsion is too large. How can I reduce it? A2: To achieve a smaller droplet size:

  • Optimize Surfactant-to-Oil Ratio (SOR): Increasing the SOR generally leads to smaller droplets, but an excess can be detrimental.

  • Increase Homogenization Energy/Time: Applying more power or longer processing times during ultrasonication or increasing the pressure in a high-pressure homogenizer can reduce particle size.

  • Optimize Formulation Components: The choice of surfactant and co-surfactant is crucial. For example, Tween 80 is a commonly used and effective surfactant for this compound nanoemulsions.

Quantitative Data: this compound Nanoemulsion Characteristics
Formulation ComponentParameterValueReference
Linalool, MCT, Tween 80Mean Droplet Diameter173.59 ± 4.15 nm
Linalool, MSP, WaterMean Droplet Diameter126.57 ± 0.85 nm
Linalool, MSP, WaterPolydispersity Index (PDI)< 0.3 (indicating good homogeneity)
Linalool, MSP, WaterMIC vs. A. hydrophila0.3125% v/v
Linalool, MSP, WaterMBC vs. A. hydrophila0.625% v/v
MCT: Medium Chain Triglyceride; MSP: Soy protein isolate
Experimental Protocol: this compound Nanoemulsion Preparation (Ultrasonic Method)

This protocol is adapted from the methodology described by He et al. (2021).

  • Aqueous Phase Preparation: Dissolve the emulsifier (e.g., 5% w/w soy protein isolate) in deionized water by stirring for 3 hours.

  • Oil Phase Preparation: The oil phase consists of pure this compound.

  • Pre-emulsion Formation: While in an ice bath, add the aqueous phase to the oil phase (1:1 ratio) and homogenize using a high-speed homogenizer (e.g., 15,000 rpm for 5 minutes) to form a coarse colostrum.

  • Nano-emulsification: Immediately subject the colostrum to high-power ultrasonication (e.g., 700 W for 30 minutes) while maintaining the sample in an ice bath to prevent overheating and degradation.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Assess stability by monitoring these parameters over time at different storage temperatures.

Logical Flow for Nanoemulsion Troubleshootingdot

// Node Styles problem [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; solution [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Diagram Logic instability [label="Problem:\nNanoemulsion is Unstable\n(Creaming, Separation)", from=problem];

instability -> cause1 [label="Possible Cause?"]; cause1 [label="Droplet Size\nToo Large?", from=cause];

cause1 -> solution1 [label="Yes"]; solution1 [label="Solution:\n- Increase Homogenization Energy/Time\n- Optimize Surfactant-to-Oil Ratio\n- Change Surfactant Type", from=solution];

cause1 -> cause2 [label="No"]; cause2 [label="Ostwald\nRipening?", from=cause];

cause2 -> solution2 [label="Yes"]; solution2 [label="Solution:\n- Add a ripening inhibitor (e.g., a less\nsoluble oil) to the oil phase\n- Use a more effective surfactant blend", from=solution];

cause2 -> cause3 [label="No"]; cause3 [label="Incorrect\nSurfactant Level?", from=cause];

cause3 -> solution3 [label="Yes"]; solution3 [label="Solution:\n- Increase surfactant concentration\nto ensure full droplet coverage\n- Re-evaluate Hydrophilic-Lipophilic\nBalance (HLB) of the system", from=solution]; }

References

Technical Support Center: L-Linalool In Vivo Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-Linalool in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: The optimal dose of this compound is highly dependent on the intended biological effect, the animal model, and the route of administration. For anti-inflammatory effects in rats, oral doses of 25-75 mg/kg have been shown to be effective.[1][2] For anxiolytic effects in mice, oral administration of 250-500 mg/kg has been utilized.[3] Inhalation is another common route, with concentrations of 1-5% in air showing anxiolytic and sedative effects.[4][5] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: What is the most appropriate route of administration for this compound?

A2: The choice of administration route depends on the research question and the desired onset and duration of action.

  • Oral (p.o.): Commonly used for systemic effects and is relatively non-invasive. This compound has shown good oral bioavailability.

  • Inhalation: Provides rapid absorption and is often used for studying anxiolytic and sedative effects, mimicking aromatherapy applications.

  • Intraperitoneal (i.p.): Bypasses first-pass metabolism, leading to a faster and potentially more potent effect. Doses for i.p. injection in mice for sedative and anticonvulsant effects range from 100 to 300 mg/kg.

  • Subcutaneous (s.c.): Can be used for sustained release. Doses for antinociceptive effects in mice range from 25 to 100 mg/kg.

Q3: Are there differences between the effects of (-)-Linalool, S-(+)-Linalool, and racemic this compound?

A3: Yes, the enantiomeric form of Linalool (B1675412) can influence its biological activity. For instance, in a carrageenan-induced edema model in rats, the pure (-) enantiomer at 25 mg/kg showed a more prolonged anti-inflammatory effect compared to the racemate. However, at higher doses, these differences may become less apparent. Both S-(+)- and R-(-)-Linalool have demonstrated anxiolytic effects. It is crucial to specify the form of Linalool used in your study.

Q4: What are the known mechanisms of action for this compound?

A4: this compound exerts its effects through various mechanisms. It has been shown to interact with the glutamatergic and GABAergic systems, contributing to its sedative and anticonvulsant properties. Specifically, it can inhibit the NMDA receptor and does not directly interact with GABA-A receptors, though it may influence GABA-mediated inhibition. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, potentially through the blockade of NF-κB and MAPK pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Expected Biological Effect Inadequate Dose: The dose may be too low for the specific animal model or desired effect.Review the literature for effective dose ranges for your specific application (see tables below). Conduct a dose-response study to determine the optimal dose.
Poor Bioavailability: The vehicle used for administration may not be optimal for this compound absorption.This compound is a lipophilic compound. Consider using vehicles like corn oil or Tween 80 in saline for oral or injectable administration to improve solubility and absorption.
Route of Administration: The chosen route may not be the most effective for the target organ or system.For rapid central nervous system effects, consider inhalation or intraperitoneal injection over oral administration.
Sedative Effects Interfering with Behavioral Tests Dose is too high: Sedation is a known dose-dependent effect of this compound.Reduce the dose to a level that produces the desired effect (e.g., anxiolytic) without causing significant motor impairment. It's important to assess locomotor activity as a control.
Timing of Behavioral Testing: The test may be conducted at the peak of the sedative effect.Adjust the time between this compound administration and the behavioral test. A time-course study can help identify the optimal window for testing.
Variability in Experimental Results Inconsistent Administration: Variations in gavage technique, injection site, or inhalation chamber conditions.Ensure all personnel are thoroughly trained and follow standardized procedures for substance administration.
Animal Stress: Stress from handling and administration can influence behavioral and physiological outcomes.Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.
Form of this compound: Using different enantiomers or racemic mixtures between experiments.Consistently use the same form of this compound (e.g., (-)-Linalool, racemic) and report it clearly in your methodology.

Data Presentation

Table 1: Oral Administration of this compound in Rodent Models

Effect Animal Model Dose Range (mg/kg) Key Findings Reference
Anti-arthriticRats25, 50, 75LIN-75 significantly reduced paw licking and edema.
Anti-inflammatoryRats25(-)-Linalool elicited a delayed and more prolonged effect compared to the racemate.
AnxiolyticMice250, 500Increased time spent in the light area of the light-dark box.
AnticancerMice0.1, 0.2High-dose (200 µg/kg) group showed a 55% reduction in mean xenograft tumor weight.

Table 2: Inhalation Administration of this compound in Mice

Effect Concentration in Air (%) Duration Key Findings Reference
Anxiolytic0.65, 1.25, 2.5, 5.07 min5.0% concentration showed similar efficacy to diazepam.
Sedative1, 360 minIncreased pentobarbital (B6593769) sleeping time and reduced body temperature.
AnxiolyticNot specified (20, 200, 2000 µL in chamber)Not specifiedAnxiolytic effects were dependent on the linalool concentration.

Table 3: Injectable Administration of this compound in Rodent Models

Route Effect Animal Model Dose Range (mg/kg) Key Findings Reference
s.c.AntinociceptiveMice25, 50, 75, 100Reduced acetic acid-induced writhing at doses of 25-75 mg/kg.
i.p.Sedative/AnticonvulsantMice100, 200, 300Decreased convulsion time in the MES model at 200 and 300 mg/kg.
i.p.Anti-stressMice100Reduced motor activity and increased social interaction.
i.m.Anti-inflammatoryRats100Significant inhibition of carrageenan-induced paw edema.

Experimental Protocols

1. Carrageenan-Induced Paw Edema (Anti-inflammatory)

  • Model: Wistar rats.

  • Procedure:

    • Administer this compound (e.g., 25 mg/kg, p.o.) or vehicle.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Endpoint: Percentage of edema inhibition compared to the vehicle control group.

2. Elevated Plus Maze (Anxiolytic)

  • Model: Male mice.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound (e.g., by inhalation or p.o.) or control substance.

    • Place the mouse in the center of the maze, facing an open arm.

    • Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).

  • Endpoint: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

3. Light/Dark Box Test (Anxiolytic)

  • Model: Male mice.

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.

  • Procedure:

    • Administer this compound (e.g., 250 or 500 mg/kg, p.o.) or vehicle.

    • Place the mouse in the dark compartment and allow it to explore freely for a set duration (e.g., 5-10 minutes).

    • Record the time spent in the light compartment and the number of transitions between the two compartments.

  • Endpoint: Anxiolytic activity is suggested by an increase in the time spent in the light compartment.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_test Behavioral/Physiological Testing cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice, Rats) dose_prep Prepare this compound Doses and Vehicle Control admin_route Administer this compound (p.o., i.p., inhalation) animal_model->admin_route dose_prep->admin_route behavioral Behavioral Assays (e.g., EPM, Light/Dark Box) admin_route->behavioral physio Physiological Measurement (e.g., Paw Edema) admin_route->physio biochem Biochemical Analysis (e.g., Cytokine Levels) admin_route->biochem data_collection Collect Data behavioral->data_collection physio->data_collection biochem->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: General experimental workflow for in vivo studies of this compound.

linalool_moa cluster_cns Central Nervous System Effects cluster_inflam Anti-inflammatory Effects Linalool_CNS This compound NMDA NMDA Receptor Linalool_CNS->NMDA inhibition GABA GABAergic Transmission Linalool_CNS->GABA modulation Sedation Sedation / Anxiolysis NMDA->Sedation GABA->Sedation Linalool_Inflam This compound NFkB NF-κB Pathway Linalool_Inflam->NFkB inhibition MAPK MAPK Pathway Linalool_Inflam->MAPK inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Simplified signaling pathways for this compound's effects.

References

Preventing L-Linalool degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Linalool. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several environmental factors. The primary contributors to its instability are:

  • Temperature: Elevated temperatures can lead to thermal degradation, causing the formation of various other terpenes and terpene oxides.[1][2]

  • pH: Acidic conditions are particularly detrimental and can cause significant degradation and isomerization.[1][3] Strongly basic conditions should also be avoided.[1]

  • Light Exposure: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxidation: As a terpene alcohol, this compound is prone to oxidation, particularly when exposed to air (oxygen). This can lead to the formation of hydroperoxides, which are potent sensitizers.

Q2: What are the common degradation products of this compound?

A2: Under thermal stress, this compound is known to degrade into various other compounds. Common degradation products include β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene. Under acidic conditions, this compound can isomerize into geraniol, nerol, and alpha-terpineol.

Q3: How should I store my this compound standards and samples?

A3: To ensure the long-term stability of your this compound standards and samples, it is recommended to:

  • Store them in a cool, dark place. For pure compounds, refrigeration at 2-8°C is often recommended. For solutions, storage at -20°C for up to a month or -80°C for up to six months can minimize degradation.

  • Use airtight, amber glass vials to protect from light and oxygen.

  • Minimize headspace in the container to reduce exposure to oxygen.

  • Consider adding an antioxidant, such as 0.1% BHT or α-Tocopherol, to minimize oxidation.

Q4: Can I use plastic containers for storing this compound?

A4: It is generally not recommended to use plastic containers for storing this compound. Plastic can degrade terpenes, which can significantly impact their characteristics and potency. It is best to use glass containers. If you must use plastic, ensure it is a non-reactive type.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of this compound.

Issue 1: Low or Inconsistent Recovery of this compound During Sample Preparation

Potential Cause Troubleshooting Action
Thermal Degradation High temperatures during extraction or solvent evaporation steps can degrade this compound. Perform these steps at reduced temperatures. A gentle stream of nitrogen can be used for solvent evaporation instead of heat.
pH-Induced Degradation The pH of your sample or solvent may be too acidic or basic. Adjust the pH to be as close to neutral (pH 7) as possible before and during extraction.
Oxidative Degradation Exposure to air (oxygen) during sample handling can cause oxidation. Minimize the sample's exposure to air. Consider working under an inert atmosphere (e.g., nitrogen or argon) and adding an antioxidant to the sample or solvent.
Adsorption to Surfaces This compound may adsorb to glass or plastic surfaces. Using silanized glassware can help minimize active sites for adsorption.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Potential Cause Troubleshooting Action
Degradation Products The unknown peaks may be degradation products of this compound. Refer to the common degradation products listed in FAQ Q2. Review your storage and sample preparation procedures to minimize degradation as outlined in Issue 1.
Contamination The sample may be contaminated. Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents for all preparations.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale References
Temperature 2-8°C (refrigerated) for pure compound. 15-21°C for general storage. -20°C to -80°C for solutions.Minimizes thermal degradation and evaporation.
Light Store in the dark or in amber/UV-protective containers.Prevents photodegradation.
Atmosphere Airtight containers with minimal headspace. Consider flushing with nitrogen.Minimizes oxidation.
Container Glass (amber preferred).Avoids degradation that can be caused by plastic.
Additives Consider adding 0.1% BHT or α-Tocopherol.Acts as an antioxidant to prevent oxidation.

Table 2: Major Degradation Products of this compound under Different Conditions

Condition Major Degradation Products References
Thermal β-Myrcene, cis-Ocimene, trans-Ocimene, Limonene, Terpinolene, α-Terpinene
Acidic Geraniol, Nerol, α-Terpineol
Oxidative Linalool hydroperoxides

Experimental Protocols

Protocol 1: General Workflow for this compound Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or ethanol. Prepare working solutions at known concentrations.

  • Stress Conditions:

    • Thermal: Incubate aliquots of the this compound solution at various elevated temperatures (e.g., 40°C, 60°C, 100°C) for specific durations.

    • Acidic/Basic: Mix aliquots with acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions and incubate at room temperature.

    • Oxidative: Mix an aliquot with an oxidizing agent (e.g., 30% H₂O₂) and incubate.

    • Photolytic: Expose aliquots to UV light or direct sunlight for defined periods.

  • Sample Preparation for Analysis: Prior to analysis, neutralize acidic and basic samples. An internal standard (e.g., Linalool-d6 or another suitable compound) should be added to all samples and standards to correct for variations in sample preparation and instrument response.

  • Analytical Method: Analyze the samples using a validated method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C and ramp up to 240°C.

    • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Data Analysis: Quantify the amount of this compound remaining and identify any degradation products by comparing the chromatograms of the stressed samples to the control (unstressed) sample.

Visualizations

Linalool_Degradation_Pathways cluster_thermal Thermal Degradation cluster_acidic Acidic Degradation cluster_oxidative Oxidative Degradation Linalool_T This compound Dehydroxylation Dehydroxylation Linalool_T->Dehydroxylation Myrcene β-Myrcene Dehydroxylation->Myrcene cis_Ocimene cis-Ocimene Dehydroxylation->cis_Ocimene trans_Ocimene trans-Ocimene Dehydroxylation->trans_Ocimene Ene_Cyclization Ene Cyclization Dehydroxylation->Ene_Cyclization Limonene Limonene Ene_Cyclization->Limonene Terpinolene Terpinolene Ene_Cyclization->Terpinolene alpha_Terpinene α-Terpinene Ene_Cyclization->alpha_Terpinene Linalool_A This compound Isomerization Isomerization Linalool_A->Isomerization Geraniol Geraniol Isomerization->Geraniol Nerol Nerol Isomerization->Nerol alpha_Terpineol α-Terpineol Isomerization->alpha_Terpineol Linalool_O This compound Oxidation Oxidation Linalool_O->Oxidation Hydroperoxides Linalool Hydroperoxides Oxidation->Hydroperoxides

Caption: Major degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample/Standard storage Storage Conditions (Temp, Light, Atmosphere) start->storage prep Sample Preparation (Extraction, Dilution) storage->prep stress Apply Stress Condition (Heat, pH, Light, Oxidant) prep->stress add_is Add Internal Standard stress->add_is analysis GC-MS Analysis add_is->analysis data Data Interpretation (Quantification, Degradant ID) analysis->data end End: Stability Report data->end

Caption: General workflow for this compound stability testing.

References

Technical Support Center: Chiral Stationary Phases for L-Linalool Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and troubleshooting of chiral stationary phases (CSPs) for the analysis of L-Linalool enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is chiral separation important?

A1: Linalool (B1675412) is a naturally occurring terpene alcohol found in many essential oils. It exists as two enantiomers (non-superimposable mirror images): (R)-(-)-linalool, known as licareol, which has a lavender or lily-of-the-valley scent, and (S)-(+)-linalool, known as coriandrol, which has a more herbaceous and musty green aroma.[1][2] The accurate determination of the enantiomeric ratio is crucial for quality control in the fragrance and food industries, for the authenticity assessment of natural products, and in pharmaceutical development, as enantiomers can have different biological activities.[1][3]

Q2: What types of chiral stationary phases (CSPs) are suitable for this compound analysis?

A2: The most common and effective CSPs for this compound analysis are based on derivatized cyclodextrins and polysaccharides.

  • Cyclodextrin-based CSPs: These are widely used for the gas chromatographic (GC) separation of volatile compounds like linalool.[4] Modified cyclodextrins, such as derivatized beta- and gamma-cyclodextrins, are common. The hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin (B1172386) structure allow for the formation of temporary inclusion complexes with the linalool enantiomers, leading to their separation.

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are highly versatile for chiral separations in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These CSPs offer a wide range of selectivities due to the complex chiral environments created by the polymer structure.

Q3: How do I select the appropriate CSP for my this compound analysis?

A3: The selection of a CSP depends on several factors, including the analytical technique (GC or HPLC), the sample matrix, and the specific requirements of the analysis.

  • For Gas Chromatography (GC): Cyclodextrin-based capillary columns are generally the first choice for volatile compounds like linalool. Columns such as Astec® CHIRALDEX™ B-DM or Lipodex E have been successfully used for the enantiomeric separation of linalool in essential oils.

  • For High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs are more common. The choice between different polysaccharide phases (e.g., cellulose vs. amylose derivatives) will depend on the desired selectivity and the mobile phase conditions.

  • Screening: It is often recommended to screen a selection of different CSPs and mobile phases to find the optimal conditions for a specific sample.

Q4: What is the general mechanism of chiral recognition on these CSPs?

A4: Chiral recognition is the process by which the CSP interacts differently with each enantiomer, leading to their separation.

  • On Cyclodextrin CSPs: The separation is based on the differential stability of the diastereomeric inclusion complexes formed between the linalool enantiomers and the chiral cyclodextrin cavity. The "fit" of the enantiomer within the cavity and interactions with the derivatized rim of the cyclodextrin determine the separation.

  • On Polysaccharide CSPs: The mechanism is more complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and steric interactions within the chiral grooves and cavities of the polysaccharide structure.

Troubleshooting Guide

Problem 1: Poor or no separation of this compound enantiomers.

Possible Cause Suggested Solution
Inappropriate CSP The selected CSP may not have the right selectivity for linalool. Screen different types of CSPs (e.g., various cyclodextrin derivatives for GC, or different polysaccharide phases for HPLC).
Suboptimal Temperature (GC) Temperature significantly affects chiral separations. Optimize the oven temperature program. A slower temperature ramp can improve resolution.
Incorrect Mobile Phase (HPLC) The mobile phase composition is critical for HPLC separations. Vary the solvent ratios and try different organic modifiers. The addition of additives can also influence selectivity.
Low Flow Rate Chiral separations often benefit from lower flow rates, which can increase the interaction time between the analyte and the CSP.

Problem 2: Co-elution with other compounds in the sample matrix.

Possible Cause Suggested Solution
Complex Sample Matrix Essential oils and other natural extracts contain numerous compounds that can interfere with the analysis.
Insufficient Chromatographic Resolution Optimize the chromatographic method to separate the interfering peaks from the linalool enantiomers. This can involve adjusting the temperature program or mobile phase composition.
Use of a Mass Spectrometer (MS) If using GC-MS or LC-MS, employ Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) to selectively detect and quantify linalool, even if it co-elutes with other compounds.
Sample Preparation Use sample preparation techniques like solid-phase microextraction (SPME) to selectively extract volatile compounds like linalool and reduce matrix complexity.

Problem 3: Peak tailing or poor peak shape.

Possible Cause Suggested Solution
Column Contamination The column may be contaminated with non-volatile residues from the sample. Clean the column according to the manufacturer's instructions. Using a guard column can help prevent this.
Active Sites on the Column Active sites on the column can lead to undesirable interactions with the analyte. Ensure the column is properly conditioned.
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.

Data Presentation: Comparison of GC Conditions for this compound Analysis

ParameterMethod 1Method 2
Column Astec® CHIRALDEX™ B-DMLipodex E (modified γ-cyclodextrin)
Dimensions 30 m x 0.25 mm x 0.12 µm25 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas HeliumHelium
Flow Rate 1.5 mL/min1.0 mL/min
Injector Temperature 250 °C250 °C
Injection Mode Split (20:1)Split (50:1)
Oven Program 40°C for 3 min, ramp at 2°C/min to 180°C, hold for 30 min40°C for 34 min, ramp at 1°C/min to 120°C, hold for 6 min
Detector Mass Spectrometer (MS)Mass Spectrometer (MS)
Reference

Experimental Protocols

Protocol: Chiral GC-MS Analysis of this compound in an Essential Oil Sample

This protocol provides a general procedure for the separation and quantification of linalool enantiomers.

1. Materials and Reagents

  • This compound standard

  • Hexane (B92381) (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Sample of essential oil

  • GC vials

2. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample.

  • Dissolve the sample in a known volume of hexane (e.g., 10 mL).

  • If the sample contains water, pass the solution through a small column containing anhydrous sodium sulfate.

  • Transfer an aliquot of the final solution to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a chiral capillary column (e.g., Astec® CHIRALDEX™ B-DM, 30 m x 0.25 mm x 0.12 µm).

  • Injection: 1 µL injection volume with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Start at 40°C for 3 minutes, then ramp up to 180°C at a rate of 2°C/min, and hold for 30 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 250 °C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion (m/z): 93

    • Qualifier Ions (m/z): 71, 121

4. Data Analysis

  • Integrate the peak areas for the quantifier ion (m/z 93) for both linalool enantiomers in the chromatogram.

  • Calculate the percentage of each enantiomer by dividing the peak area of the individual enantiomer by the total peak area of both enantiomers and multiplying by 100.

Visualizations

csp_selection_workflow start Start: this compound Sample technique Select Analytical Technique start->technique gc Gas Chromatography (GC) technique->gc Volatile Sample hplc High-Performance Liquid Chromatography (HPLC) technique->hplc Less Volatile / Derivatized gc_csp Select Cyclodextrin-based CSP gc->gc_csp hplc_csp Select Polysaccharide-based CSP hplc->hplc_csp method_dev Method Development & Optimization gc_csp->method_dev hplc_csp->method_dev gc_params Optimize: - Temperature Program - Flow Rate - Injection Parameters method_dev->gc_params GC hplc_params Optimize: - Mobile Phase Composition - Flow Rate - Temperature method_dev->hplc_params HPLC analysis Perform Analysis gc_params->analysis hplc_params->analysis evaluation Evaluate Resolution & Peak Shape analysis->evaluation evaluation->method_dev Not Acceptable end End: Successful Separation evaluation->end Acceptable

Caption: Workflow for selecting a chiral stationary phase for this compound analysis.

chiral_separation_mechanism cluster_csp Cyclodextrin-based CSP csp Chiral Selector (Cyclodextrin) r_complex More Stable Complex (Longer Retention) csp->r_complex Stronger Interaction s_complex Less Stable Complex (Shorter Retention) csp->s_complex Weaker Interaction r_linalool R-(-) interaction Differential Interaction r_linalool->interaction s_linalool S-(+) s_linalool->interaction interaction->csp separation Separation r_complex->separation s_complex->separation

Caption: Principle of this compound enantiomer separation on a cyclodextrin CSP.

References

Mitigating matrix interference in LC-MS/MS analysis of L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix interference during the LC-MS/MS analysis of L-Linalool.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A matrix effect is the alteration of an analyte's (in this case, this compound) analytical signal due to the presence of other co-eluting components in the sample matrix.[1] This interference can lead to either signal suppression (ion suppression) or signal enhancement (ion enhancement), both of which result in inaccurate quantification.[1][2][3] For instance, when analyzing this compound in complex samples like human serum or essential oils, other molecules can disrupt the ionization process in the mass spectrometer, leading to unreliable measurements.[1][4]

Q2: Why is a stable isotope-labeled internal standard, like Linalool-d6, recommended?

A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to compensate for matrix effects.[3] Because a SIL-IS like Linalool-d6 is nearly identical chemically and physically to this compound, it behaves similarly during sample preparation, chromatography, and ionization.[5] Any matrix effects that suppress or enhance the this compound signal will have a proportional effect on the SIL-IS.[5] By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations can be effectively normalized, significantly improving analytical accuracy.[5][6][7]

Q3: How do I calculate the matrix effect (ME)?

The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solvent standard at the same concentration.[1][8]

The formula is: ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

  • An ME value of 100% indicates no matrix effect.[1]

  • An ME value < 100% indicates signal suppression.[1]

  • An ME value > 100% indicates signal enhancement.[1]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering step-by-step solutions.

Issue 1: Significant Ion Suppression or Enhancement Observed

Even when using an internal standard, significant matrix effects can persist. This troubleshooting workflow can help identify and resolve the root cause.

G cluster_0 Troubleshooting Workflow for Matrix Effects start Problem: Significant Ion Suppression or Enhancement cause1 Cause 1: Inefficient Sample Cleanup start->cause1 cause2 Cause 2: Chromatographic Co-elution start->cause2 cause3 Cause 3: Suboptimal MS Source Conditions start->cause3 solution1 Solution: Optimize Sample Preparation (e.g., SPE, LLE) cause1->solution1 solution2 Solution: Modify LC Gradient or Change Column cause2->solution2 solution3 Solution: Re-optimize Source Parameters (e.g., Voltages, Gas Flows) cause3->solution3 G cluster_0 Sample Preparation Selection Logic start Start: Define Matrix & Assay Goal q1 Is the Matrix Complex? (e.g., Plasma, Tissue) start->q1 q2 Is High Sensitivity Required? q1->q2 Yes dilute Dilute & Shoot (Simple matrix, e.g., water) q1->dilute No lle Liquid-Liquid Extraction (LLE) (Good cleanup, moderate recovery) q2->lle No spe Solid-Phase Extraction (SPE) (Excellent cleanup, high concentration) q2->spe Yes ppt Protein Precipitation (PPT) (Fast, high recovery, dirty) lle->ppt Consider if speed is prioritized over cleanliness

References

Technical Support Center: Optimization of Headspace SPME for Trace-Level L-Linalool Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Headspace Solid-Phase Microextraction (HS-SPME) for the sensitive detection of L-Linalool.

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for this compound analysis?

A1: For broad-range volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2][3] This type of fiber is effective at extracting and concentrating a wide array of volatile and semi-volatile compounds.[1] For some applications, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has also been used successfully.[4]

Q2: How can I improve the extraction efficiency of this compound from my sample?

A2: Several factors can be optimized to enhance extraction efficiency:

  • Agitation: Stirring or agitating the sample during extraction can shorten the required time and improve precision.

  • Salting Out: Adding salt, such as sodium chloride (NaCl), to your sample (e.g., to a final concentration of 20-30% w/v) increases the ionic strength of the solution. This reduces the solubility of this compound and promotes its partitioning into the headspace.

  • pH Adjustment: While less common for neutral compounds like this compound, adjusting the pH can be beneficial for acidic or basic analytes.

Q3: Is HS-SPME a quantitative method?

A3: Yes, HS-SPME can be a precise quantitative method when proper calibration strategies are employed. For accurate and reproducible quantification of this compound, the use of a stable isotope-labeled internal standard, such as Linalool-d6, is highly recommended. This approach, known as a Stable Isotope Dilution Assay (SIDA), effectively compensates for variations in the sample matrix, extraction efficiency, and injection volume. An internal standard calibration curve should exhibit excellent linearity (R² ≥ 0.98) for reliable results.

Q4: Can I use HS-SPME for solid or semi-solid samples?

A4: Yes, HS-SPME is a mandatory and effective technique for solid and semi-solid matrices. For such samples, it is common to weigh a known amount into a headspace vial and add a specific volume of deionized water or a suitable buffer to facilitate the release of volatile compounds into the headspace.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Signal Inappropriate fiber choice.Use a DVB/CAR/PDMS or CAR/PDMS fiber for optimal this compound extraction.
Sub-optimal extraction temperature.Optimize the extraction temperature. A range of 40-70°C is a good starting point. Note that excessively high temperatures can sometimes reduce sensitivity by driving analytes out of the fiber.
Insufficient extraction or equilibration time.Increase the extraction and equilibration times. Optimal times can range from 20 to 60 minutes for each step.
Incomplete desorption from the fiber.Ensure the GC inlet temperature is sufficient for complete desorption (typically around 250°C) and that the desorption time is adequate (e.g., 1-5 minutes). Use a splitless injection for at least the first 2 minutes to transfer the entire sample onto the column.
Poor Reproducibility (High %RSD) Inconsistent sample temperature.Use a constant temperature for all extractions to ensure good precision.
Lack of sample agitation.Consistently agitate all samples and standards during extraction to improve precision.
No internal standard used.Incorporate a deuterated internal standard like Linalool-d6 to compensate for variations.
Fiber degradation or contamination.Condition the fiber according to the manufacturer's instructions before first use and between injections if carryover is observed. Replace the fiber after approximately 50 injections, or sooner if performance degrades.
Peak Tailing or Broadening Dead volume in the GC inlet.Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize peak broadening.
Incomplete or slow desorption.Increase the desorption temperature and/or time. Ensure the GC is in splitless mode during desorption.
Carryover (this compound detected in blank runs) Incomplete desorption from the previous run.Increase desorption time and/or temperature. Bake out the fiber in a separate clean, heated port if necessary.
Contaminated syringe or GC inlet.Clean the GC inlet and replace the septum.

Experimental Protocols

Optimized HS-SPME Methodology for this compound

This protocol is a generalized procedure based on common practices for volatile compound analysis. Users should further optimize these parameters for their specific sample matrix and instrumentation.

  • Sample Preparation:

    • For liquid samples, place a known volume (e.g., 1-5 mL) into a 10 or 20 mL headspace vial.

    • For solid samples, weigh a known amount (e.g., 1-5 g) into the vial.

    • Add a saturated solution of NaCl to enhance the partitioning of this compound into the headspace.

    • Spike the sample with a known concentration of an internal standard (e.g., Linalool-d6).

    • Immediately seal the vial with a PTFE/silicone septum.

  • Equilibration:

    • Place the vial in a heating block or autosampler with agitation.

    • Equilibrate the sample at a constant, optimized temperature (e.g., 60-70°C) for a set time (e.g., 15-60 minutes) to allow the volatiles to partition into the headspace.

  • Extraction:

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample vial.

    • Extract for a defined period (e.g., 30-60 minutes) at the same temperature with continuous agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption.

    • Desorb for 1-5 minutes in splitless mode.

    • Begin the GC-MS analysis. A suitable column is a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

Data Presentation

Table 1: Summary of Optimized HS-SPME Parameters from Literature
Parameter Study 1 (Chinese Chive) Study 2 (Dry-Cured Ham) Study 3 (Margarine) Study 4 (Pork)
SPME Fiber 85 μm CAR/PDMSDVB/CAR/PDMSDVB/CAR/PDMSGray 50/30
Sample Amount 1.5 gN/AN/A5 g
Salt Addition 0.75 g Na₂SO₄N/AN/AN/A
Equilibration Time 15 min60 minN/A30 min
Equilibration Temp. 70°C70°CN/A70°C
Extraction Time 50 min60 min33.63 min50 min
Extraction Temp. 70°C70°C47.54°C100°C
Desorption Time 5 min4 minN/A5 min

Note: Optimal conditions are matrix-dependent and should be used as a starting point for method development for this compound analysis.

Visualizations

HS_SPME_Workflow Sample 1. Sample & IS in Vial Salt 2. Add Salt (Optional) Sample->Salt Seal 3. Seal Vial Salt->Seal Equilibrate 4. Equilibrate (Heat & Agitate) Extract 5. Expose Fiber (Extraction) Equilibrate->Extract Desorb 6. Desorb in GC Inlet Analyze 7. GC-MS Analysis Desorb->Analyze

HS-SPME Experimental Workflow for this compound Analysis.

Troubleshooting_Tree Start Problem: Low/No this compound Signal Fiber Is the fiber DVB/CAR/PDMS? Start->Fiber Temp Is extraction temp. optimized (40-70°C)? Fiber->Temp Yes Sol_Fiber Solution: Use recommended fiber Fiber->Sol_Fiber No Time Are extraction/ equilibration times sufficient? Temp->Time Yes Sol_Temp Solution: Optimize temperature Temp->Sol_Temp No Desorb Is desorption complete? Time->Desorb Yes Sol_Time Solution: Increase times Time->Sol_Time No Sol_Desorb Solution: Increase desorption temp/time Desorb->Sol_Desorb No End Further investigation needed (e.g., matrix effects, instrument issue) Desorb->End Yes

Troubleshooting Decision Tree for Low this compound Signal.

References

Technical Support Center: Refinement of Behavioral Assays for L-Linalool's Sedative Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sedative effects of L-Linalool. Our goal is to help you refine your behavioral assays, troubleshoot common issues, and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Which behavioral assays are most appropriate for assessing the sedative effects of this compound?

A1: Several assays can be used to measure sedation. The choice of assay depends on the specific research question. Commonly used tests include:

  • Open Field Test (OFT): To assess general locomotor activity and exploratory behavior. A reduction in movement can indicate sedation.[1][2][3][4][5]

  • Pentobarbital-Induced Sleep Test: To measure the hypnotic effects of this compound by observing its ability to prolong sleep time and reduce sleep latency induced by a barbiturate.

  • Elevated Plus Maze (EPM): Primarily an anxiety model, but it can also provide information on motor activity. Sedative effects might be observed as a decrease in the total number of arm entries.

  • Light-Dark Box (LDB) Test: Another anxiety-related test where sedative effects can be inferred from reduced overall transitions between compartments.

Q2: What is the proposed mechanism of action for this compound's sedative effects?

A2: this compound is believed to exert its sedative effects through modulation of central nervous system pathways. Evidence suggests it interacts with:

  • GABAergic system: this compound may enhance GABAergic transmission, similar to benzodiazepines. This is supported by findings that its anxiolytic effects are antagonized by flumazenil, a GABA-A receptor antagonist.

  • Glutamatergic system: this compound has been shown to inhibit glutamate (B1630785) binding, which could contribute to its sedative and anticonvulsant properties.

Q3: How can I differentiate between anxiolytic and sedative effects in my experiments?

A3: This is a critical consideration. An anxiolytic effect should ideally not be accompanied by significant motor impairment. To distinguish between these effects:

  • Use a battery of tests. For example, an increase in open-arm time in the EPM suggests an anxiolytic effect. Concurrently, assess general locomotor activity in the OFT.

  • A true anxiolytic effect would increase exploration of the "anxiogenic" zones (e.g., open arms of the EPM, light compartment of the LDB) without a significant decrease in overall activity.

  • A sedative effect will typically cause a general reduction in motor activity across all zones of the apparatus.

Q4: What are some common reasons for high variability in my behavioral data?

A4: High variability is a frequent challenge in behavioral research. Key factors to consider include:

  • Animal-related factors: The strain, age, sex, and baseline anxiety levels of the rodents can significantly impact their behavior.

  • Environmental factors: Inconsistencies in lighting, noise, and temperature in the testing room can affect animal behavior.

  • Procedural factors: Inconsistent handling of the animals, the time of day for testing (circadian rhythms), and repeated testing can all introduce variability.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Unexpected decrease in overall activity in the Elevated Plus Maze (EPM) after this compound administration.

  • Question: My data shows a significant decrease in the total number of arm entries in the EPM, making it difficult to interpret the anxiolytic effect. Is this sedation?

  • Answer and Troubleshooting Steps:

    • Assess Sedation Directly: A decrease in total arm entries can suggest sedation. To confirm this, you should run a separate cohort of animals in the Open Field Test (OFT). A corresponding decrease in total distance traveled and rearing frequency in the OFT would support a sedative effect.

    • Dose-Response Curve: The observed effect could be dose-dependent. Higher doses of a compound are more likely to induce sedation. Perform a dose-response study to identify a dose of this compound that produces anxiolytic effects without significant locomotor impairment.

    • Motor Coordination: To rule out motor impairment as a confounding factor, you can use the Rota-rod test. If this compound does not affect the animals' ability to stay on the rotating rod, the decreased activity in the EPM is more likely due to sedation rather than motor deficits.

Issue 2: Inconsistent results in the Light-Dark Box (LDB) test across different experimental days.

  • Question: I am observing significant day-to-day variation in the time spent in the light compartment, even in my control group. How can I improve consistency?

  • Answer and Troubleshooting Steps:

    • Standardize Environmental Conditions: The LDB test is sensitive to lighting conditions. Ensure the lux levels in both the light and dark compartments are consistent for every experiment. Also, maintain a consistent ambient noise level and temperature in the testing room.

    • Habituation Period: Allow animals to acclimate to the testing room for a consistent period (e.g., at least 30-60 minutes) before starting the experiment. This reduces the stress associated with a novel environment.

    • Handling Consistency: Ensure all animals are handled in the same gentle manner by the same experimenter. The way an animal is placed into the apparatus can influence its initial behavior.

    • Cleaning Procedures: Thoroughly clean the apparatus between each animal to remove olfactory cues that could influence the behavior of subsequent animals.

Issue 3: this compound does not significantly increase sleep duration in the Pentobarbital-Induced Sleep Test.

  • Question: I am not observing the expected hypnotic effect of this compound in my sleep test. What could be the issue?

  • Answer and Troubleshooting Steps:

    • Route and Timing of Administration: The pharmacokinetics of this compound can vary depending on the route of administration (e.g., intraperitoneal, oral, inhalation). Ensure the timing between this compound administration and pentobarbital (B6593769) injection is optimized to coincide with the peak concentration of this compound in the brain.

    • Dosage of Pentobarbital: The dose of pentobarbital used to induce sleep is critical. It should be a threshold dose that reliably induces sleep but is sensitive enough to be potentiated by a sedative agent. You may need to perform a dose-finding study for pentobarbital in your specific animal strain.

    • Animal Strain: Different strains of mice can have varying sensitivities to both pentobarbital and this compound. Ensure you are using a strain that has been previously shown to be responsive in this assay.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the sedative and anxiolytic effects of this compound.

Table 1: Effects of Inhaled this compound on Sedation in Mice

ParameterControlThis compound (1%)This compound (3%)
Pentobarbital Sleeping Time (min) BaselineIncreased (p<0.01)Increased (p<0.01)
Body Temperature BaselineReduced (p<0.01)Reduced (p<0.01)
Locomotion BaselineNo significant changeDecreased (p<0.01)
Motor Coordination (Rota-rod) No impairmentNo impairmentNo impairment
Source: Adapted from studies on the effects of inhaled linalool.

Table 2: Anxiolytic-like Effects of Linalool Odor in Mice

Behavioral TestParameterControlLinalool Odor
Light/Dark Box Time in Light BoxBaselineSignificantly Increased
Entries to Light BoxBaselineSignificantly Increased
Elevated Plus Maze Time in Open ArmsBaselineSignificantly Increased
Entries to Open ArmsBaselineSignificantly Increased
Source: Data suggests anxiolytic effects without motor impairment.

Table 3: Effects of this compound on Pentobarbital-Induced Sleep in Mice (Intraperitoneal Administration)

TreatmentSleep Latency (s)Sleep Duration (min)
Control BaselineBaseline
Linalool (50 mg/kg) DecreasedIncreased
Linalool (100 mg/kg) DecreasedIncreased
Source: Linalool dose-dependently potentiates pentobarbital-induced sleep.

Experimental Protocols

1. Open Field Test (OFT)

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

    • After each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove olfactory cues.

  • Data Analysis: Use video tracking software to analyze:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

2. Pentobarbital-Induced Sleep Test

  • Apparatus: Standard animal cages.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the hypnotic.

    • Administer a sub-hypnotic or threshold dose of pentobarbital (e.g., 30-50 mg/kg, i.p.).

    • Immediately observe the animal for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is the sleep latency.

    • The duration of sleep is measured as the time from the loss to the recovery of the righting reflex.

3. Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

    • After each trial, clean the maze thoroughly.

  • Data Analysis: Score the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Mandatory Visualizations

G Experimental Workflow for Assessing this compound's Sedative Effects cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Habituation to housing & testing room) Drug_Preparation This compound & Vehicle Preparation Drug_Administration Drug Administration (e.g., i.p., p.o., inhalation) Drug_Preparation->Drug_Administration OFT Open Field Test (OFT) (Assess locomotor activity) Drug_Administration->OFT EPM Elevated Plus Maze (EPM) (Assess anxiety & activity) Drug_Administration->EPM LDB Light-Dark Box (LDB) (Assess anxiety & activity) Drug_Administration->LDB Sleep_Test Pentobarbital-Induced Sleep Test (Assess hypnotic effect) Drug_Administration->Sleep_Test Data_Collection Video Recording & Scoring OFT->Data_Collection EPM->Data_Collection LDB->Data_Collection Sleep_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results (Sedative vs. Anxiolytic) Statistical_Analysis->Interpretation

Caption: General experimental workflow for behavioral studies.

G Proposed Signaling Pathways of this compound's Sedative Action cluster_gaba GABAergic System cluster_glutamate Glutamatergic System Linalool This compound GABA_A_Receptor GABA-A Receptor Linalool->GABA_A_Receptor Positive Allosteric Modulator NMDA_Receptor NMDA Receptor Linalool->NMDA_Receptor Antagonist Increased_GABA Increased GABAergic Inhibition GABA_A_Receptor->Increased_GABA Sedation Sedative Effects Increased_GABA->Sedation Decreased_Glutamate Decreased Glutamatergic Excitation NMDA_Receptor->Decreased_Glutamate Decreased_Glutamate->Sedation

Caption: this compound's potential mechanism of action.

G Troubleshooting Logic for Unexpected Behavioral Results Start Inconsistent or Unexpected Behavioral Results Check_Protocol Review Experimental Protocol (Dosing, Timing, Handling) Start->Check_Protocol Check_Environment Verify Environmental Controls (Light, Noise, Temp) Start->Check_Environment Check_Animals Assess Animal Factors (Strain, Age, Sex) Start->Check_Animals Is_Consistent Are Protocols & Environment Consistent? Check_Protocol->Is_Consistent Check_Environment->Is_Consistent Check_Animals->Is_Consistent Refine_Protocol Refine Protocol & Re-run Experiment Is_Consistent->Refine_Protocol No Consider_Confound Consider Confounding Factors (e.g., Sedation vs. Anxiolysis) Is_Consistent->Consider_Confound Yes Run_Control_Test Run Additional Control Tests (e.g., OFT for Locomotion) Consider_Confound->Run_Control_Test Run_Control_Test->Refine_Protocol

Caption: A decision tree for troubleshooting behavioral assays.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (S)-(+)-Linalool and (R)-(-)-Linalool Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linalool (B1675412), a naturally occurring monoterpene alcohol, is a prominent component of many essential oils and is recognized for its diverse pharmacological activities. As a chiral molecule, linalool exists in two enantiomeric forms: (S)-(+)-linalool, often associated with a sweet, floral, and citrus-like aroma, and (R)-(-)-linalool, which typically imparts a more woody, lavender-like scent. Beyond their distinct sensory profiles, these enantiomers exhibit notable differences in their biological activities. This guide provides an objective comparison of the bioactivity of (S)-(+)-linalool and (R)-(-)-linalool, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, highlighting the differential effects of the linalool enantiomers.

Table 1: Comparative Anticonvulsant Activity
Experimental ModelLinalool EnantiomerDosage (mg/kg)Observed EffectCitation(s)
Pentylenetetrazol (PTZ)-induced convulsions (mice)(S)-(+)-Linalool300Effective in inhibiting convulsions[1]
(R)-(-)-Linalool300Effective in inhibiting convulsions[1]
rac-Linalool200Effective in inhibiting convulsions[1]
Picrotoxin (B1677862) (PIC)-induced seizures (mice)(S)-(+)-Linalool200No effect[1]
300Effective, but less potent than (R)-(-)-linalool[1]
(R)-(-)-Linalool200Active
rac-Linalool200More potent than (R)-(-)-linalool
Maximal Electroshock (MES)-induced seizures (mice)(S)-(+)-Linalool200 & 300Decreased convulsion time
(R)-(-)-Linalool200Decreased convulsion time and protection from tonic extension
300Decreased convulsion time
rac-Linalool300Maximum effect in decreasing convulsion time
Table 2: Comparative Anti-inflammatory Activity
Experimental ModelLinalool EnantiomerDosage (mg/kg)Onset of ActionDuration of ActionCitation(s)
Carrageenan-induced paw edema (rats)(R)-(-)-Linalool25DelayedMore prolonged
rac-Linalool25Significant reduction at 1 hourShorter
Table 3: Comparative Antimicrobial and Anesthetic Activity
BioactivityTarget Organism/Model(S)-(+)-Linalool(R)-(-)-LinaloolCitation(s)
Antimicrobial Aeromonas hydrophilaActive at 3.2 mg/mLInactive
Anesthetic Silver Catfish (Rhamdia quelen)Sedative effectFaster anesthesia induction

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a classical method for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats are typically used.

  • Procedure: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Treatment: The linalool enantiomers or a control vehicle are administered, often intraperitoneally, 30 minutes prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compounds is then determined relative to the control group.

Anticonvulsant Activity in Mice

Several models are employed to assess the anticonvulsant potential of compounds.

  • Pentylenetetrazol (PTZ)-Induced Convulsions:

    • Animals: Male Swiss mice are commonly used.

    • Procedure: Mice are pre-treated with the linalool enantiomers or a control. After a set time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.) is administered.

    • Observation: The latency to the first convulsion and the number of animals protected from convulsions are recorded over a specified observation period (e.g., 30 minutes).

  • Maximal Electroshock (MES)-Induced Seizures:

    • Animals: Male Swiss mice.

    • Procedure: Following pre-treatment with the test compounds, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • Observation: The duration of tonic hind limb extension is measured as the endpoint. A reduction in the duration of this phase indicates anticonvulsant activity.

  • Picrotoxin (PIC)-Induced Seizures:

    • Animals: Male Swiss mice.

    • Procedure: Similar to the PTZ model, mice are pre-treated before receiving a convulsive dose of picrotoxin (a GABAa receptor antagonist).

    • Observation: The latency to seizures and protection against convulsions are the key parameters measured.

Antimicrobial Activity (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

  • Microorganism: Aeromonas hydrophila is cultured in a suitable broth medium.

  • Preparation: Serial dilutions of the linalool enantiomers are prepared in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the bacteria is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C).

  • Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Anesthetic Activity in Silver Catfish (Rhamdia quelen)
  • Animals: Juvenile silver catfish.

  • Procedure: Fish are placed in aquaria containing different concentrations of the linalool enantiomers.

  • Observation: The time to induce sedation and anesthesia is recorded based on behavioral changes (e.g., loss of equilibrium, cessation of movement).

  • Recovery: After induction of anesthesia, fish are transferred to fresh, aerated water, and the time to recovery of normal swimming behavior is measured.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

(R)-(-)-Linalool exerts its anti-inflammatory effects, at least in part, by modulating the nitric oxide (NO) pathway. In the carrageenan-induced inflammation model, tissue injury leads to the activation of inflammatory cells, which in turn upregulate the expression of inducible nitric oxide synthase (iNOS). iNOS produces large amounts of NO, a key mediator of inflammation that contributes to vasodilation and edema. (R)-(-)-Linalool has been shown to inhibit the activity of iNOS, thereby reducing the production of NO and mitigating the inflammatory response.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Linalool Intervention cluster_3 Inflammatory Outcome Carrageenan Carrageenan Inflammatory_Cells Inflammatory Cells Carrageenan->Inflammatory_Cells activates iNOS_Upregulation iNOS Upregulation Inflammatory_Cells->iNOS_Upregulation leads to iNOS_Activity iNOS Activity iNOS_Upregulation->iNOS_Activity NO_Production Nitric Oxide (NO) Production iNOS_Activity->NO_Production catalyzes R_Linalool (R)-(-)-Linalool R_Linalool->iNOS_Activity inhibits Inflammation Edema & Inflammation NO_Production->Inflammation promotes

Anti-inflammatory action of (R)-(-)-Linalool.
Anticonvulsant and Sedative Signaling Pathways

The anticonvulsant and sedative effects of linalool enantiomers are primarily mediated through their interaction with the central nervous system, particularly involving the GABAergic and glutamatergic systems.

  • GABAergic System: Linalool has been shown to potentiate the effects of GABA, the primary inhibitory neurotransmitter in the brain, at GABAa receptors. This enhancement of GABAergic transmission leads to neuronal hyperpolarization and a reduction in neuronal excitability, contributing to its sedative and anticonvulsant properties. Some studies suggest that (R)-(-)-linalool may have a more pronounced effect on the GABAergic system.

  • Glutamatergic System: Linalool can also modulate the activity of glutamate (B1630785), the main excitatory neurotransmitter. It has been found to act as a non-competitive antagonist at NMDA receptors, a subtype of glutamate receptors. By inhibiting NMDA receptor function, linalool can reduce excessive neuronal excitation, which is a hallmark of seizures.

G cluster_GABA GABAergic Synapse (Inhibitory) cluster_Glutamate Glutamatergic Synapse (Excitatory) cluster_Linalool Linalool Enantiomers GABAa_Receptor GABAa Receptor Neuronal_Inhibition Neuronal Inhibition GABAa_Receptor->Neuronal_Inhibition leads to Sedative_Anticonvulsant_Effects Sedative & Anticonvulsant Effects Neuronal_Inhibition->Sedative_Anticonvulsant_Effects contributes to NMDA_Receptor NMDA Receptor Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation leads to Neuronal_Excitation->Sedative_Anticonvulsant_Effects counteracts S_Linalool (S)-(+)-Linalool S_Linalool->GABAa_Receptor potentiates S_Linalool->NMDA_Receptor inhibits R_Linalool (R)-(-)-Linalool R_Linalool->GABAa_Receptor potentiates (more potent) R_Linalool->NMDA_Receptor inhibits

Linalool's dual action on GABAergic and glutamatergic systems.

Conclusion

The enantiomers of linalool, (S)-(+)-linalool and (R)-(-)-linalool, exhibit distinct and sometimes overlapping bioactive profiles. While both enantiomers demonstrate anticonvulsant and sedative properties, (R)-(-)-linalool appears to be more potent in certain models, particularly those involving the GABAergic system. Conversely, (S)-(+)-linalool shows selective antimicrobial activity against Aeromonas hydrophila. In the context of anti-inflammatory effects, (R)-(-)-linalool displays a more prolonged action compared to its racemic form. These differences underscore the importance of stereochemistry in the pharmacological activity of natural compounds and highlight the potential for developing enantiomer-specific therapeutic agents. Further research is warranted to fully elucidate the molecular targets and signaling pathways responsible for the observed enantioselective bioactivities.

References

A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for L-Linalool Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like L-linalool, a key fragrance and potential therapeutic agent, is paramount. Gas chromatography (GC) is the premier technique for this analysis, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the most common detectors. This guide provides an objective comparison of GC-FID and GC-MS for the quantification of this compound, supported by a synthesis of experimental data from various studies.

Performance Comparison: GC-FID vs. GC-MS

The choice between GC-FID and GC-MS depends on the specific requirements of the analysis, such as the need for identification, sensitivity, and the complexity of the sample matrix.

GC-FID is a robust and widely used technique for quantitative analysis. It offers a wide linear dynamic range and is less expensive to operate and maintain compared to GC-MS. FID is a universal detector for organic compounds and its response is proportional to the number of carbon atoms in the analyte, making it highly reliable for quantification when compound identity is already known.

GC-MS , on the other hand, provides not only quantitative data but also qualitative information through the mass spectrum of the analyte. This makes it an invaluable tool for compound identification and for distinguishing between isomers that may have similar retention times. For complex matrices where co-elution is a risk, the selectivity of MS, particularly in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes, is a significant advantage.

Below is a summary of quantitative performance data for this compound analysis using both techniques, compiled from various sources.

Quantitative Data Summary

Table 1: Comparison of Validation Parameters for this compound Quantification by GC-FID and GC-MS

Validation ParameterGC-FIDGC-MS
Linearity (R²) ≥ 0.99≥ 0.98[1]
Linear Range Typically wide, e.g., 0.1 - 1000 µg/mL0.10–10.00 μg/mL[2]
Limit of Detection (LOD) Dependent on system, typically low µg/mL to ng/mL range1.0 mg/kg (in hops)[3]
Limit of Quantification (LOQ) Dependent on system, typically low µg/mL to ng/mL range3.5 mg/kg (in hops)[3]
Precision (%RSD) Generally < 5%Intra-day: ≤ 12.03%; Inter-day: ≤ 11.34%[2]
Accuracy (% Recovery) Typically 95-105%80.23–115.41%[2]

Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the successful quantification of this compound. Below are representative experimental protocols for both GC-FID and GC-MS.

Sample Preparation (General)
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, hexane, or methanol). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Internal Standard (Optional but Recommended): To improve accuracy and precision, add a known concentration of an internal standard (e.g., camphor, nonane, or a deuterated analog of linalool) to all standards and samples.

  • Sample Extraction (for solid/liquid matrices):

    • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique suitable for volatile compounds. The sample is placed in a sealed vial and heated to allow volatiles to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes, followed by thermal desorption in the GC inlet.[4]

    • Solvent Extraction: The sample is extracted with a suitable organic solvent. The extract may need to be concentrated or diluted before injection.

GC-FID Methodology
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: DB-5ms (30m × 0.25mm i.d. × 0.25µm film thickness) or equivalent polar capillary column (e.g., DB-Wax).[5]

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Analysis: Quantification is based on the peak area of this compound relative to the internal standard (if used) and comparison to the calibration curve.

GC-MS Methodology
  • Gas Chromatograph: Agilent 7890A GC system coupled to a 5975C Mass Selective Detector or equivalent.

  • Column: DB-5ms (30m × 0.25mm i.d. × 0.25µm film thickness).[5]

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 130°C at 8°C/min.

    • Ramp 2: Increase to 230°C at 15°C/min, hold for 5 minutes.[3]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Selected Ion Monitoring (SIM) Mode (for higher sensitivity and selectivity): Monitor characteristic ions of this compound (e.g., m/z 71, 93, 121, 136).

  • Data Analysis: Identification is confirmed by matching the retention time and mass spectrum with a reference standard. Quantification is performed using the peak area of a selected ion and comparing it to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-validation of GC-FID and GC-MS for this compound quantification.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Obtain Sample Matrix Spike Spike with this compound (for Accuracy/Recovery) Sample->Spike Extract Extraction (e.g., HS-SPME, Solvent Extraction) Spike->Extract IS Add Internal Standard Extract->IS GCFID GC-FID Analysis IS->GCFID GCMS GC-MS Analysis IS->GCMS Standards Prepare Calibration Standards Standards->IS DataFID GC-FID Data Acquisition (Peak Area, Retention Time) GCFID->DataFID DataMS GC-MS Data Acquisition (Peak Area, RT, Mass Spectrum) GCMS->DataMS ValidationFID Validate GC-FID Method (Linearity, Precision, Accuracy, LOD, LOQ) DataFID->ValidationFID ValidationMS Validate GC-MS Method (Linearity, Precision, Accuracy, LOD, LOQ) DataMS->ValidationMS Compare Compare Performance Metrics ValidationFID->Compare ValidationMS->Compare Report Generate Comparison Report Compare->Report

Cross-validation workflow for this compound quantification.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the quantification of this compound. GC-FID is a cost-effective and robust method ideal for routine quantitative analysis where the identity of the analyte is confirmed. GC-MS offers the significant advantage of providing structural information, which is crucial for identification in complex matrices and for research purposes. The choice of method should be guided by the specific analytical needs, including the required level of sensitivity, selectivity, and the necessity for compound identification. For a comprehensive analysis, a cross-validation approach, as outlined in this guide, can provide a high degree of confidence in the quantitative results.

References

A Comparative Analysis of the Neuroprotective Effects of L-Linalool and Other Prominent Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of L-Linalool against other well-researched monoterpenes, including Limonene, Geraniol, and Carvacrol. The information is compiled from various experimental studies, with a focus on quantitative data, underlying molecular mechanisms, and detailed experimental protocols to support further research and development in neurotherapeutics. Monoterpenes, a class of secondary metabolites found in essential oils, are gaining significant attention for their ability to cross the blood-brain barrier and exert various biological effects, including antioxidant, anti-inflammatory, and anti-apoptotic actions.[1][2]

Mechanisms of Action & Key Signaling Pathways

The neuroprotective effects of this compound and other monoterpenes are attributed to their ability to modulate multiple signaling pathways implicated in neuronal survival and death. Key mechanisms include reducing oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis.

Antioxidant and Anti-inflammatory Pathways

This compound and its counterparts often exert their effects by activating the Nrf2/HO-1 pathway, a primary regulator of cellular antioxidant responses, and by inhibiting the pro-inflammatory NF-κB pathway.[3][4][5]

G cluster_0 Oxidative Stress / Inflammation cluster_1 Monoterpene Intervention cluster_2 Cellular Response & Signaling cluster_3 Neuroprotective Outcome ROS ROS Keap1 Keap1 ROS->Keap1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TLR4 TLR4 Cytokines->TLR4 Linalool This compound Nrf2 Nrf2 Linalool->Nrf2 activates IKK IKK Linalool->IKK inhibits Other_MT Other Monoterpenes (Limonene, Geraniol) Other_MT->Nrf2 activates Other_MT->IKK inhibits Nrf2->Keap1 dissociates ARE ARE Nrf2->ARE translocates to nucleus & binds HO1 HO-1 ARE->HO1 promotes transcription Antioxidant Antioxidant Enzymes (SOD, CAT, GSH) HO1->Antioxidant NFkB NF-κB NFkB->Cytokines promotes transcription Inflammation_Red Reduced Inflammation NFkB->Inflammation_Red inhibited by Monoterpenes IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases TLR4->IKK activates Antioxidant->ROS scavenges Survival Neuronal Survival Antioxidant->Survival Inflammation_Red->Survival

Caption: Antioxidant and anti-inflammatory signaling pathways modulated by monoterpenes.

Anti-Apoptotic Pathway

Monoterpenes can prevent neuronal cell death by modulating the intrinsic apoptosis pathway. This involves regulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases, which are key executioners of apoptosis.

G stress Neurotoxic Insult (e.g., MPP+, Aβ) bax Bax stress->bax activates bcl2 Bcl-2 stress->bcl2 inhibits cytoC Cytochrome c (release) bax->cytoC bcl2->cytoC inhibits survival Neuronal Survival bcl2->survival cas9 Caspase-9 cytoC->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis linalool This compound linalool->bax downregulates linalool->bcl2 upregulates linalool->cas9 inhibits linalool->cas3 inhibits

Caption: this compound's modulation of the intrinsic apoptosis pathway.

Comparative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other monoterpenes in different experimental models of neurodegeneration.

Table 1: Effects on Cell Viability and Oxidative Stress Markers
MonoterpeneModelKey AssayConcentrationResultReference
This compound MPP+-treated SH-SY5Y cellsMTT Assay0.1 nM - 1 µMAttenuated MPP+-induced cytotoxicity
This compound OGD/R-induced PC12 cellsLDH Release100 µMSignificantly decreased LDH release
This compound 6-OHDA-lesioned ratsLipoperoxidation25, 50, 100 mg/kgReversed the increase in lipoperoxidation
(-)-Linalool OGD/R-induced cortical neuronsSOD & Catalase Activity100 µMRestored OGD/R-induced decreases in enzyme activity
Limonene Rotenone-induced ratsMDA Levels50 mg/kgSignificantly decreased malondialdehyde (MDA) levels
Limonene Rotenone-induced ratsSOD, CAT, GSH50 mg/kgIncreased levels of antioxidant enzymes
Geraniol Rotenone-treated SH-SY5Y cellsROS Levels10, 25, 50 µMReduced levels of reactive oxygen species (ROS)
Table 2: Effects on Inflammatory and Apoptotic Markers
MonoterpeneModelMarkerConcentrationResultReference
This compound Spinal cord injury in ratsTNF-α, IL-1β, IL-6100 mg/kgInhibited the generation of pro-inflammatory cytokines
This compound Spinal cord injury in ratsTLR4/NF-κB100 mg/kgReduced expression, inhibiting the signaling pathway
This compound MPP+-treated SH-SY5Y cellsCleaved Caspase-31 µMDownregulated apoptosis signaling
This compound OGD/R-induced PC12 cellsCaspase-3 & -9 Activity100 µMSignificantly inhibited caspase activity
Limonene Rotenone-induced ratsNF-κB, TNF-α, IL-1β50 mg/kgAltered NF-κB signaling and reduced inflammatory mediators
Limonene Rotenone-induced ratsBax, Cleaved Caspase-350 mg/kgDecreased expression of apoptotic proteins
Geraniol Rotenone-treated SH-SY5Y cellsIL-6, IL-8, IL-1β10, 25, 50 µMLowered the secretion of pro-inflammatory cytokines
Carvacrol Mouse model of ADBrain EdemaNot specifiedSignificantly reduced aquaporin-4-dependent brain edema

Experimental Protocols & Workflows

Detailed and reproducible methodologies are crucial for comparative studies. Below are generalized protocols for key experiments frequently cited in monoterpene neuroprotection research.

General Experimental Workflow

The typical workflow for assessing neuroprotective agents involves inducing a neurodegenerative condition in a model system, followed by treatment and multi-level analysis.

G cluster_analysis 4. Multi-level Analysis model 1. Model Selection (e.g., SH-SY5Y cells, Wistar rats) insult 2. Neurotoxic Insult (e.g., MPP+, 6-OHDA, OGD/R) model->insult treatment 3. Monoterpene Treatment (this compound, Limonene, etc.) - Dose-response - Time-course insult->treatment behavioral Behavioral Tests (e.g., Open Field, MWM) treatment->behavioral biochem Biochemical Assays (ELISA, Western Blot) treatment->biochem histo Histological Analysis (IHC, H&E Staining) treatment->histo data 5. Data Interpretation - Statistical Analysis - Comparative Efficacy behavioral->data biochem->data histo->data

References

A Comparative Analysis of the Anxiolytic Mechanisms: L-Linalool and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic (anti-anxiety) mechanisms of the naturally occurring monoterpene L-Linalool and the widely prescribed synthetic drug class, benzodiazepines. The information presented is supported by experimental data to aid in research and drug development endeavors.

At a Glance: this compound vs. Benzodiazepines for Anxiolysis

FeatureThis compoundBenzodiazepines
Primary Mechanism Multi-target modulationPositive Allosteric Modulation of GABA-A Receptors
GABA-A Receptor Interaction Potentiates GABAergic currents; anxiolytic effects antagonized by flumazenil.Binds to the benzodiazepine (B76468) site, increasing the frequency of chloride channel opening.
Other Key Targets NMDA receptor antagonist, 5-HT1A receptor modulator.Primarily selective for GABA-A receptors containing α and γ subunits.
Onset of Action Can be rapid, especially via inhalation.Generally rapid oral absorption.
Side Effect Profile Generally considered to have a favorable safety profile.Risk of sedation, amnesia, dependence, and withdrawal symptoms.

Delving into the Mechanisms of Action

Benzodiazepines: Enhancing GABAergic Inhibition

Benzodiazepines exert their anxiolytic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[1] They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[1] This binding event does not activate the receptor directly but rather enhances the effect of GABA by increasing the receptor's affinity for its natural ligand.[2] The potentiation of GABA's effect leads to an increased frequency of the associated chloride (Cl-) channel opening, resulting in an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus dampening neuronal excitability, which manifests as anxiolysis, sedation, and muscle relaxation.[1][3]

This compound: A Multi-Modal Approach to Anxiolysis

This compound, a major component of essential oils from plants like lavender, exhibits a more complex and multi-faceted anxiolytic mechanism.[4]

  • GABAergic System Modulation: Similar to benzodiazepines, this compound interacts with the GABAergic system. Electrophysiological studies have demonstrated that this compound potentiates GABA-evoked currents at GABA-A receptors.[3][5][6] Furthermore, the anxiolytic effects of inhaled this compound in mice can be blocked by flumazenil, a benzodiazepine antagonist, which strongly suggests an interaction with the benzodiazepine binding site on the GABA-A receptor.[7][8]

  • Glutamatergic System Inhibition: this compound acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[9] By inhibiting NMDA receptor function, this compound can reduce neuronal excitability, contributing to its anxiolytic and sedative effects.

  • Serotonergic System Interaction: Evidence suggests that this compound's anxiolytic properties may also involve the serotonergic system, specifically through interaction with 5-HT1A receptors.[9] However, one study indicated that unlike diazepam, the anxiolytic effect of inhaled this compound in the prelimbic prefrontal cortex does not seem to involve serotonergic transmission.[10] This highlights the complexity and potentially region-specific nature of this compound's mechanisms.

Quantitative Data Comparison

The following tables summarize key quantitative data from experimental studies.

Table 1: Receptor Binding & Functional Data

CompoundReceptorParameterValueSpeciesReference
This compound GABA-A (α1β2γ2)Potentiation of GABA (10 µM)1.7-fold increaseHuman[3]
NMDAIC50 ([3H]MK801 binding)2.97 mMMouse
Alprazolam Benzodiazepine ReceptorKd4.6 nMRat[11]
Diazepam GABA-A (α1β3γ2)Ki64 ± 2 nMHuman[6]
GABA-A (α2β3γ2)Ki61 ± 10 nMHuman[6]
GABA-A (α3β3γ2)Ki102 ± 7 nMHuman[6]
GABA-A (α5β3γ2)Ki31 ± 5 nMHuman[6]
Lorazepam GABA-AHigh Affinity--[12]

Table 2: Comparative Behavioral Effects (Elevated Plus Maze)

TreatmentDoseTime in Open Arms (%)SpeciesReference
Control (Saline) -3.12 ± 1.72Mouse[10]
This compound (inhalation) -33.17 ± 11.49Mouse[10]
Diazepam (injection) 1 mg/kg~15 (estimated from graph)Mouse[10]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

To assess the modulatory effects of this compound and benzodiazepines on GABA-A receptors, the whole-cell patch-clamp technique is commonly employed using cell lines (e.g., HEK293) transiently expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding the desired GABA-A receptor subunits.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an internal solution containing CsCl to isolate chloride currents.

  • Recording: A transfected cell is identified, and the micropipette is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10-30). The test compound (this compound or a benzodiazepine) is then co-applied with GABA to measure the potentiation of the current.

  • Data Analysis: The change in current amplitude in the presence of the test compound compared to the baseline GABA current is quantified to determine the degree of potentiation.[3][6]

Behavioral Analysis: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.

  • Animal Acclimatization: Rodents are habituated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Animals are administered the test compound (e.g., this compound via inhalation or benzodiazepine via injection) or a vehicle control prior to testing.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The session is recorded, and software is used to track the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[10]

Signaling Pathways and Experimental Workflows

Benzodiazepine_Mechanism cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABAA_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolytic Effect Reduced_Excitability->Anxiolysis Benzodiazepine Benzodiazepine Benzodiazepine->GABAA_Receptor Positive Allosteric Modulation GABA GABA GABA->GABAA_Receptor Binds & Activates

Caption: Benzodiazepine anxiolytic signaling pathway.

L_Linalool_Mechanism cluster_gaba GABAergic System cluster_glutamate Glutamatergic System cluster_serotonin Serotonergic System L_Linalool This compound GABAA_Receptor GABA-A Receptor L_Linalool->GABAA_Receptor Potentiates NMDA_Receptor NMDA Receptor L_Linalool->NMDA_Receptor Antagonizes HT1A_Receptor 5-HT1A Receptor L_Linalool->HT1A_Receptor Modulates GABA_Effect ↑ GABAergic Inhibition GABAA_Receptor->GABA_Effect Anxiolysis Anxiolytic Effect GABA_Effect->Anxiolysis Glutamate_Effect ↓ Glutamatergic Excitotoxicity NMDA_Receptor->Glutamate_Effect Glutamate_Effect->Anxiolysis Serotonin_Effect Modulation of Serotonergic Tone HT1A_Receptor->Serotonin_Effect Serotonin_Effect->Anxiolysis

Caption: Multi-target anxiolytic mechanism of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Behavioral Assay cluster_receptor_binding Receptor Binding Assay Cell_Culture HEK293 Cell Culture & GABA-A Receptor Subunit Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Data_Analysis_IV Measure Potentiation of GABA-evoked Currents Patch_Clamp->Data_Analysis_IV Final_Comparison Comparative Analysis of Anxiolytic Mechanisms Data_Analysis_IV->Final_Comparison Animal_Prep Rodent Acclimatization & Drug Administration (this compound or Benzodiazepine) EPM_Test Elevated Plus Maze Test (5 min) Animal_Prep->EPM_Test Data_Analysis_BV Analyze Time and Entries in Open/Closed Arms EPM_Test->Data_Analysis_BV Data_Analysis_BV->Final_Comparison Membrane_Prep Brain Membrane Preparation Radioligand_Binding Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis_RB Determine Ki or Kd values Radioligand_Binding->Data_Analysis_RB Data_Analysis_RB->Final_Comparison

Caption: Experimental workflow for comparing anxiolytic mechanisms.

References

A Comparative Guide to the Bioequivalence of Natural and Synthetic L-Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Pharmacokinetic Parameters of L-Linalool

The following table summarizes key pharmacokinetic parameters of this compound from studies involving oral administration in both rats and humans. It is important to note that the source of this compound (natural or synthetic) is not always explicitly stated in the original studies; however, studies utilizing lavender essential oil (LEO) are indicative of natural this compound.

ParameterSpeciesFormulationDoseCmax (ng/mL)Tmax (min)AUC₀-t (ng·min/mL)Relative Bioavailability (%)Reference
Linalool (B1675412) RatLinalool28.9 mg/kg33---[4]
Linalool RatLinalyl Acetate (B1210297)36.8 mg/kg10---
Linalool RatLavender Essential Oil (LEO)100 mg/kg77--Higher than linalool alone
Linalool RatLinalool-loaded nanostructured lipid carriers (LL-NLCs)300 mg/kg2182.4560298948.46393.34
Linalool RatFree Linalool300 mg/kg1915.454076003.40-
Linalool HumanOrally administered LEO formulation-85.5 ± 42.6~60--

Note: The data presented is compiled from multiple independent studies and should be interpreted with caution due to variations in experimental design. A direct comparison is challenging without a head-to-head bioequivalence study.

Potential Differences Influencing Bioequivalence

While the chemical structure of this compound is consistent, two key factors may influence the bioequivalence of its natural versus synthetic forms:

  • Enantiomeric Composition: Linalool exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). Natural sources often contain a specific enantiomer or a particular ratio of the two, which can vary between plant species. For instance, (-)-linalool is more common in essential oils. In contrast, synthetic linalool is often a racemic mixture (an equal mix of both enantiomers). The chirality of linalool is known to influence its sensory character, as well as its biological and pharmacokinetic properties.

  • Impurities: Synthetic linalool may contain impurities not found in its natural counterpart. These can include traces of dihydrolinalool, dehydrolinalool, and potentially chlorine-containing compounds, which can impart a metallic odor. The presence of these impurities could potentially affect the overall biological activity and safety profile of synthetic linalool.

Experimental Protocols

Below are detailed methodologies from key experiments investigating the pharmacokinetics of this compound.

Pharmacokinetic Study of Linalool from Lavender Essential Oil in Rats
  • Study Design: Male Wistar rats were administered single oral doses of linalool (28.9 mg/kg), linalyl acetate (36.8 mg/kg), or lavender essential oil (100 mg/kg).

  • Blood Sampling: Blood samples were collected at predetermined time points post-administration.

  • Analytical Method: Plasma concentrations of linalool were determined using a validated gas chromatography-mass spectrometry (GC-MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax and to assess relative oral bioavailability.

Pharmacokinetic Study of Linalool-Loaded Nanostructured Lipid Carriers (LL-NLCs) in Rats
  • Study Design: Sprague-Dawley rats were orally administered a single dose of 300 mg/kg of either free linalool or linalool-loaded nanostructured lipid carriers (LL-NTCs).

  • Blood Sampling: Blood samples were collected via the tail vein at various time points (e.g., 0, 10, 20, 40, 60, 90, 120, 180, 240, 360, and 480 minutes) after administration.

  • Analytical Method: Plasma concentrations of linalool were quantified using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and relative bioavailability were calculated using appropriate software.

Human Pharmacokinetic Study of Linalool from an Oral Lavender Oil Formulation
  • Study Design: Human volunteers received an oral formulation of lavender essential oil.

  • Blood Sampling: Serum samples were collected at various time points after ingestion.

  • Analytical Method: A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the analysis of linalool in human serum. Protein precipitation was used for sample preparation.

  • Pharmacokinetic Analysis: The validated LC-MS/MS method was used to characterize the oral pharmacokinetics of linalool, including the determination of Cmax and Tmax.

Visualizations: Workflows and Signaling Pathways

Bioequivalence Study Workflow

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_sampling Sampling and Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment Randomization Randomization Subject_Recruitment->Randomization Dosing Dosing (Natural vs. Synthetic) Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Analysis LC-MS/MS or GC-MS Analysis Blood_Sampling->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Sample_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (e.g., 90% Confidence Intervals) PK_Parameter_Calculation->Statistical_Analysis Bioequivalence_Conclusion Conclusion on Bioequivalence Statistical_Analysis->Bioequivalence_Conclusion

Caption: A generalized workflow for a bioequivalence study.

This compound's Anti-Inflammatory Signaling Pathway

Linalool_Signaling_Pathway cluster_pathways Intracellular Signaling cluster_cytokines Inflammatory Response Linalool Linalool NF_kB NF-κB Pathway Linalool->NF_kB Inhibition MAPK MAPK Pathway Linalool->MAPK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB Inflammatory_Stimuli->MAPK Inflammatory_Cytokines Production of Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines

References

L-Linalool's Efficacy Against Bacterial Strains: A Comparative Analysis of Minimum Inhibitory Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the minimum inhibitory concentration (MIC) of L-linalool against a panel of clinically relevant bacterial strains. The data presented herein offers a comparative perspective on this compound's antibacterial activity against other essential oil components and conventional antibiotics, supported by detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound was evaluated by determining its MIC, the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and comparative agents against various Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria
Bacterial StrainThis compound MICComparative AgentComparative Agent MIC
Staphylococcus aureus (MRSA)1.65 - 211.24 µg/mL[1][2]Gentamicin>32 µg/mL[3]
Staphylococcus aureus (ATCC 25923)0.25% (v/v)Gentamicin0.125 µg/mL[3]
Staphylococcus aureus18.8 mg/mL[4]Citronellal18.8 mg/mL
Staphylococcus aureus18.8 mg/mLSodium Hypochlorite4.7 mg/mL
Gram-Negative Bacteria
Bacterial StrainThis compound MICComparative AgentComparative Agent MIC
Escherichia coli9.4 mg/mLCitronellal37.5 mg/mL
Escherichia coli9.4 mg/mLSodium Hypochlorite4.7 mg/mL
Escherichia coli (ATCC 25922)1 - 2 µL/mL--
Pseudomonas aeruginosa431 µg/mL--
Pseudomonas aeruginosa (ATCC 9027)2.0% (v/v)Gentamicin2.0 µg/mL
Pseudomonas fluorescens1.25 µL/mL--

Experimental Protocols

The determination of MIC values was performed using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with modifications for essential oils.

Broth Microdilution Method for Essential Oils

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours.
  • A few colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound and Comparative Agent Dilutions:

  • A stock solution of this compound is prepared. Due to its hydrophobic nature, a solubilizing agent such as Tween 80 (at a final concentration of 0.5%) or Dimethyl Sulfoxide (DMSO) is used to enhance its miscibility in the broth medium.
  • Serial two-fold dilutions of this compound and the comparative agents are prepared in a 96-well microtiter plate containing MHB.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
  • The plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
  • Control wells containing only the broth and bacteria (positive control), broth and the antimicrobial agent (negative control), and only broth (sterility control) are included in each assay.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_dilution Inoculum Dilution (5x10^5 CFU/mL) mcfarland->inoculum_dilution inoculation Inoculate Microtiter Plate inoculum_dilution->inoculation agent_prep Prepare this compound & Comparative Agent Stock serial_dilution Serial Dilutions in Microtiter Plate agent_prep->serial_dilution serial_dilution->inoculation incubation Incubate (35-37°C, 16-20h) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

References

A Head-to-Head Comparison of the Anti-Inflammatory Effects of L-Linalool and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the naturally occurring monoterpene, L-Linalool, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The information presented herein is a synthesis of data from various experimental studies, intended to inform research and development in the field of inflammatory therapeutics.

Mechanistic Overview

The anti-inflammatory mechanisms of this compound and ibuprofen are distinct, targeting different components of the inflammatory cascade.

Ibuprofen , a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][3] The S-enantiomer of ibuprofen is the more pharmacologically active form.

This compound's anti-inflammatory action is more multifaceted. Evidence suggests that it modulates several signaling pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Furthermore, this compound has been shown to activate the Nrf2/HO-1 signaling pathway, which is involved in the resolution of inflammation. Some studies also indicate that this compound can inhibit the production of nitric oxide (NO) and may have a moderate binding affinity for COX enzymes.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of this compound and ibuprofen. It is crucial to note that the experimental conditions vary between studies, and therefore, direct comparison of absolute values should be made with caution.

Table 1: Quantitative Anti-Inflammatory Data for this compound

AssayModel SystemConcentration/DoseObserved EffectCitation
Carrageenan-Induced Paw EdemaRats25 mg/kgDelayed and prolonged reduction in edema
Carrageenan-Induced Paw EdemaRats200 mg/kg34.89% ± 1.91% inhibition of edema at 4 hours
LPS-Induced TNF-α ProductionRAW 264.7 Macrophages40-120 µg/mLDose-dependent inhibition
LPS-Induced IL-1β ProductionBV2 MicrogliaNot specifiedDose-dependent inhibition
LPS-Induced IL-6 ProductionRAW 264.7 Macrophages40-120 µg/mLDose-dependent inhibition
LPS-Induced NO ProductionBV2 MicrogliaNot specifiedDose-dependent inhibition
LPS-Induced PGE2 ProductionBV2 MicrogliaNot specifiedDose-dependent inhibition
COX-1 Binding Affinity (in silico)Molecular DockingN/A-5.70 kcal/mol
COX-2 Binding Affinity (in silico)Molecular DockingN/A-6.10 kcal/mol

Table 2: Quantitative Anti-Inflammatory Data for Ibuprofen

AssayModel SystemConcentration/DoseObserved EffectCitation
COX-1 Inhibition (S-Ibuprofen)In vitro human whole-blood assayIC50: 2.1 µmol/LPotent inhibition
COX-2 Inhibition (S-Ibuprofen)In vitro human whole-blood assayIC50: 1.6 µmol/LPotent inhibition
Carrageenan-Induced Paw EdemaRats100 µmol/kgSignificant edema inhibition
Carrageenan-Induced Paw EdemaRatsNot specified67.91% ± 3.43% inhibition of edema at 4 hours
LPS-Induced Cytokine ProductionMice (in vivo)30 mg/kgReversed behavioral changes but did not significantly alter circulating IL-1β, IL-6, and TNF-α levels
Protein Denaturation (in vitro)Egg AlbuminIC50: 69.34 µg/mlInhibition of protein denaturation
Protein Denaturation (in vitro)Human AlbuminIC50: 81.50 µg/mlInhibition of protein denaturation

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound (this compound or ibuprofen) or vehicle is administered, usually orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

LPS-Induced Cytokine Production in Macrophages

This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell lines such as RAW 264.7 or BV2 microglia are commonly used.

  • Procedure:

    • Cells are cultured in a suitable medium and seeded in multi-well plates.

    • Cells are pre-treated with various concentrations of the test compound (this compound or ibuprofen) for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After an incubation period (e.g., 24 hours), the cell supernatant is collected.

  • Data Analysis: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The percentage of cytokine inhibition is calculated for each concentration of the test compound relative to the LPS-only treated control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Ibuprofen_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Figure 1: Ibuprofen's Anti-Inflammatory Pathway

L_Linalool_Pathway cluster_linalool This compound cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cellular_response Cellular Response L_Linalool L_Linalool NFkB NF-κB L_Linalool->NFkB Inhibits Nrf2 Nrf2 L_Linalool->Nrf2 Activates LPS LPS LPS->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces NO Nitric Oxide (NO) NFkB->NO Induces HO1 HO-1 Nrf2->HO1 Induces HO1->Cytokines Inhibits

Figure 2: this compound's Anti-Inflammatory Pathways

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Compound Treatment (this compound / Ibuprofen) Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Data_Collection_Vitro Data Collection (e.g., ELISA for Cytokines) LPS_Stimulation->Data_Collection_Vitro Statistical_Analysis Statistical Analysis Data_Collection_Vitro->Statistical_Analysis Animal_Model Animal Model (e.g., Carrageenan-induced paw edema in rats) Compound_Administration Compound Administration Animal_Model->Compound_Administration Inflammation_Induction Inflammation Induction Compound_Administration->Inflammation_Induction Data_Collection_Vivo Data Collection (e.g., Paw Volume Measurement) Inflammation_Induction->Data_Collection_Vivo Data_Collection_Vivo->Statistical_Analysis Comparison Head-to-Head Comparison Statistical_Analysis->Comparison

Figure 3: Experimental Workflow for Comparing Anti-Inflammatory Agents

References

L-Linalool's Influence on Monoamine Neurotransmitters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the neurochemical underpinnings of potential therapeutic compounds is paramount. This guide provides a comprehensive comparison of L-Linalool's effects on monoamine neurotransmitter levels—dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—with supporting experimental data and detailed protocols.

This compound, a naturally occurring terpene alcohol found in many flowers and spice plants, has garnered significant attention for its potential anxiolytic and antidepressant effects. Research suggests that these properties may be, at least in part, attributable to its modulation of the monoaminergic system. This system, comprising key neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE), plays a crucial role in regulating mood, anxiety, and cognition.

Comparative Data on Neurotransmitter Level Modulation

The following table summarizes the quantitative effects of this compound administration on monoamine neurotransmitter levels across various preclinical studies. For comparative context, data for Diazepam, a conventional anxiolytic, is included where available.

CompoundDosage & AdministrationAnimal ModelBrain RegionDopamine (DA)Serotonin (5-HT)Norepinephrine (NE)Reference
This compound 500 mg/kg (oral)MiceWhole Brain↓ Decrease↓ Decrease↓ Decrease[1]
This compound InhalationMenopausal Rats (stressed)Central Nervous System↑ Restored to normal levelsNot Reported↑ Restored to normal levels[2]
This compound InhalationMiceFrontal Cortex & Hippocampus↓ Decrease↓ Decrease↓ Decrease[2]
This compound InhalationMiceStriatum↑ IncreaseNot ReportedNot Reported[2]
This compound 3 mg/kg (intraperitoneal)Mice (REM-sleep deprived)HippocampusNot Reported↑ IncreaseNot Reported[3][4]
This compound InhalationMicePrelimbic Prefrontal CortexNot ReportedNo significant changeNot Reported[5]
Diazepam InjectionMicePrelimbic Prefrontal CortexNot Reported↑ Significantly IncreasedNot Reported[5]

Note: "↓" indicates a decrease, "↑" indicates an increase. The variability in outcomes highlights the importance of experimental conditions such as administration route, dosage, and the physiological state of the animal model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound's effects.

1. Animal Model and Drug Administration:

  • Animals: Male ICR or C57BL/6N mice are commonly used.[1][5] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Oral Administration: this compound is dissolved in a vehicle such as corn oil and administered orally via gavage at specified doses (e.g., 250 or 500 mg/kg) for a predetermined period (e.g., 14 days).[1][6]

  • Inhalation: Mice are placed in an inhalation chamber containing a filter paper with a specific volume of this compound (e.g., 5µl to achieve a concentration of 1 mg/l) for a defined duration.[5]

  • Intraperitoneal Injection: this compound is dissolved in a vehicle like 0.5% tween80-saline and administered via intraperitoneal injection at specified doses (e.g., 0.3, 1, or 3 mg/kg).[4]

2. Behavioral Assays for Anxiolytic and Antidepressant Effects:

  • Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic effects are indicated by an increase in the time spent in the open arms.[1][5]

  • Forced Swimming Test (FST): This is a common model to screen for antidepressant activity. A decrease in the duration of immobility is indicative of an antidepressant-like effect.[7][8]

3. Neurotransmitter Level Measurement (Microdialysis):

  • Surgical Implantation: A guide cannula is surgically implanted into the target brain region (e.g., prelimbic prefrontal cortex) of anesthetized mice.

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 10 minutes) before and after drug administration.

  • Neurochemical Analysis: The concentrations of monoamines (dopamine, serotonin, norepinephrine) in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1][5]

Visualizing the Mechanisms and Workflow

Diagram of this compound's Proposed Monoaminergic Signaling Pathway

Linalool_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron This compound serotonin_reuptake Serotonin Reuptake Transporter (SERT) presynaptic_neuron->serotonin_reuptake Inhibits receptor_alpha2 α2 Adrenergic Receptor presynaptic_neuron->receptor_alpha2 Antagonizes serotonin_cleft Serotonin (5-HT) receptor_5ht1a 5-HT1A Receptor serotonin_cleft->receptor_5ht1a Activates downstream Downstream Signaling (Anxiolytic/Antidepressant Effects) receptor_5ht1a->downstream receptor_alpha2->downstream

Caption: Proposed mechanism of this compound's interaction with the monoaminergic system.

Experimental Workflow for Validating this compound's Effects

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_experiment Experimental Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice) acclimatization Acclimatization Period animal_model->acclimatization drug_admin Drug Administration (Oral, Inhalation, etc.) group_control Control (Vehicle) group_linalool This compound group_comparator Comparator (e.g., Diazepam) behavioral_tests Behavioral Assays (EPM, FST) drug_admin->behavioral_tests microdialysis Microdialysis & Sample Collection drug_admin->microdialysis statistical_analysis Statistical Analysis behavioral_tests->statistical_analysis hplc HPLC Analysis of Neurotransmitters microdialysis->hplc hplc->statistical_analysis

Caption: A typical experimental workflow for assessing this compound's neuropharmacological effects.

Conclusion

The available evidence strongly suggests that this compound interacts with the monoaminergic system, although its precise effects can vary depending on the experimental context. It has been shown to inhibit serotonin reuptake and interact with 5-HT1A and α2 adrenergic receptors, mechanisms that are consistent with anxiolytic and antidepressant activities.[2][7] However, the conflicting data on its impact on serotonin levels in different brain regions and under different conditions indicates that further research is needed to fully elucidate its neuropharmacological profile.[3][5] The anxiolytic effects of this compound may also be mediated by the GABAergic system.[9] For drug development professionals, this compound represents a promising natural compound, but a deeper understanding of its dose-response relationships and its effects in more complex models of neuropsychiatric disorders is essential for its potential translation into a therapeutic agent.

References

Comparative Analysis of L-Linalool's Influence on TRP Channels in Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of L-Linalool on key thermosensitive Transient Receptor Potential (TRP) channels. This guide provides a comparative overview of its effects on TRPA1, TRPV1, and TRPM8, supported by experimental data and detailed methodologies.

This compound, a naturally occurring terpene alcohol found in numerous essential oils, has garnered significant interest for its potential therapeutic properties, including analgesic and anxiolytic effects. A key area of investigation is its interaction with Transient Receptor Potential (TRP) channels, which are crucial mediators of sensory perception, including pain and temperature. This guide provides a comparative study of this compound's effects on three key TRP channels expressed in sensory neurons: TRPA1, TRPV1, and TRPM8.

Quantitative Comparison of this compound's Effects on TRP Channels

The following table summarizes the quantitative data on the effects of this compound on TRPA1, TRPV1, and TRPM8 channels based on available experimental evidence.

TRP ChannelEffect of this compoundPotency (IC50/EC50)Experimental SystemReference
TRPA1 Inhibition of agonist-induced activationIC50: 0.32 - 0.37 mMMouse sensory neurons; HEK293 cells expressing TRPA1[1]
TRPV1 No significant effect on agonist-induced activation or direct activationNot applicable / Not reportedMouse sensory neurons; HEK293 cells expressing TRPV1[1][2]
TRPM8 ActivationEC50: Not explicitly reported, but activation observedHuman dermal microvascular endothelial cells (HDMECs)[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Intracellular Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound and TRP channel agonists.

Cell Preparation:

  • Isolate Dorsal Root Ganglia (DRG) from mice.

  • Digest the ganglia with a solution containing collagenase and dispase to dissociate the neurons.

  • Plate the dissociated neurons on poly-D-lysine coated glass coverslips and culture overnight.

Dye Loading:

  • Load the cultured DRG neurons with 3 µM Fura-2 AM (a ratiometric calcium indicator) in a standard bath solution for 30-40 minutes at 37°C.

  • The standard bath solution contains (in mM): 139 NaCl, 3 KCl, 0.8 MgCl2, 1.8 CaCl2, 10 NaHEPES, and 5 glucose, with a pH of 7.4.

  • After loading, wash the cells with the bath solution for at least 30 minutes to allow for de-esterification of the dye.

Imaging:

  • Mount the coverslip onto the recording chamber of an inverted fluorescence microscope.

  • Excite Fura-2 at 340 nm and 380 nm, and capture the emission at 510 nm.

  • Record the ratio of the fluorescence intensities (F340/F380) as a measure of intracellular calcium concentration.

  • Establish a baseline [Ca2+]i, then perfuse the cells with this compound at various concentrations, followed by co-application with a specific TRP channel agonist (e.g., AITC for TRPA1, capsaicin (B1668287) for TRPV1).

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This technique is employed to directly measure the ion channel currents in response to this compound.

Cell Culture and Transfection:

  • Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Transfect the cells with a plasmid encoding the human or rodent TRP channel of interest (e.g., hTRPA1, rTRPV1) using a suitable transfection reagent.

  • Use the cells for recording 24-48 hours post-transfection.

Electrophysiology:

  • Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with an intracellular solution.

  • The intracellular solution typically contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Establish a whole-cell recording configuration.

  • Clamp the membrane potential at -60 mV.

  • Apply TRP channel agonists in the presence or absence of this compound and record the resulting currents.

Signaling Pathways and Mechanisms

The interaction of this compound with TRP channels involves distinct signaling pathways.

TRPA1 Inhibition

This compound acts as an inhibitor of TRPA1 channels. It has been shown to suppress the activation of TRPA1 by both electrophilic (e.g., AITC) and non-electrophilic (e.g., carvacrol) agonists. The exact mechanism of inhibition is not fully elucidated but is thought to be a direct interaction with the channel protein, rather than through a secondary signaling cascade. This inhibitory action contributes to the analgesic properties of this compound.

TRPA1_Inhibition cluster_membrane Cell Membrane TRPA1 TRPA1 Influx Ca²⁺/Na⁺ Influx TRPA1->Influx Opens Linalool This compound Linalool->TRPA1 Inhibits Agonist TRPA1 Agonist (e.g., AITC, Carvacrol) Agonist->TRPA1 Activates Nociception Nociceptive Signaling Influx->Nociception

Caption: this compound's inhibitory effect on TRPA1 channel activation.

TRPM8 Activation and Downstream Signaling

This compound has been demonstrated to activate TRPM8 channels, leading to an influx of Ca2+. In endothelial cells, this activation triggers a signaling cascade involving the inhibition of β1 integrin/Focal Adhesion Kinase (FAK) signaling. This pathway has been implicated in the anti-angiogenic effects of this compound.

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Linalool This compound Linalool->TRPM8 Activates Integrin_FAK β1 integrin/FAK Signaling Ca_Influx->Integrin_FAK Leads to inhibition of Angiogenesis Angiogenesis Integrin_FAK->Angiogenesis Inhibits

Caption: this compound-induced TRPM8 activation and downstream signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of this compound's effects on TRP channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (DRG Neurons or HEK293 cells) Transfection Transfection (for HEK293 cells) Cell_Culture->Transfection Ca_Imaging Calcium Imaging Transfection->Ca_Imaging Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Data_Quant Data Quantification (IC50/EC50, Current Density) Ca_Imaging->Data_Quant Patch_Clamp->Data_Quant Stats Statistical Analysis Data_Quant->Stats Conclusion Conclusion Stats->Conclusion Interpretation

Caption: Workflow for studying this compound's effects on TRP channels.

Conclusion

This compound exhibits a differential modulatory profile on TRP channels in sensory neurons. It is a clear inhibitor of TRPA1, shows little to no direct effect on TRPV1, and acts as an activator of TRPM8. These distinct interactions likely contribute to its complex pharmacological profile, including its analgesic and anti-inflammatory properties. The provided experimental protocols and workflow offer a robust framework for researchers to further explore the therapeutic potential of this compound and other natural compounds targeting TRP channels. Future studies should focus on elucidating the precise molecular determinants of these interactions and exploring their physiological relevance in in vivo models of pain and inflammation.

References

Safety Operating Guide

Proper Disposal of L-Linalool: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of L-Linalool, a common fragrance and flavoring agent, to assist researchers, scientists, and drug development professionals in maintaining safe and compliant laboratory operations.

This compound, while naturally occurring, is a chemical that requires careful handling and disposal due to its potential hazards. It is classified as a combustible liquid, a skin and eye irritant, a potential skin sensitizer, and is harmful to aquatic life.[1][2] Adherence to proper disposal protocols is crucial to mitigate these risks.

Pre-Disposal and Handling Considerations

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of vapor inhalation.[1]

Quantitative Hazard Data

For a clear understanding of this compound's properties, the following table summarizes key quantitative data.

PropertyValueReference
Oral LD50 (Rat) 2790 mg/kg[3][4]
Dermal LD50 (Rabbit) 5610 mg/kg
Water Solubility 1.45 - 1.55 g/L at 20-25°C
Flash Point 75 - 78 °C
Autoignition Temperature 260 °C
Decomposition Temperature >200 °C

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a dedicated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with organic solvents.

    • If the this compound is in a solution, the entire solution is to be treated as hazardous waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound." Include any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Management Protocol

In the event of an this compound spill, immediate action is necessary to contain and clean the area safely.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all potential sources of ignition from the vicinity.

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spilled liquid. Do not use combustible materials like paper towels for large spills.

  • Collect and Containerize: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office in accordance with your institution's protocols.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Linalool_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Glasses - Chemical-Resistant Gloves - Lab Coat start->ppe spill Is there a spill? ppe->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Eliminate Ignition Sources 3. Absorb with Inert Material 4. Collect in Sealed Container 5. Decontaminate Area 6. Report Spill spill->spill_protocol Yes collect_waste Collect Waste in a Dedicated & Labeled Container spill->collect_waste No spill_protocol->collect_waste storage Store Sealed Container in a Designated Cool, Ventilated Area collect_waste->storage disposal Contact EHS or Licensed Waste Disposal Company storage->disposal end Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Guide to Handling L-Linalool: Safety Protocols and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, logistical, and operational information for the proper handling and disposal of L-Linalool in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound is a naturally occurring terpene alcohol with several associated hazards. It is classified as a combustible liquid that can cause significant skin and eye irritation. Furthermore, it is a known skin sensitizer, which may lead to allergic reactions upon contact.[1][2][3][4] Ingestion poses an aspiration risk that can result in lung damage.[5]

Quantitative Safety Data for this compound

ParameterValueReference
Occupational Exposure Limits
TWA (Canada, Alberta)20 ppm (111 mg/m³)[5]
TWA (Canada, British Columbia)20 ppm[5]
OSHA PEL / NIOSH RELNot Established[6]
Acute Toxicity
LD50 Oral (Rat)2790 mg/kg[4][5][7]
LD50 Dermal (Rabbit/Rat)5610 mg/kg[4][5][7]
Physical Hazards
Flash Point75 - 77.2 °C (167 - 171 °F)[8][9]
Autoignition Temperature235 °C (455 °F)[8]
Lower Explosion Limit0.9%[8][9]
Upper Explosion Limit5.2%[8][9]
Glove Protection
Butyl Rubber (>0.3 mm)> 480 minutes[9]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to prevent exposure when handling this compound. The following PPE is mandatory.

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles to protect against splashes.[1][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemical-resistant gloves are required.[10] Butyl rubber gloves with a thickness greater than 0.3 mm are recommended, offering a breakthrough time of over 480 minutes.[9] Nitrile and PVC gloves are also cited as suitable options.[5][11] Gloves should be inspected for damage before use and changed immediately if contaminated.[11]

  • Body Protection: A flame-resistant laboratory coat should be worn to protect against incidental skin contact.[11] Ensure shoes are closed-toe to protect feet from spills.[11] For larger quantities or tasks with a significant risk of exposure, additional protective clothing may be necessary.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

  • Respiratory Protection: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1] If ventilation is inadequate or in the event of a large spill, a NIOSH/MSHA approved respirator with a Type A filter for organic vapors is necessary.[5][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure minimal risk.

Pre-Handling Preparations
  • Review Safety Data: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Check Equipment: Ensure all necessary PPE is readily available and in good condition.[1]

  • Verify Workspace: Confirm that the chemical fume hood is functioning correctly and the work area is clean and free of clutter.[1]

  • Eliminate Ignition Sources: Keep the handling area clear of heat, sparks, open flames, and hot surfaces.[1][2]

Handling Procedure
  • Work in Ventilated Area: Conduct all work in a chemical fume hood to prevent vapor buildup.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not breathe in vapors or mists.[1]

  • Maintain Container Integrity: Keep the this compound container tightly closed when not in use.[1][2]

  • Practice Good Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][12]

Post-Handling Actions
  • Decontaminate: Clean the work area thoroughly.

  • PPE Removal: Properly remove and dispose of contaminated PPE.

  • Final Wash: Wash hands and any other exposed skin areas.[1]

Disposal and Spill Management Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol
  • Classify Waste: this compound waste must be treated as hazardous chemical waste.[3]

  • Collect Waste: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, compatible, and properly sealed waste container.[3]

  • Label Container: The waste container must be clearly labeled as "Hazardous Waste" and "Flammable," and it must list this compound as a component.[11]

  • Store Waste: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and incompatible materials.[11]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[3]

  • Prohibition: Never pour this compound, or materials contaminated with it, down the drain.[3]

Emergency Spill Protocol
  • Evacuate and Ventilate: Restrict access to the spill area and ensure it is well-ventilated. If the spill is large, evacuate the immediate area.[3]

  • Eliminate Ignition Sources: Immediately remove all potential ignition sources.[3]

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spilled liquid. Do not use combustible materials like paper towels for large spills.[3]

  • Collect and Containerize: Carefully collect the absorbent material and place it into a sealed and properly labeled container for hazardous waste disposal.[3]

  • Decontaminate Area: Clean the spill area with soap and water.[3]

  • Report Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.[3]

This compound Handling Workflow

Linalool_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_spill Emergency Spill Protocol prep1 Review SDS prep2 Gather & Inspect PPE prep1->prep2 prep3 Verify Fume Hood & Clear Area prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Clean Work Area handle3->post1 spill Spill? handle3->spill post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect in Labeled Hazardous Waste Container post2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 spill->post1 No spill1 Evacuate & Ventilate spill->spill1 Yes spill2 Absorb with Inert Material spill1->spill2 spill3 Collect for Disposal spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill4->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Linalool
Reactant of Route 2
L-Linalool

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.